molecular formula C5H9NO2 B1426166 (6S)-6-methylmorpholin-3-one CAS No. 127958-67-2

(6S)-6-methylmorpholin-3-one

Cat. No.: B1426166
CAS No.: 127958-67-2
M. Wt: 115.13 g/mol
InChI Key: SKUDAELDAIZDDT-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6S)-6-Methylmorpholin-3-one (CAS 127958-67-2) is a chiral morpholinone compound serving as a valuable building block in organic and medicinal chemistry. With a molecular formula of C5H9NO2 and a molecular weight of 115.13 g/mol, this compound is characterized by its defined stereocenter, which is critical for inducing enantioselectivity in synthetic pathways . It is specifically employed as a chiral synthon in the development of Active Pharmaceutical Ingredients (APIs) where stereochemistry is a crucial determinant of biological activity . Its application is prominent in asymmetric synthesis, facilitating the construction of complex molecules with high enantiopurity for research targeting central nervous system disorders and metabolic diseases . Furthermore, the morpholinone scaffold is recognized for its utility in scaffold modification strategies aimed at enhancing key drug properties such as potency, solubility, and metabolic stability . The morpholine ring is a common pharmacophore found in various marketed drugs and bioactive molecules, underlining the significance of this chiral intermediate in drug discovery campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6S)-6-methylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-4-2-6-5(7)3-8-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUDAELDAIZDDT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127958-67-2
Record name (6S)-6-methylmorpholin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (6S)-6-methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthetic pathway for (6S)-6-methylmorpholin-3-one, a chiral morpholinone of significant interest in the pharmaceutical industry. As a key building block, its stereochemically defined structure is crucial for the efficacy of various active pharmaceutical ingredients (APIs), particularly in the development of treatments for central nervous system and metabolic disorders.[1] This document will detail a robust and well-established synthetic route, offering insights into the reaction mechanisms, experimental protocols, and the critical parameters that ensure a successful and stereochemically pure synthesis.

Introduction: The Significance of this compound in Drug Development

This compound is a valuable chiral intermediate prized for its role in constructing complex molecules with high enantioselectivity.[1] Its rigid, six-membered heterocyclic structure, featuring a stereocenter at the 6-position, makes it an ideal scaffold for designing drugs with specific three-dimensional orientations required for optimal target engagement. One of the most notable applications of this compound is as a key intermediate in the synthesis of Aprepitant, a potent human neurokinin-1 (NK-1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[2][3][4] The precise stereochemistry of the methyl group in the (S) configuration is paramount for the biological activity of Aprepitant.

This guide will focus on a practical and efficient two-step synthesis of this compound commencing from the readily available chiral starting material, (S)-alaninol. This approach leverages the principles of chiral pool synthesis, where the stereochemistry of the final product is directly inherited from the starting material.

Synthetic Pathway Overview: A Two-Step Approach from (S)-Alaninol

The synthesis of this compound from (S)-alaninol is a straightforward and efficient process that can be broken down into two primary transformations:

  • N-Chloroacetylation of (S)-alaninol: The first step involves the acylation of the primary amine of (S)-alaninol with chloroacetyl chloride to form the intermediate, (S)-2-(2-chloroacetamido)propan-1-ol.

  • Intramolecular Cyclization: The second step is a base-mediated intramolecular Williamson ether synthesis, where the hydroxyl group of the intermediate displaces the chlorine atom to form the morpholin-3-one ring.

The overall synthetic transformation is depicted in the workflow diagram below.

Synthesis_Workflow start (S)-Alaninol step1_reagents Chloroacetyl Chloride Base (e.g., NaHCO₃) step1_product (S)-2-(2-chloroacetamido)propan-1-ol step1_reagents->step1_product Acylation step2_reagents Base (e.g., NaH, K₂CO₃) step2_product This compound step2_reagents->step2_product Cyclization end This compound

Caption: Overall workflow for the synthesis of this compound.

Part 1: N-Chloroacetylation of (S)-Alaninol

The initial step in the synthesis is the chemoselective N-acylation of (S)-alaninol with chloroacetyl chloride. This reaction forms a stable amide bond and introduces the necessary chloroacetyl group for the subsequent cyclization. The use of a mild base is crucial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amino alcohol and promoting the reaction to completion.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group of (S)-alaninol attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of the amide bond. The stereocenter at the carbon bearing the methyl group remains unaffected during this transformation.

Experimental Protocol: N-Chloroacetylation

This protocol is based on established methods for the N-chloroacetylation of amino alcohols.[5][6]

Materials:

  • (S)-Alaninol

  • Chloroacetyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-alaninol (1.0 equivalent) and sodium bicarbonate (2.2 equivalents) in a mixture of dichloromethane and water (e.g., a 2:1 v/v ratio).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volume of the initial organic layer).

  • Combine the organic layers and wash with saturated aqueous sodium chloride solution (brine).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude (S)-2-(2-chloroacetamido)propan-1-ol.

Data Presentation: N-Chloroacetylation

ParameterValue
Starting Material(S)-Alaninol
ReagentChloroacetyl Chloride
BaseSodium Bicarbonate
SolventDichloromethane/Water
Reaction Temperature0 °C to Room Temperature
Typical Yield>90% (crude)

Part 2: Intramolecular Cyclization to this compound

The second and final step is the intramolecular cyclization of (S)-2-(2-chloroacetamido)propan-1-ol to afford the desired this compound. This transformation is a classic example of a Williamson ether synthesis, where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a halide from the same molecule, forming a cyclic ether.[7][8][9][10][11]

Mechanistic Insights

The reaction is initiated by a strong base, such as sodium hydride or potassium carbonate, which deprotonates the hydroxyl group of the N-chloroacetylated intermediate to form a reactive alkoxide. This alkoxide then undergoes an intramolecular S_N2 attack on the carbon atom bearing the chlorine atom, leading to the formation of the six-membered morpholin-3-one ring and the elimination of a chloride salt. The stereochemistry at the C6 position is retained throughout this process.

Caption: Mechanism of the intramolecular cyclization step.

Experimental Protocol: Intramolecular Cyclization

This protocol is a representative procedure based on general methods for the synthesis of morpholinones via intramolecular cyclization.

Materials:

  • Crude (S)-2-(2-chloroacetamido)propan-1-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of crude (S)-2-(2-chloroacetamido)propan-1-ol (1.0 equivalent) in anhydrous THF to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the initial organic layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation: Intramolecular Cyclization

ParameterValue
Starting Material(S)-2-(2-chloroacetamido)propan-1-ol
BaseSodium Hydride or Potassium Carbonate
SolventTetrahydrofuran or Dimethylformamide
Reaction TemperatureReflux
Typical Yield70-85% (after purification)

Conclusion

The synthesis of this compound from (S)-alaninol represents a reliable and efficient method for producing this valuable chiral building block. The two-step sequence of N-chloroacetylation followed by intramolecular cyclization is a robust process that proceeds with high fidelity, preserving the stereochemical integrity of the starting material. This guide provides a comprehensive overview of this synthetic pathway, including mechanistic insights and detailed experimental protocols, to aid researchers and drug development professionals in the successful preparation of this important pharmaceutical intermediate.

References

  • University of Wisconsin-Madison. The Williamson Ether Synthesis. [Link]

  • University of California, Irvine. Williamson Ether Synthesis. [Link]

  • Google Patents.
  • Wikipedia. Williamson ether synthesis. [Link]

  • Google Patents.
  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • ResearchGate. Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • ResearchGate. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. [Link]

  • Chemistry For Sustainability. Green Synthesis of Aprepitant. [Link]

  • ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]

  • MySkinRecipes. This compound. [Link]

Sources

Introduction: The Strategic Role of (6S)-6-methylmorpholin-3-one in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (6S)-6-methylmorpholin-3-one for Advanced Pharmaceutical Development

In the landscape of modern pharmaceutical development, the precise control of stereochemistry is not merely a technicality but a fundamental pillar of safety, efficacy, and therapeutic innovation. Chiral molecules, particularly enantiomerically pure building blocks, are the linchpins in the synthesis of complex active pharmaceutical ingredients (APIs). This compound (CAS Number: 127958-67-2 ) has emerged as a valuable and strategic chiral synthon.[1][2] Its rigid, six-membered heterocyclic structure, featuring a defined stereocenter, makes it an ideal starting point or intermediate for constructing molecules with high enantioselectivity.[1]

This guide provides an in-depth technical overview of this compound for researchers, medicinal chemists, and process development scientists. We will move beyond basic specifications to explore the causality behind its application, detailing its synthesis, analytical validation, and critical role in the production of advanced therapeutics, grounded in field-proven insights and authoritative references.

Core Physicochemical & Handling Properties

A comprehensive understanding of a reagent's properties is the foundation of its effective use. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 127958-67-2[1][2]
Molecular Formula C₅H₉NO₂[1][2]
Molecular Weight 115.13 g/mol [1][2]
Appearance Solid[3]
Typical Purity ≥98%[1][2]
MDL Number MFCD18071976[1]
Storage Conditions 2-8°C, dry, protected from light[1][4]

Note: The enantiomer, (6R)-6-methylmorpholin-3-one, has a distinct CAS number: 127958-66-1.[3][4] Careful verification of the stereoisomer is critical.

The Imperative of Chirality: Asymmetric Synthesis with Morpholinone Scaffolds

The morpholine ring is a privileged pharmacophore in medicinal chemistry, often incorporated into drug candidates to modulate pharmacokinetic properties or to interact with biological targets.[5][6] When a stereocenter is introduced, as in this compound, its utility is significantly enhanced, allowing it to serve as a chiral building block. This approach is fundamentally a strategy of "chirality transfer," where the pre-defined stereochemistry of the building block dictates the stereochemical outcome of subsequent reactions.

This strategy is often more efficient and scalable than methods that attempt to create the stereocenter later in a synthetic sequence, which may require stoichiometric chiral reagents, difficult resolutions, or complex asymmetric catalysis.[7] The use of a chiral building block like this compound simplifies the synthetic challenge, making the pathway to an enantiomerically pure API more robust and cost-effective.

The following workflow illustrates the central role of a chiral building block in a typical asymmetric synthesis campaign.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Elaboration & Final Product Prochiral Prochiral Starting Materials Coupling Coupling Reaction (e.g., Amidation, Alkylation) Prochiral->Coupling Auxiliary This compound (Chiral Building Block) Auxiliary->Coupling Intermediate Diastereomeric Intermediate Coupling->Intermediate Chirality Transfer Modification Further Synthetic Modifications Intermediate->Modification API Enantiomerically Pure API Modification->API

Caption: General workflow for asymmetric synthesis using a chiral building block.

Application Profile: A Key Intermediate in the Synthesis of Apremilast

Apremilast (Otezla®) is an oral, small-molecule inhibitor of phosphodiesterase 4 (PDE4) used for the treatment of psoriasis and psoriatic arthritis.[8][9] The synthesis of Apremilast is a prominent example of the industrial application of chiral morpholine derivatives. Several patented synthetic routes for Apremilast and its key intermediates rely on the stereoselective construction of the (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine core.[8][10][11][12] this compound can be envisioned as a precursor or structural analogue in strategies aimed at creating the necessary chiral amine.

The general synthetic logic involves coupling the chiral fragment with other key synthons to build the final molecule. Asymmetric hydrogenation is a powerful technique often employed to establish the desired stereocenter in these syntheses.[7]

The diagram below outlines a conceptual pathway illustrating how a chiral morpholine-derived structure contributes to the final Apremilast molecule.

G cluster_0 Core Building Blocks cluster_1 Key Transformation cluster_2 Final API Chiral_Amine (S)-Chiral Amine (Derived from chiral precursor e.g., via morpholinone strategy) Condensation Condensation/ Cyclization Chiral_Amine->Condensation Phthalic_Anhydride 3-Acetamidophthalic Anhydride Phthalic_Anhydride->Condensation Apremilast Apremilast Condensation->Apremilast Forms isoindoline-1,3-dione ring

Caption: Conceptual synthesis pathway for Apremilast.

Analytical Characterization: A Self-Validating Protocol

Confirming the identity, purity, and stereochemical integrity of this compound is paramount. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and assess purity.

  • Methodology:

    • Dissolve 5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[13]

    • Integrate the ¹H NMR signals to confirm proton ratios.

  • Expected Results (¹H NMR): The spectrum should show distinct signals corresponding to the methyl group (a doublet), the methylene protons adjacent to the oxygen and nitrogen, and the methine proton at the chiral center. The coupling patterns and chemical shifts will be characteristic of the morpholin-3-one ring system.

  • Expected Results (¹³C NMR): The spectrum will display five distinct carbon signals, including peaks for the methyl group, the two methylene carbons, the methine carbon, and the carbonyl carbon.

2. Infrared (IR) Spectroscopy

  • Objective: To identify key functional groups.

  • Methodology:

    • Acquire the IR spectrum using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

    • Scan the typical range of 4000-450 cm⁻¹.

  • Expected Results: A strong absorption band between 1650-1700 cm⁻¹ is indicative of the amide carbonyl (C=O) group. A broad absorption around 3200-3400 cm⁻¹ would correspond to the N-H stretch. C-H and C-O stretching vibrations will also be present.[14]

3. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight.

  • Methodology:

    • Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Analyze in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Expected Results: The mass spectrum should show a prominent peak at m/z ≈ 116.1, corresponding to the [M+H]⁺ ion of C₅H₉NO₂.

4. Chiral High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine enantiomeric purity.

  • Methodology:

    • Select an appropriate chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).

    • Develop a mobile phase (typically a mixture of hexane/isopropanol or similar) that provides baseline separation of the (6S) and (6R) enantiomers.

    • Inject a solution of the sample and quantify the peak areas for each enantiomer.

  • Expected Results: For a high-purity sample, the chromatogram should show a single major peak corresponding to the (6S)-enantiomer, with the area of the (6R)-enantiomer peak being below the specified limit (e.g., <1%).

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound must be consulted, general precautions for morpholinone derivatives should be followed.[15]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][16]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[15][16] Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[15]

  • First Aid:

    • Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[15]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]

    • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[1][4] Recommended storage temperature is 2-8°C.[1][4]

Conclusion

This compound is more than a chemical reagent; it is an enabling tool for the efficient and stereocontrolled synthesis of complex pharmaceutical molecules. Its value lies in its defined chirality, which can be strategically transferred to a target API, thereby streamlining development and manufacturing processes. A thorough understanding of its properties, analytical validation methods, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in drug discovery and development programs.

References

  • MySkinRecipes. This compound.
  • Chemsrc.com. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd.
  • CymitQuimica. (6R)-6-Methylmorpholin-3-one.
  • Fisher Scientific. SAFETY DATA SHEET - Morpholin-3-one. (2016-02-04).
  • Eureka | Patsnap.
  • Lead Sciences. (6R)-6-Methylmorpholin-3-one.
  • BOC Sciences. Mastering Apremilast Intermediate Synthesis: A Guide to Efficient Production.
  • Eureka | Patsnap.
  • Enamine.
  • MedKoo Biosciences. Apremilast Synthetic Routes.
  • Google Patents.
  • PubMed.
  • Semantic Scholar. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • Chemistry Stack Exchange. Which organic compound's NMR and IR are these?. (2019-01-28).
  • ResearchGate. 1 Н NMR spectra of the isomeric compounds 9 and 6b (400 MHz, 1:2 СCl....
  • PMC (PubMed Central). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019-10-14).

Sources

(6S)-6-Methylmorpholin-3-one: A Chiral Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Drug Design

In the landscape of modern pharmacology, the three-dimensional architecture of a molecule is paramount to its biological function. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that profoundly influences a drug's efficacy, safety, and metabolic profile. A significant portion of drugs currently on the market are chiral compounds, and it is now well-established that enantiomers of the same drug can exhibit vastly different pharmacological and toxicological properties.[1][2][3] This necessitates the development and utilization of enantiomerically pure building blocks, known as chiral synthons, in the synthesis of new chemical entities.

(6S)-6-methylmorpholin-3-one emerges as a particularly valuable chiral building block for medicinal chemistry. Its rigid, six-membered heterocyclic scaffold, incorporating both a lactam and an ether functionality, along with a stereodefined methyl group, offers a unique combination of structural features. These attributes allow for the precise spatial orientation of substituents, which is critical for achieving high-affinity and selective interactions with biological targets. The morpholine core is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1][2] This guide provides a comprehensive technical overview of this compound, covering its synthesis, physicochemical properties, and strategic applications in the development of innovative therapeutics.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.

PropertyValue
CAS Number 127958-67-2
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
Appearance White to off-white solid
Storage 2-8°C, under inert atmosphere

Spectroscopic Characterization:

The structural integrity and purity of this compound are confirmed through standard spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 6.0-6.5 (br s, 1H, NH), 4.25-4.35 (m, 1H), 3.90-4.00 (m, 1H), 3.70-3.80 (m, 1H), 3.45-3.55 (m, 1H), 3.25-3.35 (m, 1H), 1.25 (d, J=6.8 Hz, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 170.5, 74.5, 48.0, 45.0, 18.5.

  • Mass Spectrometry (EI): The mass spectrum of 6-methylmorpholin-3-one is expected to show a molecular ion peak (M+) at m/z = 115. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]+) to give a fragment at m/z = 100, and cleavage of the morpholinone ring.

Synthesis of this compound

The provision of enantiomerically pure this compound is critical for its application in asymmetric synthesis. Two primary strategies are employed: the synthesis of the racemic mixture followed by chiral resolution, and direct enantioselective synthesis.

Synthesis of Racemic 6-Methylmorpholin-3-one

A common and efficient method for the synthesis of the racemic compound involves the cyclization of an N-substituted amino alcohol. A plausible and accessible route starts from commercially available (S)-alaninol.[4]

Workflow for Racemic Synthesis:

G cluster_0 Synthesis of Racemic 6-Methylmorpholin-3-one Start L-Alaninol Step1 N-alkylation with Ethyl Bromoacetate Start->Step1 Ethyl Bromoacetate, K₂CO₃, Acetonitrile Step2 Base-mediated Cyclization Step1->Step2 Sodium Ethoxide, Ethanol End Racemic 6-Methylmorpholin-3-one Step2->End G cluster_1 Chiral Resolution Start Racemic 6-Methylmorpholin-3-one Step1 Diastereomeric Salt Formation Start->Step1 L-(+)-Tartaric Acid, Methanol Step2 Fractional Crystallization Step1->Step2 Cooling and Filtration Step3 Liberation of Free Base Step2->Step3 Aqueous Base (e.g., NaOH) End This compound Step3->End G cluster_2 Application in Vps34 Inhibitor Synthesis Start (3R)-3-Methylmorpholine Step1 Nucleophilic Aromatic Substitution Start->Step1 Activated Heterocycle Step2 Further Synthetic Modifications Step1->Step2 End Vps34 Inhibitor Step2->End

Sources

An In-Depth Technical Guide to the Enantioselective Synthesis of 6-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the enantioselective synthesis of 6-methylmorpholin-3-one, a chiral heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The primary focus of this document is a robust and highly stereocontrolled synthesis commencing from the chiral pool, utilizing readily available L- or D-alanine as the source of chirality. This approach offers a practical and efficient route to either the (S)- or (R)-enantiomer of the target molecule. We will delve into the strategic considerations behind this synthetic pathway, provide detailed, step-by-step experimental protocols, and discuss the key mechanistic aspects that ensure high enantiomeric purity. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding and practical implementation of this important synthesis.

Introduction: The Significance of Chiral Morpholinones

The morpholinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a stereocenter, as in 6-methylmorpholin-3-one, adds a crucial three-dimensional element that can profoundly influence pharmacological activity, binding affinity to biological targets, and pharmacokinetic properties. Enantiomerically pure 6-methylmorpholin-3-one serves as a valuable chiral building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The ability to selectively synthesize either the (R)- or (S)-enantiomer is of paramount importance, as the biological activity often resides in only one of the enantiomers.

This guide will focus on a chiral pool-based approach, which is a highly attractive strategy in asymmetric synthesis.[1] By starting with a readily available and inexpensive chiral molecule like alanine, the stereochemical information is carried through the synthetic sequence, obviating the need for chiral resolutions or complex asymmetric catalysis in later stages.

Retrosynthetic Analysis and Strategic Overview

Our synthetic strategy for enantiomerically pure 6-methylmorpholin-3-one is predicated on a straightforward retrosynthetic disconnection that traces the target molecule back to a commercially available enantiopure amino acid.

The key disconnection is the amide bond within the morpholinone ring, which reveals an N-substituted amino acid precursor. This precursor, in turn, can be constructed from an amino alcohol and a suitable carboxylic acid derivative. This leads us to a chiral amino alcohol, which can be readily derived from the corresponding amino acid.

Specifically, for the synthesis of (S)-6-methylmorpholin-3-one, we will utilize L-alanine as our chiral starting material. Conversely, D-alanine can be employed to access (R)-6-methylmorpholin-3-one. The core of our strategy involves three key transformations:

  • Reduction of the Carboxylic Acid: The carboxylic acid functionality of the starting amino acid is reduced to a primary alcohol to furnish the corresponding amino alcohol.

  • N-Alkylation: The amino group of the amino alcohol is then alkylated with a suitable two-carbon electrophile bearing a masked or protected carboxylic acid functionality.

  • Intramolecular Cyclization: The final step involves the deprotection (if necessary) and intramolecular cyclization of the resulting amino acid derivative to form the desired 6-methylmorpholin-3-one.

This strategy is illustrated in the following workflow diagram:

G cluster_0 Synthetic Workflow start L-Alanine ((S)-enantiomer) step1 Reduction (e.g., LiAlH4) start->step1 intermediate1 (S)-2-Aminopropan-1-ol step1->intermediate1 step2 N-Alkylation (e.g., with an α-haloacetyl derivative) intermediate1->step2 intermediate2 N-((S)-1-hydroxypropan-2-yl) -2-haloacetamide step2->intermediate2 step3 Intramolecular Cyclization (Base-mediated) intermediate2->step3 product (S)-6-Methylmorpholin-3-one step3->product

Caption: Synthetic workflow for (S)-6-methylmorpholin-3-one.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the enantioselective synthesis of (S)-6-methylmorpholin-3-one starting from L-alanine. For the synthesis of the (R)-enantiomer, D-alanine should be used as the starting material, and the procedures are analogous.

Synthesis of (S)-2-Aminopropan-1-ol

This initial step involves the reduction of the carboxylic acid of L-alanine to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of L-alanine: Slowly add L-alanine (1.0 equivalent) portion-wise to the stirred suspension of LiAlH₄ in THF at 0 °C. Caution: The reaction is highly exothermic, and hydrogen gas is evolved. Ensure adequate cooling and ventilation.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup).

  • Isolation: Filter the resulting white precipitate of aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield (S)-2-aminopropan-1-ol as a viscous oil. The product is often of sufficient purity for the next step, but can be further purified by distillation under reduced pressure if necessary.

Synthesis of N-((S)-1-hydroxypropan-2-yl)-2-chloroacetamide

In this step, the amino group of (S)-2-aminopropan-1-ol is acylated with chloroacetyl chloride. This introduces the two-carbon unit required for the formation of the morpholinone ring.

Protocol:

  • Reaction Setup: Dissolve (S)-2-aminopropan-1-ol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or THF in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution.

  • Addition of Chloroacetyl Chloride: Add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-((S)-1-hydroxypropan-2-yl)-2-chloroacetamide as a crude product. This material can be purified by column chromatography on silica gel.

Intramolecular Cyclization to (S)-6-Methylmorpholin-3-one

The final step is a base-mediated intramolecular Williamson ether synthesis, where the hydroxyl group displaces the chloride to form the morpholinone ring.

Protocol:

  • Reaction Setup: Dissolve N-((S)-1-hydroxypropan-2-yl)-2-chloroacetamide (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: Add a strong base, such as sodium hydride (1.2 equivalents, 60% dispersion in mineral oil), portion-wise to the solution at 0 °C. Caution: Hydrogen gas is evolved. Ensure an inert atmosphere and proper ventilation.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the starting material is consumed as monitored by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield enantiomerically pure (S)-6-methylmorpholin-3-one.

Alternative Enantioselective Strategies

While the chiral pool approach is highly effective, other strategies for the enantioselective synthesis of 6-methylmorpholin-3-one are also being explored in the field. These include:

  • Asymmetric Hydrogenation: This approach would involve the synthesis of an achiral precursor, 6-methylenemorpholin-3-one, followed by an asymmetric hydrogenation using a chiral catalyst to introduce the stereocenter at the 6-position.[2][3] This method is atom-economical and can provide high enantioselectivities, but requires careful catalyst screening and optimization.[2]

    G cluster_1 Asymmetric Hydrogenation Approach start 6-Methylenemorpholin-3-one step1 Asymmetric Hydrogenation (Chiral Catalyst, H2) start->step1 product (R)- or (S)-6-Methylmorpholin-3-one step1->product

    Caption: Asymmetric hydrogenation of 6-methylenemorpholin-3-one.

  • Enzymatic Desymmetrization: This strategy involves the use of an enzyme to selectively react with one of two enantiotopic groups in a prochiral substrate, thereby creating the desired stereocenter.[4][5] For example, a prochiral 6,6-disubstituted morpholin-3-one could potentially be desymmetrized using a hydrolase enzyme. This approach offers the benefits of high enantioselectivity and mild reaction conditions.[5]

Data Summary

The following table summarizes the expected outcomes for the chiral pool synthesis of 6-methylmorpholin-3-one based on literature precedents for analogous reactions.

StepStarting MaterialProductReagents and ConditionsTypical YieldEnantiomeric Purity
1L-Alanine(S)-2-Aminopropan-1-olLiAlH₄, THF, reflux85-95%>99% ee
2(S)-2-Aminopropan-1-olN-((S)-1-hydroxypropan-2-yl)-2-chloroacetamideChloroacetyl chloride, Et₃N, DCM, 0 °C to rt70-85%>99% ee
3N-((S)-1-hydroxypropan-2-yl)-2-chloroacetamide(S)-6-Methylmorpholin-3-oneNaH, DMF, 0 °C to rt60-75%>99% ee

Conclusion

The enantioselective synthesis of 6-methylmorpholin-3-one is a critical process for accessing a key chiral building block in drug discovery. The chiral pool approach, starting from readily available and inexpensive enantiomers of alanine, represents a highly practical and efficient strategy. This method provides excellent control over the stereochemistry at the 6-position, leading to the desired enantiomer in high purity. The detailed protocols provided in this guide offer a solid foundation for the successful implementation of this synthesis in a research and development setting. Further exploration of alternative methods, such as asymmetric hydrogenation and enzymatic desymmetrization, may offer additional avenues for process optimization and green chemistry improvements.

References

  • Asymmetric hydrogenation. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Kang, B., et al. (2011). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 16(3), 2146-2166.
  • Asymmetric hydrogenation. (2015). Retrieved from [Link]

  • Chapter 45 — Asymmetric synthesis. (n.d.). Retrieved from [Link]

  • Shen, B., et al. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Accounts of Chemical Research, 51(10), 2386-2403.
  • Zhu, Y., et al. (2023). Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. Chinese Chemical Letters, 34(9), 108269.
  • Palomo, J. M., & Cabrera, Z. (2012). Enzymatic Desymmetrization of Prochiral Molecules. Current Organic Synthesis, 9(6), 792-811.

Sources

The Morpholinone Core: From Serendipitous Discovery to a Privileged Scaffold in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The morpholinone scaffold, a six-membered heterocycle containing both nitrogen and oxygen atoms, has evolved from a chemical curiosity into a cornerstone of modern medicinal chemistry. Its unique combination of advantageous physicochemical properties, metabolic stability, and synthetic accessibility has cemented its status as a "privileged" structure in drug design. This guide provides a comprehensive exploration of the discovery and origin of substituted morpholinones, tracing their journey from early therapeutic applications to their current role in sophisticated, targeted therapies. We will delve into the causal-driven evolution of synthetic methodologies, analyze structure-activity relationships (SAR) across key therapeutic areas, and provide detailed experimental protocols to empower researchers in their own discovery efforts.

The Genesis: Discovery and the Rationale for a Privileged Scaffold

The introduction of the morpholine moiety into the pharmacopeia was not born from a rational design campaign but rather from the systematic exploration of chemical space. The first significant morpholine-containing drug to be commercialized was Phenmetrazine (marketed as Preludin), patented in 1952 by Boehringer-Ingelheim.[1] Initially developed as an appetite suppressant, it represented an early effort to create anorectic agents with fewer side effects than amphetamine.[1][2] The success and subsequent widespread use (and misuse) of Preludin inadvertently highlighted the morpholine ring's ability to confer desirable drug-like properties and central nervous system (CNS) activity.[3][4][5]

This early discovery paved the way for medicinal chemists to recognize the intrinsic value of the morpholinone core. The rationale for its "privileged" status is rooted in several key physicochemical and structural attributes:

  • Improved Pharmacokinetics (PK): The morpholine ring is a powerful tool for modulating a molecule's PK profile. The presence of the polar oxygen and weakly basic nitrogen atoms enhances aqueous solubility and can improve absorption.[6][7] This balanced lipophilic-hydrophilic character is crucial for achieving optimal bioavailability and tissue distribution, particularly for CNS-penetrant drugs.[6]

  • Metabolic Stability: As a saturated heterocycle, the morpholine ring itself is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can increase a drug's half-life and reduce the formation of potentially toxic metabolites.[7]

  • Structural Versatility and Potency: The morpholine ring can act as both a rigid scaffold to orient functional groups correctly for target binding and as an active pharmacophoric element.[7][8] The oxygen atom can serve as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions within a target's active site, thereby enhancing potency.[7][9]

The Blueprint: Evolution of Synthetic Methodologies

The synthetic accessibility of the morpholinone core has been a critical driver of its widespread adoption. Methodologies have evolved from classical cyclization reactions to highly sophisticated catalytic and multi-component strategies that allow for precise control over stereochemistry and diversity.

Classical Annulation: The Foundational Approach

The most traditional and still widely used method for constructing the morpholinone ring is the annulation of a 1,2-amino alcohol. This two-step sequence typically involves:

  • Amide Bond Formation: Acylation of the amino group of a 1,2-amino alcohol with an α-haloacetyl halide (e.g., chloroacetyl chloride).

  • Intramolecular Cyclization: Base-mediated intramolecular SN2 reaction, where the alkoxide formed from the hydroxyl group displaces the α-halide to form the morpholin-3-one ring.[10]

This robust sequence forms the basis for many morpholinone syntheses. The resulting morpholinone can then be used as a key intermediate or reduced using agents like borane or lithium aluminum hydride to yield the corresponding morpholine.[10]

Caption: Classical two-step synthesis of the morpholin-3-one core.

Modern Catalytic and Enantioselective Methods

As drug development has become more sophisticated, the demand for chiral, highly substituted morpholinones has grown. This has spurred the development of advanced synthetic methods.

  • Catalytic Enantioselective Synthesis: Chiral morpholinones are critical building blocks for many modern drugs.[11][12][13] A significant breakthrough is the chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from glyoxals and 2-aminoethanols.[11][12][13][14] This reaction proceeds through a domino [4+2] heteroannulation followed by an aza-benzilic ester rearrangement, providing access to chiral scaffolds with high enantiomeric excess.[11][12][13]

  • Multi-Component Reactions (MCRs): To rapidly generate libraries of diverse compounds for screening, MCRs have been developed. For instance, a copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates provides a direct route to highly substituted morpholines.[15] These methods are prized for their operational simplicity and atom economy, allowing for the de novo assembly of complex morpholine derivatives.[15][16]

The Arsenal: Key Therapeutic Applications of Substituted Morpholinones

The versatility of the morpholinone scaffold is evident in the broad range of therapeutic areas where it has been successfully applied.

Drug NameCore StructurePrimary Target(s)Therapeutic Area
Linezolid Oxazolidinone-MorpholineBacterial 50S Ribosomal SubunitInfectious Disease
Reboxetine Substituted MorpholineNorepinephrine Reuptake Transporter (NET)CNS (Antidepressant)
Gefitinib Quinazoline-MorpholineEpidermal Growth Factor Receptor (EGFR)Oncology
Aprepitant Substituted MorpholinoneNeurokinin-1 (NK1) ReceptorCNS (Antiemetic)
Gedatolisib Triazine-MorpholinePI3K / mTOROncology (Clinical)
Oncology: Targeting Kinase Pathways

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development.[17] The morpholine moiety has proven to be a key structural feature in many PI3K and mTOR inhibitors.[17][18] In dual PI3K/mTOR inhibitors like Gedatolisib, the morpholine ring often occupies a hydrophobic pocket in the ATP-binding site of the kinase domain.[17] This interaction is critical for achieving high potency and, in some cases, selectivity. For example, bridged morpholine structures have been shown to cause steric clashes in PI3K while being well-accommodated in mTOR, a principle used to design mTOR-selective inhibitors.[19]

PI3K_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation 4EBP1->Proliferation Inhibitor Morpholinone-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/mTOR pathway by morpholinone drugs.

Infectious Disease: The Case of Linezolid

Linezolid is a first-in-class oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its structure features a critical N-aryl substituent with a morpholine ring. Structure-activity relationship studies have revealed that the morpholino group is essential for its potent antibacterial activity. Linezolid functions by inhibiting the initiation of bacterial protein synthesis, binding to the 50S ribosomal subunit and preventing the formation of the functional 70S initiation complex. The synthesis of Linezolid involves the careful construction of the chiral oxazolidinone ring and the coupling of the fluorinated phenyl-morpholine side chain.[20][21][22][23]

Central Nervous System Disorders: Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[24][25] It contains a central, di-substituted morpholine ring. The stereochemistry of the substituents on the morpholine ring is crucial for its selective activity. The synthesis of the active (S,S)-enantiomer requires a stereospecific route, often starting from a chiral precursor like (S)-3-amino-1,2-propanediol to construct the chiral morpholine core.[24][26][27] The morpholine scaffold in Reboxetine correctly positions the two aryl groups for optimal interaction with the norepinephrine transporter, demonstrating the ring's utility as a rigid conformational anchor.[25]

Experimental Protocol: Synthesis of the Core Morpholin-3-one Scaffold

This protocol describes a robust, scalable method for synthesizing the parent morpholin-3-one ring, a common starting point for the development of more complex derivatives. The procedure is based on the classical annulation of 2-aminoethanol.[28][29]

Objective: To synthesize morpholin-3-one via base-mediated cyclization of N-(2-hydroxyethyl)-2-chloroacetamide.

Materials:

  • 2-Aminoethanol (Ethanolamine)

  • Ethyl chloroacetate

  • Sodium metal (or Sodium ethoxide/methoxide)

  • Anhydrous Isopropanol (or Ethanol)

  • Ethyl acetate (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Procedure:

Step A: Preparation of the Sodium Alkoxide Base

  • To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 500 mL of anhydrous isopropanol.

  • Carefully add sodium metal (1.1 equivalents relative to 2-aminoethanol) in small portions to the stirring isopropanol. Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and perform under an inert atmosphere.

  • Heat the mixture to 50-60 °C and stir until all the sodium has dissolved completely (approximately 2-4 hours), forming a solution of sodium isopropoxide.

  • Cool the solution to room temperature.

Step B: N-Alkylation and Cyclization

  • Add 2-aminoethanol (1.0 equivalent) dropwise to the sodium isopropoxide solution. Stir for 1 hour at 50-60 °C.[29]

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add ethyl chloroacetate (1.0 equivalent) dropwise via a dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.[28]

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 80-85 °C) for 2-3 hours.[28]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.

Step C: Work-up and Purification

  • Cool the reaction mixture to room temperature. A precipitate of sodium chloride will have formed.

  • Filter the suspension to remove the inorganic salts. Wash the filter cake with a small amount of cold isopropanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid or viscous oil.

  • Recrystallize the crude product from a suitable solvent system, such as isopropanol/ethyl acetate, to yield pure morpholin-3-one as a white crystalline solid.[28]

Validation:

  • Confirm the identity and purity of the product using standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To verify the chemical structure.

    • Mass Spectrometry: To confirm the molecular weight.

    • Melting Point: To compare with the literature value.

The Horizon: Future Perspectives

The journey of the substituted morpholinone core is far from over. Its proven track record in modulating PK properties and interacting with diverse biological targets ensures its continued relevance in drug discovery. Future efforts will likely focus on:

  • Novel Synthetic Frontiers: Developing even more efficient, green, and stereoselective methods to access novel and complex substitution patterns.[10][30]

  • New Therapeutic Targets: Applying the morpholinone scaffold to new and challenging targets, including protein-protein interactions and allosteric modulation.

  • Polypharmacology: Designing single molecules with morpholinone cores that can modulate multiple targets simultaneously, a promising strategy for complex diseases like cancer and neurodegeneration.[9][31]

The morpholinone scaffold exemplifies the synergy of synthetic innovation and medicinal chemistry insight. Its story underscores a fundamental principle of drug discovery: that a simple, well-behaved chemical motif can become a powerful key to unlocking a multitude of therapeutic solutions.

References

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., Wu, L. (2024).
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • He, Y. P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(21), 8037–8043. Available from: [Link]

  • He, Y. P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed. Available from: [Link]

  • He, Y. P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. Available from: [Link]

  • Ruider, S. A., & Bode, J. W. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(4), 810-813. Available from: [Link]

  • Wikipedia. (n.d.). Phenmetrazine. Retrieved from [Link]

  • Chang, C. F., Chen, Y. L., Chen, W. L., & Chen, C. C. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 79. Available from: [Link]

  • Google Patents. (n.d.). EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates.
  • Righi, M., et al. (2004). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 6(23), 4139–4141. Available from: [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]

  • Google Patents. (n.d.). CN105753804A - Method of preparing 3-morpholinone.
  • Greenway, F. L. (2022). An Historical Review of Steps and Missteps in the Discovery of Anti-Obesity Drugs. Frontiers in Endocrinology, 13, 919339. Available from: [Link]

  • Zakharyan, R., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(19), 10854. Available from: [Link]

  • Ye, N., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5579-5583. Available from: [Link]

  • Beigi-Somar, V., Homami, S. S., Ghazanfarpour-Darjani, M., & Monzavi, A. (2020). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Synfacts, 16(05), 0520. Available from: [Link]

  • Der Pharma Chemica. (n.d.). A new and alternate synthesis of Linezolid: An antibacterial agent. Retrieved from [Link]

  • Cignarella, G., Barlocco, D., & Villa, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2694–2713. Available from: [Link]

  • ResearchGate. (n.d.). Seven-step, continuous flow synthesis of linezolid (1). Retrieved from [Link]

  • Wang, S., et al. (2023). Optimization of mTOR Inhibitors Using Property-Based Drug Design and Free–Wilson Analysis for Improved In Vivo Efficacy. ACS Medicinal Chemistry Letters, 14(11), 1629–1635. Available from: [Link]

  • Righi, M., et al. (2004). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 6(23), 4139–4141. Available from: [Link]

  • UNODC. (2024). Details for Phenmetrazines. Retrieved from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

  • Google Patents. (n.d.). CN102702125B - Chemical synthesis method for linezolid.
  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2024). RSC Advances, 14(11), 7545-7578. Available from: [Link]

  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Available from: [Link]

  • Lau, C. H., et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PLoS ONE, 10(9), e0136992. Available from: [Link]

  • Caldwell, J., & Mulé, S. J. (Eds.). (2019). Phenmetrazine – Knowledge and References. In Amphetamines and Related Stimulants: Chemical, Biological, Clinical, and Sociological Aspects. Taylor & Francis. Available from: [Link]

  • Holland Clinic. (n.d.). Preludin (phenmetrazine). Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Available from: [Link]

  • Cignarella, G., Barlocco, D., & Villa, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2694–2713. Available from: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. Available from: [Link]

  • He, Y. P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. American Chemical Society. Available from: [Link]

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. (2021). Organic Chemistry Frontiers, 8(15), 4153-4158. Available from: [Link]

Sources

An In-depth Technical Guide to the Physical Characteristics of (6S)-6-methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(6S)-6-methylmorpholin-3-one is a chiral heterocyclic compound of increasing interest within pharmaceutical development and medicinal chemistry. As a tailored building block, its specific stereochemistry is crucial for creating complex, enantiomerically pure active pharmaceutical ingredients (APIs). The morpholinone core is a privileged scaffold found in numerous bioactive molecules, and the introduction of a methyl group at the C6 position with a defined (S)-configuration provides a key vector for molecular recognition and optimization of drug properties.

A comprehensive understanding of the physical characteristics of this compound is paramount for researchers, scientists, and drug development professionals. These properties govern every stage of the development pipeline, from reaction kinetics and purification strategies to formulation, stability, and ultimately, bioavailability. This guide provides a detailed examination of the known physical and chemical properties of this compound, outlines protocols for its characterization, and offers insights into its handling and application.

Chemical and Molecular Identity

Precise identification is the foundation of all subsequent chemical and physical analysis. The fundamental descriptors for this compound are summarized below. It is critical to distinguish this enantiomer from its (R)-counterpart and the racemic mixture.

IdentifierDataSource
IUPAC Name This compoundN/A
CAS Number 127958-67-2[1]
Molecular Formula C₅H₉NO₂[1]
Molecular Weight 115.13 g/mol [1]
Canonical SMILES C[C@H]1CNC(=O)CO1[2]
InChI Key SKUDAELDAIZDDT-QFIPXVFZSA-NN/A
MDL Number MFCD18071976[1]

Note: Data for the racemic mixture (CAS 127958-63-8) and the (R)-enantiomer (CAS 127958-66-1) are also available but refer to different chemical entities.[3][4]

Physicochemical Properties

Detailed experimental data for the (6S)-enantiomer is not widely published in peer-reviewed literature. The information presented here is compiled from chemical supplier data and extrapolated from related morpholinone structures. All data should be confirmed experimentally for mission-critical applications.

Appearance and Form

The related (6R)-enantiomer is described as a solid, which suggests that this compound is also likely a solid at standard temperature and pressure.[4]

Thermal Properties

Explicit melting and boiling points for the (6S)-enantiomer are not available. This is a critical data gap that should be addressed by routine analysis upon receipt or synthesis of the material.

Solubility Profile

A definitive solubility profile is not published. However, based on the structure—which contains both hydrogen bond donors (N-H) and acceptors (C=O, C-O-C) as well as a small alkyl group—a degree of solubility in both polar and non-polar organic solvents can be anticipated. The parent compound, morpholine, is miscible with water.[5] The presence of the lactam and methyl group in this compound likely reduces aqueous solubility compared to morpholine itself.

Predicted Solubility:

  • High Solubility: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO)

  • Moderate Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate

  • Low Solubility: Water, Hexanes, Diethyl Ether

Workflow for Solubility Determination

The following diagram outlines a standard workflow for experimentally determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add to known volume of solvent (e.g., 1 mL) prep1->prep2 equil1 Agitate at constant temperature (e.g., 25°C) for 24 hours prep2->equil1 equil2 Allow solid to settle equil1->equil2 analysis1 Centrifuge to pellet undissolved solid equil2->analysis1 analysis2 Extract clear supernatant analysis1->analysis2 analysis3 Analyze concentration via HPLC, LC-MS, or NMR analysis2->analysis3 result Solubility Data analysis3->result Calculate mg/mL or mol/L

Caption: Workflow for Shake-Flask Solubility Measurement.

Spectroscopic and Analytical Profile

Structural confirmation and purity assessment are critical. The following sections detail the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. The expected patterns for the morpholine ring are well-characterized.[6]

¹H NMR (Proton NMR):

  • Methyl Group (-CH₃): A doublet centered around 1.2-1.4 ppm, coupled to the C6 proton.

  • C6 Proton (-CH-): A multiplet (likely a double quartet or more complex) around 4.0-4.3 ppm, coupled to the methyl protons and the C5 methylene protons.

  • C5 Methylene (-CH₂-N): Two diastereotopic protons appearing as complex multiplets, likely between 3.0-3.6 ppm.

  • C2 Methylene (-CH₂-O): Two diastereotopic protons appearing as complex multiplets, often downfield due to the adjacent oxygen, around 4.1-4.5 ppm.

  • Amide Proton (-NH-): A broad singlet, typically around 6.0-8.0 ppm, whose position is highly dependent on solvent and concentration.

¹³C NMR (Carbon NMR):

  • Methyl Carbon (-CH₃): ~15-20 ppm

  • C6 Carbon (-CH-): ~75-80 ppm (adjacent to oxygen)

  • C5 Carbon (-CH₂-N): ~45-50 ppm

  • C2 Carbon (-CH₂-O): ~65-70 ppm (adjacent to oxygen)

  • Carbonyl Carbon (-C=O): ~168-172 ppm

Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common first choice for general organic compounds.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required. Modern spectrometers can also reference the residual solvent peak.[7]

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (such as COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher) to resolve complex spin systems and confirm assignments.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio, confirming the molecular weight and elemental composition.

  • Expected Ion (ESI+): For a molecular formula of C₅H₉NO₂, the expected protonated molecular ion [M+H]⁺ would have an m/z of approximately 116.0657.

  • High-Resolution MS (HRMS): HRMS is essential to confirm the elemental composition and distinguish from other potential molecules with the same nominal mass.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

  • N-H Stretch: A moderate to strong band around 3200-3400 cm⁻¹.

  • C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of a six-membered lactam.

  • C-O-C Stretch: A strong band in the fingerprint region, typically 1100-1150 cm⁻¹, indicating the ether linkage.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity and purity of the compound.

  • Recommended Storage: Chemical suppliers recommend storing the material at 2-8°C in a dry, light-proof environment.[1][9] It should be kept in a tightly sealed container to prevent moisture absorption and potential hydrolysis of the lactam ring.

  • Chemical Stability: The morpholin-3-one scaffold is generally stable under neutral conditions. However, it can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the opening of the lactam ring. The ether linkage is typically stable to a wide range of reagents.

Conclusion

This compound is a valuable chiral building block for modern drug discovery. While a complete, peer-reviewed dataset of its physical properties is not yet available, this guide consolidates the existing information from suppliers and provides a robust framework for its in-depth characterization based on established analytical principles. For any development program, it is imperative that key parameters such as melting point, solubility, and spectroscopic identity are confirmed experimentally. This foundational knowledge is indispensable for ensuring reproducibility, optimizing process chemistry, and developing stable, effective pharmaceutical formulations.

References

  • PubChem. (n.d.). 6-(Aminomethyl)morpholin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-(Hydroxymethyl)-4-methylmorpholin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Lead Sciences. (n.d.). (6R)-6-Methylmorpholin-3-one. Retrieved from [Link]

  • PubChem. (n.d.). 6-Ethyl-6-methylmorpholin-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). N-Methylmorpholine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]

  • PubChem. (n.d.). 3-Morpholinone. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2009, August). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]

  • ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

  • ChemBK. (n.d.). N-Methylmorpholine. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of (6S)-6-methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(6S)-6-methylmorpholin-3-one is a chiral building block of significant interest in pharmaceutical development. Its defined stereochemistry is crucial for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). As with any high-value intermediate, a thorough understanding of its stability profile is paramount to ensure the integrity of the synthetic process, the quality of the final drug substance, and compliance with regulatory standards. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, grounded in established chemical principles and industry best practices. We will delve into potential degradation pathways, propose a robust strategy for stability assessment through forced degradation studies, and detail appropriate analytical methodologies for monitoring its purity and chiral integrity.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing appropriate storage and handling protocols.

PropertyValueSource
Molecular FormulaC₅H₉NO₂[1]
Molecular Weight115.13 g/mol [1]
AppearanceSolid[2]
Chirality(6S)-enantiomerN/A

Recommended Storage and Handling

Proper storage is critical to prevent degradation and maintain the chemical and chiral purity of this compound. The primary goal is to mitigate exposure to environmental factors that can accelerate degradation.

Recommended Storage Conditions:

  • Temperature: 2-8°C.[1] Refrigeration is recommended to minimize the rate of potential degradation reactions.

  • Atmosphere: Store in a dry environment. The presence of moisture can facilitate hydrolytic degradation.

  • Light: Protect from light.[1] Light exposure can potentially induce photolytic degradation.

  • Container: Use a tightly sealed container to prevent moisture ingress and exposure to the atmosphere.

Handling Precautions:

  • Handle under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for long-term storage or when the material will be exposed to ambient conditions for extended periods.

  • Avoid repeated temperature cycling (freeze-thaw cycles), which can affect the physical form and potentially the stability of the solid.

  • Use appropriate personal protective equipment (PPE) as outlined in the material safety data sheet (MSDS).

Potential Degradation Pathways

This compound, being a cyclic amide (a γ-lactam), is susceptible to several degradation pathways. Understanding these is crucial for developing stability-indicating analytical methods and for identifying potential impurities that may arise during storage or processing.

Hydrolytic Degradation

The most probable degradation pathway for this compound is the hydrolysis of the amide bond within the lactam ring.[1][3] This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the lactam is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the lactam ring to form the corresponding amino acid.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the lactam is attacked by a hydroxide ion, leading to a tetrahedral intermediate that collapses to break the amide bond, yielding the carboxylate salt of the amino acid.

The rate of hydrolysis is influenced by pH and temperature. Extremes in pH and elevated temperatures will significantly accelerate this degradation.

A This compound B Ring-opened amino acid (hydrolysis product) A->B H+ or OH- / H2O

Caption: Hydrolytic degradation of this compound.

Oxidative Degradation

While the morpholinone ring itself is not highly susceptible to oxidation, the presence of the secondary amine and the carbon atoms adjacent to the heteroatoms could be potential sites for oxidative degradation. Strong oxidizing agents or exposure to atmospheric oxygen over prolonged periods, especially in the presence of light or metal ions, could lead to the formation of N-oxides or other oxidation products.[4]

Photolytic Degradation

As a general precaution for pharmaceutical intermediates, photostability should be considered.[5] The energy from UV or visible light can sometimes be sufficient to induce degradation, potentially through radical mechanisms. The exact photolytic degradation products are difficult to predict without experimental data.

Thermal Degradation

In the solid state and at recommended storage temperatures, significant thermal degradation is unlikely. However, at elevated temperatures, bond cleavage can occur. The C-N bond of the amide group is a potential site of cleavage under significant thermal stress.[6]

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation studies are essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Protocol for Forced Degradation of this compound

A comprehensive forced degradation study should include the following conditions:

Stress ConditionProposed Experimental SetupPotential Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24, 48, 72 hoursRing opening to form the corresponding amino acid.
Base Hydrolysis 0.1 M NaOH at 60°C for 24, 48, 72 hoursRing opening to form the sodium salt of the amino acid.
Oxidation 3% H₂O₂ at room temperature for 24, 48, 72 hoursFormation of N-oxides and other oxidative species.
Thermal Stress Solid sample at 80°C for 1 weekTo assess solid-state thermal stability.
Photostability As per ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter)To assess degradation upon exposure to light.[5]

Important Considerations:

  • A control sample (unstressed) should be analyzed alongside the stressed samples.

  • The extent of degradation should ideally be in the range of 5-20% to ensure that the degradation products are formed at detectable levels without complete degradation of the parent compound.[8]

  • A mass balance should be performed to account for all the material after degradation.

cluster_0 Forced Degradation Workflow A This compound Sample B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Analysis of Stressed Samples B->C D Identification of Degradation Products C->D E Development of Stability-Indicating Method D->E

Caption: Workflow for forced degradation studies.

Analytical Methodologies for Stability and Purity Assessment

The development of robust analytical methods is critical for assessing the stability and purity of this compound. Given its chiral nature, methods must be capable of separating the parent compound from its potential degradants and also from its enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[9]

Method Development Considerations:

  • Chiral Stationary Phase (CSP): A variety of CSPs are commercially available. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often a good starting point for method development.

  • Mobile Phase: A combination of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid) can improve peak shape and resolution.

  • Detection: UV detection is suitable for this compound, although the chromophore is not particularly strong. A low wavelength (e.g., 210 nm) may be necessary.

Stability-Indicating HPLC Method (Reversed-Phase)

A reversed-phase HPLC method is necessary to separate this compound from its potential degradation products.

Method Development Considerations:

  • Column: A C18 or C8 column is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to resolve the parent compound from a range of degradants with different polarities.

  • Detection: UV detection, as described above. A photodiode array (PDA) detector is highly recommended as it can provide information about the spectral purity of the peaks.

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification of unknown degradation products. MS provides mass information that can be used to propose structures for the degradants.

Other Techniques
  • Gas Chromatography (GC): If the compound and its degradants are sufficiently volatile and thermally stable, chiral GC can be an alternative for enantiomeric purity analysis.

  • Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations and can be particularly useful for charged species, such as the ring-opened amino acid formed during hydrolysis.[10]

Conclusion

The stability and proper storage of this compound are critical for its successful application in pharmaceutical synthesis. This guide has outlined the key factors influencing its stability, with a primary focus on hydrolytic degradation. The recommended storage conditions of 2-8°C in a dry, light-proof environment are essential to maintain its integrity. A proactive approach to stability assessment through well-designed forced degradation studies, coupled with the development of robust, stability-indicating, and chiral analytical methods, will ensure the quality and purity of this vital chiral building block throughout the drug development lifecycle.

References

  • This compound - MySkinRecipes.

  • Deshpande, A., Baheti, K., & Chatterjee, N. R. (2004). Degradation of β-lactam antibiotics. Current Science.
  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019, October 7).

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - Frontiers. (n.d.).

  • Forced degradation studies - MedCrave online. (2016, December 14).

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).

  • Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry - YouTube. (2025, November 7).

  • Chiral analysis - Wikipedia. (n.d.).

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (n.d.).

  • Degradation of nonalternating poly(ester amides) | Macromolecules - ACS Publications. (n.d.).

  • (6R)-6-Methylmorpholin-3-one | CymitQuimica. (n.d.).

  • Mechanism of the degradation of polyamides - NIST Technical Series Publications. (n.d.).

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016, May 2).

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22).

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of (6S)-6-methylmorpholin-3-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral auxiliaries remain a cornerstone technology for the reliable construction of enantiomerically pure molecules.[1] (6S)-6-methylmorpholin-3-one has emerged as a valuable chiral building block and auxiliary, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) where stereochemistry dictates biological activity.[2] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the application of this versatile scaffold. We will explore the mechanistic basis for its stereodirecting power, provide detailed, field-tested protocols for its use in asymmetric alkylation, and present data that underscores its efficacy.

Introduction: The Value Proposition of this compound

This compound is a chiral heterocyclic compound featuring a rigid morpholinone core. Its structure is notable for the stereogenic center at the C6 position, which is key to its function in asymmetric synthesis. Unlike more flexible auxiliaries, the defined conformation of the morpholinone ring system provides a predictable and sterically hindered environment, essential for high-fidelity stereochemical control.

The primary application of this compound is as a chiral auxiliary for the diastereoselective alkylation of enolates. By temporarily attaching this chiral unit to a prochiral substrate, one can direct the approach of an incoming electrophile to one face of the molecule, thereby creating a new stereocenter with a high degree of predictability.[1] Following the reaction, the auxiliary can be cleaved and potentially recycled, making it an efficient and atom-economical strategy. Furthermore, the morpholine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds, which adds to the synthetic value of this building block.[3][4]

Mechanistic Rationale: How Stereocontrol is Achieved

The efficacy of this compound as a chiral director stems from its ability to form a conformationally rigid N-acyl derivative. The causality behind its stereodirecting power can be broken down into three key stages:

  • Formation of a Defined Chiral Enolate: The process begins with the acylation of the secondary amine of the morpholinone with a prochiral carboxylic acid derivative (e.g., an acyl chloride). Upon treatment with a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) at low temperatures (-78 °C), the α-proton is abstracted to form a lithium or sodium enolate. The chelation between the metal cation, the enolate oxygen, and the lactam carbonyl oxygen locks the system into a rigid, planar, six-membered ring-like transition state.

  • Face-Selective Electrophilic Attack: The crucial stereocontrol element is the methyl group at the C6 position. This group acts as a powerful steric shield, effectively blocking one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) is forced to approach from the opposite, less sterically hindered face. This directed attack ensures the formation of one diastereomer in significant excess.

  • Auxiliary Cleavage and Recovery: Once the new stereocenter is set, the chiral auxiliary is no longer needed. The N-acyl bond can be cleaved under various conditions (e.g., acid/base hydrolysis or reductive cleavage) to release the desired enantiomerically enriched carboxylic acid, ester, or alcohol. The this compound auxiliary can then be recovered and reused.

Below is a conceptual workflow illustrating the role of a chiral auxiliary in asymmetric synthesis.

G cluster_0 Asymmetric Synthesis Workflow Prochiral Prochiral Substrate (R-COOH) Coupling Couple Substrate and Auxiliary Prochiral->Coupling Auxiliary Chiral Auxiliary this compound Auxiliary->Coupling Diastereomer Chiral Intermediate (N-Acyl Morpholinone) Coupling->Diastereomer Reaction Diastereoselective Reaction (e.g., Alkylation) Diastereomer->Reaction Product_Attached Product with Auxiliary Attached (High d.e.) Reaction->Product_Attached Cleavage Cleave Auxiliary Product_Attached->Cleavage Final_Product Enantiomerically Pure Product Cleavage->Final_Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Core Application: Asymmetric Alkylation for the Synthesis of Chiral Carboxylic Acids

One of the most powerful applications of this auxiliary is in the synthesis of α-substituted chiral carboxylic acids, which are vital precursors for non-proteinogenic amino acids and other complex chiral molecules.[5][6]

The following diagram and protocol detail the complete process, from acylation of the auxiliary to the final cleavage step.

G cluster_workflow Asymmetric Alkylation Workflow start {(6S)-6-methyl- morpholin-3-one} step1 Step 1: Acylation R-COCl, Base Forms N-Acyl Intermediate start->step1 intermediate1 N-Acyl Morpholinone Prochiral α-carbon step1->intermediate1 step2 Step 2: Enolate Formation LDA or NaHMDS, -78 °C Creates rigid chiral enolate intermediate1->step2 intermediate2 Chiral Enolate C6-Methyl group blocks top face step2->intermediate2 step3 Step 3: Alkylation R'-X, -78 °C to RT Electrophile attacks from bottom face intermediate2->step3 intermediate3 Alkylated Product High Diastereomeric Excess (d.e.) step3->intermediate3 step4 Step 4: Auxiliary Cleavage LiOH, H₂O₂ or LAH Releases product and auxiliary intermediate3->step4 end_product {Final Product | Enantiopure R-CHR'-COOH} step4->end_product end_aux {Recovered Auxiliary} step4->end_aux

Sources

Application Notes & Protocols: Strategic Synthesis of Vps34 Inhibitors Using Chiral Methyl-Substituted Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Vps34, a Pivotal Kinase in Autophagy and Oncology

Vacuolar protein sorting 34 (Vps34) is the sole Class III phosphoinositide 3-kinase (PI3K) in mammals, playing a fundamental and evolutionarily conserved role in cellular trafficking and homeostasis.[1][2] Unlike Class I PI3Ks, which are central to growth factor signaling, Vps34 specifically phosphorylates phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P).[3] This lipid second messenger is essential for initiating autophagy, a catabolic process where cells degrade and recycle their own components to survive stress.[1][2][4]

Vps34 executes its function within two main protein complexes: Complex I (containing ATG14L) is critical for initiating autophagosome formation, while Complex II (containing UVRAG) is involved in endosomal sorting and autophagosome maturation.[3][4][5] Given that many cancer cells hijack the autophagy pathway to survive nutrient deprivation and resist therapy, Vps34 has emerged as a high-value therapeutic target in oncology.[3][4] The development of potent and, crucially, selective Vps34 inhibitors is a key objective for researchers aiming to modulate this pathway.[4][6]

The Morpholine Moiety: A Privileged Scaffold in Kinase Inhibitor Design

In medicinal chemistry, the morpholine ring is considered a "privileged scaffold."[7][8] Its incorporation into drug candidates is a common strategy to improve key physicochemical properties. The oxygen atom enhances polarity and aqueous solubility, while the saturated ring is generally stable against metabolic degradation.[8][9] In the context of kinase inhibitors, the morpholine nitrogen often acts as a crucial hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase's ATP-binding pocket—a common feature exploited in inhibitor design.[7][10]

The Critical Role of (6S)-6-methylmorpholin-3-one and its Derivatives in Achieving Vps34 Selectivity

While the general morpholine scaffold is beneficial, achieving high selectivity for Vps34 over the closely related Class I PI3Ks requires more refined structural features. The ATP-binding pocket of Vps34 is more constricted than its Class I counterparts, presenting a significant design challenge.[6][11]

The introduction of a chiral methyl group on the morpholine ring, as seen in synthons like this compound or the closely related (R)-3-methylmorpholine, is a key innovation to address this challenge. This specific substitution pattern allows the molecule to exploit unique topographical features of the Vps34 active site.

In a landmark study, medicinal chemists developed a highly potent and selective Vps34 inhibitor, known as SAR405 (and its related analogue, compound 31 ).[12] X-ray crystallography of this inhibitor bound to Vps34 revealed that the (R)-3-methylmorpholino moiety projects into a specific sub-pocket. This precise orientation, dictated by the stereocenter, is critical for achieving high-affinity binding to Vps34 while simultaneously creating a steric clash in the active sites of Class I PI3Ks, thus conferring exquisite selectivity.[12] Therefore, using a chiral building block like this compound (which can be readily converted to the required chiral amine) is not merely an arbitrary choice but a deliberate design element to ensure target specificity.

Vps34 Signaling Pathway and Point of Inhibition

The diagram below illustrates the central role of Vps34 in the autophagy pathway and the mechanism of action for a selective inhibitor.

Vps34_Pathway cluster_upstream Upstream Signals cluster_core Vps34 Complex & PI(3)P Production cluster_downstream Autophagosome Formation Nutrient\nStarvation Nutrient Starvation mTORC1 mTORC1 (Active) Nutrient\nStarvation->mTORC1 inhibits Vps34_Complex Vps34-Vps15-Beclin1 Complex I (ATG14L) mTORC1->Vps34_Complex inhibition removed PI PI (Phosphatidylinositol) PIP PI(3)P (Phosphatidylinositol 3-phosphate) PI->PIP Vps34 Kinase Activity Effectors PI(3)P Effectors (e.g., WIPIs) PIP->Effectors recruits Vps34_Inhibitor This compound -derived Inhibitor (e.g., SAR405) Vps34_Inhibitor->Vps34_Complex BLOCKS Phagophore Phagophore (Isolation Membrane) Effectors->Phagophore initiates nucleation Autophagosome Autophagosome (LC3-II) Phagophore->Autophagosome elongates & closes

Caption: Vps34 signaling pathway in autophagy. Inhibitors derived from chiral morpholinones block the production of PI(3)P, halting autophagosome formation.

Synthetic Strategy and Experimental Protocol

The synthesis of a selective Vps34 inhibitor, exemplified by the SAR405 series, typically involves the coupling of a chiral morpholine derivative to a complex heterocyclic core. The following protocol outlines a key step in this process: the nucleophilic aromatic substitution (SNAr) reaction to install the chiral morpholine moiety.

Synthetic Workflow Overview

Synthesis_Workflow Core Heterocyclic Core (e.g., Dichloro-pyrimidopyrimidinone) Reaction Nucleophilic Aromatic Substitution (SNAr) Core->Reaction ChiralAmine (R)-3-Methylmorpholine (derived from (6S)-6-methyl- morpholin-3-one) ChiralAmine->Reaction Product Final Vps34 Inhibitor (e.g., SAR405 Precursor) Reaction->Product Purification Purification (Chromatography) Product->Purification

Caption: Key synthetic step: Coupling of the chiral amine with the heterocyclic core to produce the Vps34 inhibitor.

Protocol: Synthesis of a (R)-3-methylmorpholino-substituted Pyrimidopyrimidinone

This protocol describes the displacement of a chlorine atom on a pyrimidopyrimidinone core with (R)-3-methylmorpholine.

Reaction Scheme:

(A chemical drawing would be placed here showing the pyrimidopyrimidinone core with a leaving group like Cl, reacting with (R)-3-methylmorpholine in the presence of a base to yield the final product.)

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Dichloro-pyrimidopyrimidinone Core≥95%CommercialStarting material.
(R)-3-Methylmorpholine HCl≥98%CommercialKey chiral building block.
N,N-Diisopropylethylamine (DIPEA)AnhydrousCommercialNon-nucleophilic base.
N,N-Dimethylformamide (DMF)AnhydrousCommercialReaction solvent.
Dichloromethane (DCM)ACS GradeCommercialFor extraction.
Saturated aq. NaHCO₃Lab PrepN/AFor workup.
BrineLab PrepN/AFor workup.
Anhydrous MgSO₄ACS GradeCommercialFor drying.
Silica Gel230-400 meshCommercialFor chromatography.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the dichloro-pyrimidopyrimidinone core (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).

  • Addition of Amine and Base: Add (R)-3-methylmorpholine hydrochloride (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq). The base is crucial to neutralize the HCl salt of the amine and the HCl generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at 80 °C. The elevated temperature is necessary to facilitate the SNAr reaction on the electron-deficient heterocyclic system.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and extract with dichloromethane (3x).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove any remaining acid) and brine (to reduce the water content).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 0-10% methanol in dichloromethane) to isolate the desired product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Perspectives

The use of chiral building blocks like this compound and its amine derivatives is a cornerstone of modern medicinal chemistry for achieving kinase selectivity. The synthesis of potent Vps34 inhibitors such as SAR405 demonstrates how a deep understanding of the target's structural biology can guide rational drug design.[12] The protocols derived from these efforts provide a robust framework for researchers and drug development professionals to synthesize valuable chemical probes and potential therapeutics. These selective inhibitors are indispensable tools for dissecting the complex roles of Vps34 in both normal physiology and diseases like cancer, paving the way for novel treatment strategies that exploit the reliance of tumors on the autophagy pathway.

References

  • Jaber, N., Dou, Z., Chen, J. S., et al. (2012). Class III PI3K Vps34 plays an essential role in autophagy and in heart and liver function. Proceedings of the National Academy of Sciences, 109(6), 2003-2008. Available at: [Link]

  • Backer, J. M. (2008). The role of Vps34 in cell biology. Biochemical Journal, 410(1), 1-17. Available at: [Link]

  • Kim, D., & Lee, J. (2023). Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors. Biomolecules & Therapeutics, 31(5), 475-485. Available at: [Link]

  • Lee, J., Kim, D., & Lee, J. (2023). Regulatory Mechanisms Governing the Autophagy-Initiating VPS34 Complex and Its inhibitors. Biomolecules & Therapeutics. Available at: [Link]

  • Wolfe, J. P., & Ney, J. E. (2009). A New Strategy for the Synthesis of Substituted Morpholines. The Journal of organic chemistry, 74(10), 3897–3906. Available at: [Link]

  • Ohashi, Y., & Yoshimori, T. (2021). Activation Mechanisms of the VPS34 Complexes. International Journal of Molecular Sciences, 22(6), 3225. Available at: [Link]

  • Ronan, B., et al. (2014). Co-crystallization of SAR405 with Vps34 protein. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. organic-chemistry.org. Available at: [Link]

  • Pasquier, B. (2015). SAR405, a PIK3C3/VPS34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells. Autophagy, 11(4), 725-726. Available at: [Link]

  • ResearchGate. (n.d.). Contribution of the morpholine scaffold on the activity of... ResearchGate. Available at: [Link]

  • Gkizis, P., et al. (2022). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 245, 114917. Available at: [Link]

  • ResearchGate. (2025). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. Available at: [Link]

  • Monash University. (n.d.). Aurone derivatives as Vps34 inhibitors that modulate autophagy. Monash University. Available at: [Link]

  • Nekrasov, M. D., Lukyanenko, E. R., & Kurkin, A. V. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. Available at: [Link]

  • Dowdle, W. E., et al. (2014). Potent, Selective, and Orally Bioavailable Inhibitors of VPS34 Provide Chemical Tools to Modulate Autophagy in Vivo. ACS Medicinal Chemistry Letters, 5(10), 1108–1113. Available at: [Link]

  • Pasquier, B., et al. (2015). Discovery of (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one: a novel potent and selective inhibitor of Vps34 for the treatment of solid tumors. Journal of Medicinal Chemistry, 58(1), 376-400. Available at: [Link]

  • Miller, S., et al. (2010). Shaping development of autophagy inhibitors with the structure of the lipid kinase Vps34. Science, 327(5973), 1638-1642. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2310. Available at: [Link]

Sources

Application Notes & Protocols: Mastering Diastereoselective Synthesis with (6S)-6-methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of (6S)-6-methylmorpholin-3-one, a powerful chiral auxiliary for modern asymmetric synthesis. Chiral morpholines are recognized as privileged heterocyclic scaffolds in medicinal chemistry due to their favorable physicochemical properties.[1] This document moves beyond theoretical discussions to offer detailed, field-proven protocols for key diastereoselective transformations, including enolate alkylation, aldol additions, and Michael reactions. We will explore the mechanistic basis for the high levels of stereocontrol achieved, present structured data, and provide step-by-step experimental workflows designed for immediate application in research and development settings.

The Principle of Stereochemical Control: Why this compound Excels

The efficacy of a chiral auxiliary lies in its ability to create a sterically and electronically biased environment, forcing subsequent reactions to proceed along a single, predictable stereochemical pathway.[2] The this compound scaffold is exceptionally well-suited for this purpose. Its utility is rooted in the formation of a rigid, five-membered chelated intermediate upon enolization.

Causality behind the Selectivity:

  • N-Acylation: The journey begins with the acylation of the morpholinone's secondary amine with a prochiral carboxylic acid derivative (e.g., an acyl chloride or anhydride). This step covalently attaches the substrate to the chiral controller.

  • Directed Deprotonation: Treatment with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (typically -78 °C) selectively removes the α-proton to the carbonyl group. This process is kinetically controlled to favor the formation of the (Z)-enolate.[3]

  • Rigid Chelate Formation: The resulting lithium enolate is not a floppy structure. The lithium cation is chelated by both the enolate oxygen and the carbonyl oxygen of the morpholinone ring. This coordination locks the enolate into a rigid, planar conformation.

  • Facial Shielding: The key to diastereoselectivity is the methyl group at the C6 position. In the rigid chelated state, this methyl group extends out, effectively blocking one face of the planar enolate (the si-face). Consequently, any incoming electrophile is forced to approach from the opposite, less sterically hindered face (the re-face). This directed attack ensures the formation of one diastereomer in significant excess.

The diagram below illustrates this fundamental principle of stereochemical induction.

G cluster_0 Mechanism of Diastereoselective Alkylation Start N-Acyl-(6S)-6-methyl- morpholin-3-one Base Deprotonation (e.g., LDA, -78°C) Start->Base 1. Enolate Rigid (Z)-Enolate-Li+ Chelate Formation Base->Enolate 2. Shielding C6-Methyl Group Blocks Top (si) Face Enolate->Shielding Steric Hindrance Attack Electrophile (E+) Approaches from Bottom (re) Face Enolate->Attack 3. Product Diastereomerically Enriched Alkylated Product Attack->Product 4. Cleavage Auxiliary Cleavage (e.g., LiOH/H2O2) Product->Cleavage 5. Final Chiral Carboxylic Acid & Recovered Auxiliary Cleavage->Final 6.

Caption: General mechanism for stereocontrol using the morpholinone auxiliary.

Core Application: Diastereoselective Enolate Alkylation

The alkylation of enolates derived from these chiral imides is a robust and widely applicable method for the asymmetric synthesis of α-substituted carboxylic acids.[4][] The reaction proceeds with high diastereoselectivity for a variety of electrophiles.

Protocol 1: Asymmetric Alkylation of an N-Propanoyl-(6S)-6-methylmorpholin-3-one

This protocol details a representative procedure for the diastereoselective methylation of the propionyl derivative, a common transformation that establishes a chiral quaternary center.

Workflow Overview:

G Acylation Step 1: Acylation (Propionyl Chloride) Enolization Step 2: Enolization (LDA, THF, -78°C) Acylation->Enolization Alkylation Step 3: Alkylation (Methyl Iodide) Enolization->Alkylation Workup Step 4: Quench & Workup (aq. NH4Cl) Alkylation->Workup Cleavage Step 5: Auxiliary Cleavage (LiOH, H2O2) Workup->Cleavage Purification Step 6: Purification (Chromatography) Cleavage->Purification

Caption: Standard workflow for diastereoselective alkylation and cleavage.

Step-by-Step Methodology:

  • Preparation of the N-Propanoyl Imide:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an argon atmosphere, add triethylamine (1.5 eq).

    • Slowly add propionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NH₄Cl, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is often pure enough for the next step.

  • Diastereoselective Alkylation:

    • Dissolve the N-propanoyl imide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried, three-neck flask under argon.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, prepare LDA by adding n-butyllithium (1.05 eq) to diisopropylamine (1.1 eq) in THF at -78 °C and stirring for 30 minutes.

    • Slowly add the freshly prepared LDA solution to the imide solution via cannula. Stir for 1 hour at -78 °C to ensure complete enolate formation. The solution typically turns a pale yellow.

    • Add methyl iodide (1.5 eq) dropwise. Stir at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

    • Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Auxiliary Cleavage:

    • Dissolve the crude alkylated product in a 3:1 mixture of THF and water (0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

    • Stir vigorously at 0 °C for 4 hours.

    • Quench the excess peroxide by adding aqueous Na₂SO₃ solution.

    • Acidify the mixture to pH ~2 with 1N HCl.

    • Extract the desired chiral acid with ethyl acetate. The aqueous layer will contain the recovered chiral auxiliary.

Data Presentation:

Electrophile (E-X)BaseTemp (°C)d.r. (Typical)Yield (%)
Methyl IodideLDA-78>98:285-95
Benzyl BromideNaHMDS-78>98:280-90
Allyl BromideLDA-78>95:582-92
Isopropyl IodideLDA-4090:1060-70

Diastereomeric ratio (d.r.) is typically determined by ¹H NMR or chiral HPLC analysis of the alkylated imide before cleavage.

Expanding the Toolbox: Aldol and Michael Additions

The same principle of enolate facial shielding can be extended to other fundamental carbon-carbon bond-forming reactions.

Application Note 2: Diastereoselective Aldol Reactions

Aldol reactions using this auxiliary allow for the construction of β-hydroxy carbonyl compounds, which are pivotal building blocks in natural product synthesis.[6] To achieve high selectivity, the reaction is often mediated by the formation of a boron enolate, which enhances the rigidity and organization of the transition state.[7]

Key Mechanistic Difference: Instead of LDA, a combination of a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine, DIPEA) is used. This generates a boron enolate which undergoes a highly organized, closed Zimmerman-Traxler transition state upon reaction with an aldehyde, leading to excellent stereocontrol.[2][8]

General Protocol Outline:

  • Dissolve the N-acyl imide in anhydrous DCM (0.1 M).

  • Cool to 0 °C. Add DIPEA (1.2 eq) followed by Bu₂BOTf (1.1 eq). Stir for 1 hour to form the boron enolate.

  • Cool the reaction to -78 °C.

  • Add the aldehyde (1.5 eq) and stir for 3-5 hours.

  • Quench with a pH 7 phosphate buffer.

  • Proceed with a standard aqueous workup and purification.

This method reliably produces syn-aldol adducts with high diastereoselectivity.

Application Note 3: Diastereoselective Michael Additions

The conjugate addition, or Michael reaction, of the chiral enolate to α,β-unsaturated systems provides a powerful route to 1,5-dicarbonyl compounds and their derivatives.[9] The reaction setup is very similar to the alkylation protocol, utilizing a strong base like LDA to generate the nucleophilic enolate.

Critical Consideration: The success of the Michael addition is highly dependent on the nature of the Michael acceptor.[10][11] Unhindered acceptors, such as acrylates or vinyl ketones, generally give the best results. The reaction is thermodynamically controlled, and maintaining low temperatures is crucial to suppress unwanted side reactions.[9]

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low Diastereoselectivity 1. Incomplete enolate formation. 2. Reaction temperature too high, allowing for enolate equilibration or a less-organized transition state. 3. "Wet" solvents or reagents.1. Ensure the use of freshly prepared LDA or accurately titrated n-BuLi. 2. Maintain strict temperature control at -78 °C throughout the addition and reaction. 3. Use freshly distilled, anhydrous solvents. Flame-dry all glassware.
Low Yield 1. Inefficient deprotonation. 2. Electrophile is too sterically hindered. 3. Self-condensation or other side reactions.1. Switch to a stronger base (e.g., NaHMDS or KHMDS). 2. Use more reactive electrophiles (e.g., triflates instead of iodides). 3. Ensure slow addition of reagents at low temperature.
Difficulty in Auxiliary Cleavage 1. Incomplete hydrolysis. 2. Degradation of the desired product under basic conditions.1. Increase reaction time or temperature slightly (e.g., to room temp). 2. For base-sensitive products, consider alternative cleavage methods such as reduction with LiBH₄ followed by oxidation.

Conclusion

This compound stands as a robust and reliable chiral auxiliary for a range of essential diastereoselective transformations. Its ability to form a rigid, chelated enolate intermediate where one face is effectively shielded by the C6-methyl group provides a predictable and powerful tool for controlling stereochemistry. The protocols and insights provided herein serve as a practical guide for researchers, scientists, and drug development professionals to leverage this versatile building block in the synthesis of complex, stereochemically defined molecules.

References

  • He, Y.-P., Wu, H., Wang, Q., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Available at: [Link][12][13][14]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. Available at: [Link][15]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link][16]

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423. Available at: [Link][17]

  • Belokon, Y. N., et al. (2007). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. PMC - NIH. Available at: [Link][18]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link][2]

  • Chemistry Stack Exchange. (2024). Diastereoselectivity in enolate alkylation reactions. Retrieved from [Link][3]

  • Organic Syntheses Procedure. (n.d.). DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES. Retrieved from [Link][19]

  • Banwell, M. G., Beck, D. A. S., & Smith, J. A. (2004). The influence of chiral auxiliaries and catalysts on the selectivity of intramolecular conjugate additions of pyrrole to N-tethered Michael acceptors. Organic and Biomolecular Chemistry, 2, 157–159. Available at: [Link][10]

  • Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link][8]

  • Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Retrieved from [Link][20]

  • Bakhtar, M. A., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. Available at: [Link][11]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link][9]

  • KPU Pressbooks. (n.d.). 6.4 Aldol Reactions – Organic Chemistry II. Retrieved from [Link][21]

  • NIH. (n.d.). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Retrieved from [Link][6]

  • Myers, A. (n.d.). Asymmetric Alkylation of Enolates. Chem 115. Retrieved from [Link][4]

  • NIH. (n.d.). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Retrieved from [Link][7]

Sources

Application Notes & Protocols: (6S)-6-methylmorpholin-3-one as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Logic of Chiral Auxiliaries

In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Most biological targets are inherently chiral, interacting selectively with only one enantiomer of a drug molecule. Asymmetric synthesis, therefore, is a cornerstone of modern medicinal chemistry.

One of the most robust and reliable strategies for achieving stereocontrol is the use of a chiral auxiliary.[1] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction, inducing the formation of one diastereomer over another. After the key stereocenter-forming reaction is complete, the auxiliary is cleaved and can ideally be recovered for reuse.[1] This methodology transforms an enantioselective challenge into a more manageable diastereoselective one.

This guide focuses on (6S)-6-methylmorpholin-3-one , a rigid, lactam-based chiral auxiliary. Its defined conformation and the stereodirecting influence of the C6-methyl group make it a valuable tool for the asymmetric synthesis of α-substituted carboxylic acids and their derivatives. While direct literature on this specific auxiliary is specialized, its application follows the well-established and powerful principles of enolate chemistry, exemplified by seminal work in the field such as the Myers asymmetric alkylation using pseudoephedrine.[2][3] The protocols and principles detailed herein are grounded in this authoritative methodology and adapted for the unique structural features of the this compound scaffold.

Principle of Operation: Stereochemical Control

The efficacy of this compound as a chiral auxiliary hinges on its ability to orchestrate the three-dimensional space around a reactive intermediate—specifically, a lithium enolate. The operational workflow can be dissected into three core phases: Acylation, Diastereoselective Alkylation, and Auxiliary Cleavage.

  • Acylation: The auxiliary is first covalently bonded to a prochiral carboxylic acid derivative (e.g., an acid chloride or anhydride) to form a stable N-acyl morpholinone.

  • Enolate Formation & Alkylation: Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) selectively removes the α-proton, generating a chiral enolate. The key to stereocontrol lies in the formation of a rigid, internally chelated Z-enolate. The lithium cation is believed to coordinate to both the enolate oxygen and the lactam carbonyl oxygen. This chelation, combined with the rigid ring structure, forces the C6-methyl group to occupy a position that sterically shields one face of the planar enolate.

  • Facial Bias: Consequently, an incoming electrophile (e.g., an alkyl halide) is directed to attack the enolate from the less hindered, exposed face. This results in the preferential formation of one diastereomer of the alkylated product.

  • Cleavage: The final step involves the hydrolytic or reductive cleavage of the N-acyl bond to release the desired, enantiomerically enriched product (e.g., a carboxylic acid or primary alcohol) and recover the chiral auxiliary.

Logical Workflow for Asymmetric Alkylation

Workflow cluster_0 Phase 1: Substrate Preparation cluster_1 Phase 2: Stereocenter Formation cluster_2 Phase 3: Product Liberation A Chiral Auxiliary (this compound) C N-Acyl Morpholinone (Chiral Substrate) A->C B Prochiral Acid Derivative (R-CH2-COCl) B->C D Deprotonation (LDA/LHMDS) -> Chiral Z-Enolate C->D F Diastereoselective Alkylation D->F E Electrophile (R'-X) E->F G Alkylated Product (High d.e.) F->G H Auxiliary Cleavage (e.g., LiOH/H2O2) G->H I Enantiomerically Enriched Product (R,R'-CH-COOH) H->I J Recovered Auxiliary H->J

Caption: General workflow for using a chiral auxiliary.

Proposed Mechanism of Diastereoselection

The high diastereoselectivity achieved is attributed to the formation of a rigid chelated enolate intermediate. The C6-methyl group acts as a powerful stereodirecting element, effectively blocking one face of the enolate from electrophilic attack.

Caption: Proposed stereochemical model for alkylation.

Application Protocols (Model System)

The following protocols are based on the highly optimized and well-documented methods for pseudoephedrine amides developed by Myers et al. and serve as an authoritative template for the use of this compound.[3][4] Researchers should consider these as robust starting points, with minor optimization potentially required for the specific morpholinone substrate.

Protocol 1: N-Acylation of this compound

This procedure describes the coupling of the chiral auxiliary to a carboxylic acid to form the key amide substrate. Acylation using an acid chloride is a common and effective method.

Materials:

  • This compound

  • Propionyl chloride (or other desired acid chloride)

  • Triethylamine (TEA), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 equiv). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 equiv) dropwise to the stirred solution.

  • Acylation: Slowly add the acid chloride (1.1 equiv) dropwise via syringe. A white precipitate of triethylammonium hydrochloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting auxiliary is consumed.

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl morpholinone.

  • Purification: The product can be purified by flash column chromatography on silica gel or by recrystallization, as many N-acyl morpholinones are crystalline solids.

Protocol 2: Diastereoselective Enolate Alkylation

This is the critical stereocenter-forming step. The use of lithium chloride is crucial as it breaks up LDA aggregates and prevents enolate aggregation, leading to cleaner and more selective reactions.[3][5]

Materials:

  • N-Acyl-(6S)-6-methylmorpholin-3-one (from Protocol 1)

  • Anhydrous lithium chloride (LiCl) - Note: Must be rigorously dried under vacuum at >130 °C for several hours prior to use.

  • Diisopropylamine, distilled from CaH₂

  • n-Butyllithium (n-BuLi) in hexanes, titrated

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide), freshly distilled or passed through basic alumina.

  • Tetrahydrofuran (THF), anhydrous, distilled from sodium/benzophenone.

Procedure:

  • LDA Preparation: In a flame-dried flask under argon, prepare a solution of LDA (2.1 equiv) by adding n-BuLi to a solution of diisopropylamine in anhydrous THF at -78 °C. Stir for 15 minutes.

  • LiCl Addition: In a separate, larger flame-dried flask, add anhydrous LiCl (6.0 equiv) and dissolve/suspend it in anhydrous THF.

  • Enolate Formation:

    • Cool the LiCl/THF suspension to -78 °C. Add the freshly prepared LDA solution.

    • Add a solution of the N-acyl morpholinone (1.0 equiv) in a minimal amount of anhydrous THF dropwise to the LDA/LiCl mixture at -78 °C.

    • Stir the mixture at -78 °C for 30-60 minutes.

    • Warm the flask to 0 °C (ice bath) and hold for 15 minutes.

    • Briefly warm to room temperature (3-5 minutes) to ensure complete enolate formation, then re-cool to 0 °C.

  • Alkylation: Add the alkyl halide (1.5-3.0 equiv) neat or as a solution in THF dropwise to the enolate suspension at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Allow the mixture to warm to room temperature and add water. Extract with ethyl acetate (3x).

  • Washing and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash chromatography. The diastereomeric excess (d.e.) can be determined by ¹H NMR analysis of the crude product or by capillary GC/HPLC analysis after conversion to a known derivative.[4]

Electrophile (R-X)BaseAdditiveTypical Yield (%)Typical d.e. (%)
Benzyl BromideLDALiCl85-95%>98%
Ethyl IodideLDALiCl80-90%>98%
Allyl BromideLDALiCl88-96%>95%
Isopropyl IodideLHMDSLiCl75-85%>95%
Table 1: Representative results for the asymmetric alkylation of pseudoephedrine amides, serving as a performance benchmark. Data adapted from Myers, A. G., et al. (1997).[3]
Protocol 3: Auxiliary Cleavage to Carboxylic Acid

This protocol describes a robust method for hydrolyzing the alkylated amide to liberate the enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated N-acyl morpholinone (from Protocol 2)

  • Tetrahydrofuran (THF)

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Aqueous sodium sulfite (Na₂SO₃) solution

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Setup: Dissolve the alkylated morpholinone (1.0 equiv) in THF (approx. 0.2 M). Add water (approx. 1/4 of the THF volume).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Hydrolysis:

    • Add 30% H₂O₂ (4.0-5.0 equiv) dropwise.

    • Add an aqueous solution of LiOH (4.0 equiv).

  • Reaction: Stir the reaction vigorously at 0 °C. The reaction is typically complete within 2-4 hours (monitor by TLC).

  • Quench: Quench the excess peroxide by slowly adding an aqueous solution of Na₂SO₃ until bubbling ceases.

  • Auxiliary Removal: Concentrate the mixture under reduced pressure to remove most of the THF. Add water and extract with an organic solvent (e.g., ethyl acetate) to remove the now-cleaved this compound auxiliary. The auxiliary can be recovered from the organic layer.

  • Acidification: Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 1-2 with 1 M HCl.

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate or diethyl ether (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Conclusion and Outlook

This compound represents a structurally rigid and potentially powerful chiral auxiliary for modern asymmetric synthesis. By leveraging the foundational principles of chelation-controlled enolate alkylation, this auxiliary provides a predictable pathway to highly enantiomerically enriched carboxylic acid derivatives. The model protocols provided, based on the authoritative and extensively validated Myers methodology, offer a reliable and field-tested blueprint for researchers to successfully implement this strategy. The crystallinity of many morpholinone derivatives simplifies purification, and the robustness of the cleavage conditions adds to its practical appeal. For drug development professionals and synthetic chemists, mastering the use of such auxiliaries is a key skill in the efficient and stereocontrolled construction of complex chiral molecules.

References

  • Myers, A. G., & Yang, B. H. (1994). Asymmetric Alkylation of Pseudoephedrine Amides. SynArchive. Retrieved from [Link]

  • Oreate AI. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. Retrieved from [Link]

  • Myers, A. G., & Yang, B. H. (2004). Synthesis and Diastereoselective Alkylation of Pseudoephedrine Amides. Organic Syntheses, 77, 22. doi:10.15227/orgsyn.077.0022. Available at [Link]

  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. doi:10.1021/ja970402f. Available at [Link]

  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(18), 4568-4571. Available at [Link]

  • Wikipedia contributors. (n.d.). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

  • Collum, D. B., et al. (2005). Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities. Journal of the American Chemical Society, 127(42), 14819-14827. doi:10.1021/ja054703o. Available at [Link]

  • Procter, D. J., et al. (n.d.). Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations. STAX, University of London. Retrieved from [Link]

  • Gibson, K. R., et al. (2013). Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. STAX, University of London. Retrieved from [Link]

  • Anonymous. (2007, September 8). Myers Asymmetric Alkylation. Molecules and Materials. Retrieved from [Link]

Sources

Synthesis of gefitinib using morpholine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of Gefitinib via Morpholine-Functionalized Quinazoline Intermediates

Authored by: A Senior Application Scientist

Abstract

Gefitinib (Iressa®) is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), functioning as a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3][4] The efficacy of such a crucial therapeutic agent is predicated on the robustness and efficiency of its chemical synthesis. This application note provides a detailed, research-grade protocol for the synthesis of Gefitinib, focusing on a widely adopted convergent strategy. This approach hinges on the preparation of a key quinazolinone core and its subsequent functionalization with a morpholine-containing side chain. We will elucidate the causal chemistry behind each transformation, provide step-by-step protocols for synthesis and purification, detail analytical characterization methods, and outline critical safety procedures for handling the potent compounds and hazardous reagents involved.

Introduction: The Rationale for a Convergent Synthetic Strategy

The chemical structure of Gefitinib, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinopropoxy)]quinazoline-4-amine, consists of three primary fragments: the 4-anilinoquinazoline core responsible for ATP-competitive binding to the EGFR kinase domain, the methoxy group at the 7-position, and the morpholinopropoxy side chain at the 6-position which enhances solubility and pharmacokinetic properties.[4]

A convergent synthesis, wherein complex fragments are prepared separately before being coupled, is often superior to a linear approach for manufacturing complex molecules like Gefitinib.[5] This strategy offers several distinct advantages:

  • Enhanced Overall Yield: The total yield is the product of the yields of the longest linear sequence. By creating parallel sequences, the overall efficiency is dramatically improved.

  • Simplified Purification: Intermediates can be purified more easily than the final, more complex molecule, preventing the accumulation of difficult-to-remove impurities.

  • Process Flexibility: Modifications to one fragment can be made without redesigning the entire synthesis, facilitating the development of analogues.[6]

Our focus will be on a robust pathway that constructs the 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline intermediate, which is then alkylated with a morpholine-containing electrophile to yield the final product.

Overall Synthetic Workflow

The synthesis can be logically divided into three main stages: construction of the functionalized quinazolinone core, activation via chlorination, and final coupling reactions to assemble the Gefitinib molecule.

G cluster_0 Stage 1: Quinazolinone Core Synthesis cluster_1 Stage 2: Final Assembly A Methyl 3-hydroxy-4-methoxybenzoate B Alkylation with 1-bromo-3-chloropropane A->B C Nitration B->C D Reduction (NO₂ → NH₂) C->D E Cyclization with Formamidine Acetate D->E F 6-(3-chloropropoxy)-7-methoxy quinazolin-4(3H)-one E->F G Chlorination (POCl₃) F->G To Final Assembly H 4-chloro-6-(3-chloropropoxy) -7-methoxyquinazoline G->H I SNAr with 3-chloro-4-fluoroaniline H->I J N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy) -7-methoxyquinazolin-4-amine I->J K Nucleophilic Substitution with Morpholine J->K L Gefitinib K->L

Caption: Convergent synthesis workflow for Gefitinib.

Experimental Protocols & Methodologies

Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate engineering controls (i.e., certified chemical fume hood) and personal protective equipment.

Synthesis of Key Intermediate: 6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine

This multi-step sequence begins with a commercially available starting material and builds the core structure with the side-chain precursor already attached.

A. Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (Compound 18) [7]

  • To a solution of methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in a suitable solvent like DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add 1-bromo-3-chloropropane (1.2 eq) and heat the mixture to 80-90 °C for 4-6 hours, monitoring by TLC.

  • Cool the reaction, pour it into ice water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under vacuum to yield the alkylated intermediate.

  • To the crude product dissolved in acetic acid at 0-5 °C, slowly add nitric acid (1.1 eq).

  • Allow the reaction to stir at room temperature for 2-3 hours. Pour the mixture into ice water to precipitate the product. Filter, wash with water until neutral, and dry to obtain the nitrated compound.

B. Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate (Compound 19) [7]

  • Prepare a suspension of powdered iron (Fe, 3.0 eq) in acetic acid. Heat to 50 °C under a nitrogen atmosphere.

  • Add a solution of the nitro-compound 18 (1.0 eq) in methanol dropwise, maintaining the temperature between 50-60 °C.

  • After the addition is complete, stir for an additional 30 minutes.

  • Filter the hot reaction mixture to remove the iron catalyst, washing the filter cake with methanol.

  • Combine the filtrates and evaporate the solvents under reduced pressure. The residue is worked up by partitioning between water and ethyl acetate to isolate the amino-benzoate product.

C. 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one [8]

  • Reflux a mixture of the amino-benzoate 19 (1.0 eq) and formamidine acetate (2.0 eq) in a suitable solvent like methanol for 8-12 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Cool the reaction mixture. The product often crystallizes out of the solution.

  • Filter the solid, wash with cold methanol, and dry under vacuum to obtain the quinazolinone.

D. 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline

  • To the quinazolinone from the previous step (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) and a catalytic amount of diethylaniline.

  • Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours.

  • Cool the reaction mixture and carefully quench by pouring it slowly onto crushed ice.

  • Neutralize with a base (e.g., ammonium hydroxide solution) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to yield the activated 4-chloroquinazoline intermediate.

E. N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine [7]

  • Suspend the 4-chloroquinazoline intermediate (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in isopropanol.

  • Heat the mixture to reflux (approx. 80-85 °C) for 4-6 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Filter the solid, wash with cold isopropanol, and dry under vacuum. This intermediate is typically of sufficient purity to proceed to the final step.

Final Step: Synthesis of Gefitinib via Morpholine Coupling

This final transformation completes the synthesis by introducing the morpholine moiety.

Caption: Final nucleophilic substitution to yield Gefitinib.

Protocol: [7]

  • To a solution of morpholine (2.5 eq) in N,N-dimethylformamide (DMF), add N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine (1.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).

  • Add sodium carbonate (Na₂CO₃, 2.0 eq) to act as the base.

  • Heat the solution to 60 °C and stir for 30-60 minutes, monitoring the reaction by HPLC or TLC.

  • Upon completion, cool the reaction mixture and pour it into a large volume of ice water to precipitate the crude Gefitinib.

  • Stir for 30 minutes to allow for complete precipitation.

  • Filter the solid product.

Purification and Final Product Characterization

The quality of the final Active Pharmaceutical Ingredient (API) is paramount. Purification is a critical step to remove process-related impurities and residual solvents.[9]

Purification Protocol (Recrystallization): [1][10]

  • Wash the crude Gefitinib filter cake with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a water wash.[7]

  • Transfer the crude solid to a flask containing ethanol (approx. 10-15 mL per gram of crude product).[10]

  • Heat the suspension to reflux (approx. 70-75 °C) until the solid completely dissolves.

  • Optionally, add activated carbon and stir for 15-30 minutes to decolorize the solution, then filter hot to remove the carbon.

  • Allow the filtrate to cool slowly to room temperature. A controlled cooling rate (e.g., 8-10 °C/hour) is crucial for forming well-defined, pure crystals.[10]

  • Further cool the mixture in an ice bath (0-5 °C) for at least 1 hour to maximize precipitation.

  • Filter the purified white to pale yellow crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60 °C for 6-8 hours.

Analytical Characterization Data

The identity and purity of the synthesized Gefitinib must be confirmed using standard analytical techniques.

Parameter Technique Expected Result
Purity HPLC>99.5% (as per typical pharmaceutical standards)[10]
Identity ¹H NMR (DMSO-d₆)Peaks corresponding to aromatic, methoxy, morpholine, and propyl chain protons consistent with the structure.[11]
¹³C NMRPeaks consistent with the carbon skeleton of Gefitinib.[7]
Mass Spec (ESI+)[M+H]⁺ ion at m/z ≈ 447.9
Melting Point Melting Point Apparatus194-198 °C[12]
UV λmax UV-Vis Spectroscopy~331 nm[2]
IR (KBr) FT-IR SpectroscopyPrincipal peaks around 3400 cm⁻¹ (N-H), 2956 cm⁻¹ (Alkyl C-H), 1625 cm⁻¹ (C=C, C=N).[2]

Safety, Handling, and Waste Disposal

Working with potent APIs like Gefitinib and hazardous reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile). For handling solid Gefitinib or other powdered reagents, a respirator or work within a powder containment hood is necessary to prevent inhalation.[13][14][15]

  • Engineering Controls: All steps, especially those involving volatile, corrosive, or toxic reagents like POCl₃ and DMF, must be conducted in a certified chemical fume hood.[14]

  • Reagent Hazards:

    • Gefitinib: As an active cytotoxic agent, it is harmful if swallowed and may cause skin and serious eye irritation. It is suspected of causing cancer and damaging fertility.[15][16] Avoid all personal contact.[13]

    • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.

    • DMF: A known reproductive toxin. Avoid inhalation and skin contact.

  • Spill & Emergency Procedures: Have appropriate spill kits available. For acid or base spills, neutralize before cleanup. For cytotoxic spills, use a dedicated cytotoxic spill kit and follow established procedures to decontaminate the area.[13] In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[14][15]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and governmental regulations. Segregate waste streams: halogenated solvents, non-halogenated solvents, and aqueous waste. All materials contaminated with Gefitinib (glassware, PPE, filter paper) must be treated as cytotoxic waste and placed in clearly labeled, sealed containers for specialized disposal.[13][16]

Conclusion

The synthetic route detailed in this application note represents a reliable and scalable method for the preparation of the EGFR inhibitor Gefitinib. By employing a convergent strategy centered on the late-stage introduction of the critical morpholine side chain, this process allows for efficient production and purification. Adherence to the detailed protocols for synthesis, purification, and, most importantly, safety, will enable researchers and drug development professionals to consistently produce high-purity Gefitinib for further study and application.

References

  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. (2024). ACS Publications. Retrieved from [Link]

  • Gefitinib Synthesis: The Critical Role of CAS 199327-61-2 Intermediate. (2025). Medium. Retrieved from [Link]

  • Synthesis Of The Anti-Cancer Agent Gefitinib. (2016). Globe Thesis. Retrieved from [Link]

  • CN111533703A - Gefitinib purification process. (n.d.). Google Patents.
  • Gefitinib - New Drug Approvals. (2015). New Drug Approvals. Retrieved from [Link]

  • US8350029B2 - Process for the preparation of gefitinib. (n.d.). Google Patents.
  • EP1546119B1 - Process for the preparation of 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline. (n.d.). Google Patents.
  • Gefitinib. (n.d.). PubMed. Retrieved from [Link]

  • KR101114134B1 - Process for the preparation of 4-3'-chloro-4'-fluoroanilino-7-methoxy-6-3-morpholinopropoxyquinazoline. (n.d.). Google Patents.
  • GEFITINIB - ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). Organic Spectroscopy International. Retrieved from [Link]

  • Gefitinib Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

Sources

Application Notes & Protocols: Incorporating (6S)-6-methylmorpholin-3-one into Novel Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the (6S)-6-methylmorpholin-3-one Scaffold

In the landscape of medicinal chemistry, the morpholine ring is a privileged structure, frequently integrated into bioactive molecules to enhance their pharmacological profiles.[1][2] The morpholin-3-one moiety, a cyclic amide variant, serves as a versatile building block for more complex organic molecules, particularly within the pharmaceutical industry.[3] The specific stereoisomer, this compound, offers a chiral scaffold that is instrumental in developing stereospecific active pharmaceutical ingredients (APIs).[4] Its structure is conducive to creating complex molecules with high enantioselectivity, a critical factor in enhancing drug potency, solubility, and metabolic stability.[4]

These application notes provide a comprehensive guide for the strategic incorporation of this compound into novel molecular scaffolds. The protocols detailed herein are designed to be robust and adaptable, enabling researchers to leverage the unique properties of this chiral building block in their drug discovery programs.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective utilization in synthesis.

PropertyValueReference
Molecular Formula C₅H₉NO₂[4]
Molecular Weight 115.13 g/mol [4][5]
Appearance Solid[5]
Purity Typically ≥98%[4]
Storage Conditions 2-8°C, dry, light-proof[4]
CAS Number 127958-67-2[4]

Part 1: Foundational Synthetic Strategies

The incorporation of the this compound unit can be approached through two primary strategies: direct functionalization of the pre-formed heterocycle or de novo synthesis of the morpholin-3-one ring system onto an existing scaffold.

Strategy A: Direct Functionalization of this compound

This approach utilizes the existing this compound core and modifies it at specific positions. The secondary amine (N-H) and the α-carbon to the carbonyl group are the primary sites for derivatization.

N-acylation is a fundamental transformation for integrating the morpholinone scaffold into larger molecules via a stable amide bond.[6] This is particularly useful for connecting to carboxylic acid-bearing fragments.

Workflow for N-Acylation:

Caption: N-Acylation Workflow.

Protocol 1: General Procedure for N-Acylation of this compound

  • Preparation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) is added a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Reaction: this compound (1.2 eq) is added to the activated carboxylic acid solution.

  • Monitoring: The reaction is monitored by TLC or LC-MS until completion (typically 2-16 hours).

  • Work-up: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous solutions of 1 M HCl, saturated NaHCO₃, and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Causality: The pre-activation of the carboxylic acid with a coupling reagent forms a highly reactive species (e.g., an active ester), which is readily attacked by the secondary amine of the morpholinone. The base is crucial to neutralize the acidic byproducts and to deprotonate the amine, enhancing its nucleophilicity.

N-alkylation introduces alkyl or arylalkyl substituents at the nitrogen atom, providing a means to link the morpholinone core to various scaffolds via a C-N bond.

Protocol 2: Reductive Amination for N-Alkylation

  • Reaction Setup: To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloroethane or methanol) is added a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq).

  • pH Control: A small amount of acetic acid may be added to catalyze iminium ion formation.

  • Execution: The reaction mixture is stirred at room temperature for 4-24 hours, with progress monitored by TLC or LC-MS.

  • Quenching and Work-up: The reaction is carefully quenched with saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂).

  • Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography.

Causality: This one-pot procedure relies on the in-situ formation of an iminium ion intermediate from the morpholinone and the carbonyl compound, which is then selectively reduced by the mild hydride source.

Strategy B: De Novo Synthesis of the Morpholin-3-one Ring

This strategy involves constructing the morpholin-3-one ring onto a pre-existing molecule, typically an amino alcohol. This is advantageous when the desired scaffold is more readily available or when substitution patterns are not accessible through direct functionalization.

Workflow for De Novo Synthesis:

Caption: De Novo Synthesis Workflow.

Protocol 3: Two-Step De Novo Synthesis of a Morpholin-3-one Scaffold

This protocol is adapted from established methods for morpholine ring formation.[1][7]

  • N-Chloroacetylation: A chiral amino alcohol (e.g., an (S)-alaninol derivative, 1.0 eq) is dissolved in a biphasic solvent system (e.g., DCM/water). The solution is cooled to 0°C, and chloroacetyl chloride (1.1 eq) is added dropwise, while maintaining the pH between 9-11 with the concurrent addition of aqueous NaOH. The reaction is stirred vigorously for 30-60 minutes.

  • Intermediate Isolation: The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated to yield the crude N-chloroacetylated intermediate.

  • Intramolecular Cyclization: The crude intermediate is dissolved in a suitable solvent (e.g., isopropanol), and an aqueous solution of a strong base (e.g., KOH) is added. The mixture is stirred at room temperature for 2-4 hours.[1][7]

  • Work-up and Purification: The reaction mixture is concentrated to remove the organic solvent. The remaining aqueous solution is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Causality: The first step forms an amide bond between the amino alcohol and chloroacetyl chloride. The subsequent addition of a strong base facilitates an intramolecular Williamson ether synthesis, where the deprotonated hydroxyl group acts as a nucleophile, displacing the chloride to form the morpholinone ring.

Part 2: Advanced Applications and Considerations

Beyond basic incorporation, the this compound scaffold can be utilized in more complex synthetic designs.

Reactivity at the Carbonyl Group

The lactam carbonyl of the morpholin-3-one can undergo various transformations, offering further diversification of the scaffold. For instance, reaction with phosphoryl chloride and triethyl phosphite can lead to the formation of heterocyclic phosphonates and bisphosphonates, which are of interest as novel building blocks in medicinal chemistry.[8][9][10]

Stereochemical Integrity

When incorporating a chiral building block like this compound, it is crucial to employ reaction conditions that do not lead to epimerization at the stereocenter. Mild reaction conditions, particularly for N-acylation using modern coupling reagents, are generally preferred to preserve stereochemical purity.

Bioactive Scaffolds

The term "scaffold" in drug discovery refers to the core structure of a molecule.[11] By incorporating the this compound moiety, researchers can create novel scaffolds with potentially improved bioactivity.[11][12][13][14][15] The morpholine unit is known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[2]

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of novel molecular scaffolds in drug discovery. The protocols outlined in these application notes provide a solid foundation for its incorporation through either direct functionalization or de novo synthesis. By understanding the underlying chemical principles and carefully selecting reaction conditions, researchers can effectively leverage the unique structural and stereochemical features of this compound to design and synthesize the next generation of therapeutic agents.

References

  • Understanding 3-Morpholinone: Synthesis, Applic
  • Example of intramolecular cyclization for morpholine ring formation.
  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations.
  • Representative morpholine ring formation reactions.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations.
  • This compound. MySkinRecipes.
  • (PDF) Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • (6R)-6-Methylmorpholin-3-one. CymitQuimica.
  • Bioactive polymeric scaffolds for tissue engineering.
  • Additive Manufacturing of Polymer/Bioactive Glass Scaffolds for Regener
  • N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units. Royal Society of Chemistry.
  • Bioactive Siloxane-Containing Shape-Memory Polymer (SMP) Scaffolds with Tunable Degradation Rates.
  • Development of Bioactive Scaffolds for Orthopedic Applications by Designing Additively Manufactured Titanium Porous Structures: A Critical Review. MDPI.
  • Bioactive polymeric scaffolds for tissue engineering. PubMed Central.

Sources

Catalytic methods for the synthesis of (6S)-6-methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Catalytic Synthesis of (6S)-6-methylmorpholin-3-one

Authored by: A Senior Application Scientist

Introduction: The Significance of this compound in Modern Drug Discovery

Chiral morpholinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and organic synthesis. Their rigid, conformationally constrained scaffold makes them valuable pharmacophores and key building blocks in the development of novel therapeutic agents. Specifically, the this compound enantiomer is a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its defined stereochemistry is often essential for achieving high potency and selectivity in drug candidates targeting a range of diseases, including those affecting the central nervous system and metabolic disorders.[1]

The development of efficient and stereoselective catalytic methods for the synthesis of such chiral heterocycles is paramount for enabling the large-scale production of enantiomerically pure active pharmaceutical ingredients (APIs). Traditional synthetic routes often rely on chiral pool starting materials or stoichiometric chiral auxiliaries, which can be expensive and offer limited structural diversity. In contrast, catalytic asymmetric synthesis provides a more elegant and atom-economical approach to accessing these valuable chiral building blocks.[2][3][4][5]

This application note provides a detailed protocol for the enantioselective synthesis of this compound, focusing on a state-of-the-art catalytic method. We will delve into the underlying principles of the catalytic system, provide a step-by-step experimental procedure, and present the expected outcomes based on peer-reviewed research.

Catalytic Approach: Chiral Phosphoric Acid-Catalyzed Asymmetric Aza-Benzilic Ester Rearrangement

Recent advancements in organocatalysis have led to the development of powerful methods for the enantioselective construction of complex molecular architectures. One such breakthrough is the use of chiral phosphoric acids (CPAs) as Brønsted acid catalysts. These catalysts have proven to be highly effective in a wide range of asymmetric transformations.

For the synthesis of chiral morpholinones, a particularly innovative and efficient method is the CPA-catalyzed enantioselective aza-benzilic ester rearrangement of in situ generated cyclic α-iminium hemiacetals.[2][3][4][5] This reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift.[2][3][4] This methodology allows for the construction of the morpholinone core with high enantioselectivity from readily available achiral starting materials.

The key to the high enantioselectivity of this transformation lies in the ability of the chiral phosphoric acid to create a well-defined chiral environment around the reactive intermediates. The catalyst protonates the imine, activating it for the subsequent rearrangement, while the chiral backbone of the catalyst directs the facial selectivity of the migrating group, leading to the preferential formation of one enantiomer.

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the chiral phosphoric acid-catalyzed synthesis of morpholinones.

Catalytic Cycle Start 1. Starting Materials (Glyoxal & Amino Alcohol) Hemiacetal 2. Hemiacetal Formation Start->Hemiacetal Spontaneous Iminium 3. Iminium Ion Formation (CPA-H+) Hemiacetal->Iminium + CPA Rearrangement 4. Enantioselective 1,2-Shift Iminium->Rearrangement Key Enantioselective Step Product 5. This compound (Product Release & Catalyst Regeneration) Rearrangement->Product Deprotonation Product->Start Catalyst Turnover Glyoxal Methylglyoxal AminoAlcohol 2-Aminoethanol CPA Chiral Phosphoric Acid ((S)-TRIP)

Caption: Proposed catalytic cycle for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general methodology reported by He et al. for the synthesis of C3-substituted morpholinones.[3][5]

Materials and Reagents
  • Methylglyoxal (40% solution in water)

  • 2-Aminoethanol

  • (S)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)

  • Toluene (anhydrous)

  • tert-Butyl methyl ether (TBME, anhydrous)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Molecular sieves (4 Å, powdered)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment
  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or Argon gas inlet

  • Syringes

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

Experimental Workflow Diagram

Experimental Workflow Start 1. Flask Preparation (Inert atmosphere) Reagents 2. Addition of Reagents (Toluene, Molecular Sieves, Aminoethanol, Methylglyoxal) Start->Reagents Catalyst 3. Catalyst Addition ((S)-TRIP) Reagents->Catalyst Reaction 4. Reaction (Room Temperature, 24-48 h) Catalyst->Reaction Workup 5. Work-up (Filtration, Concentration) Reaction->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Product 7. Final Product (this compound) Purification->Product

Caption: Step-by-step experimental workflow for the synthesis.

Procedure
  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add powdered 4 Å molecular sieves (250 mg). The flask is then sealed with a septum and purged with nitrogen or argon gas.

  • Addition of Reagents: To the flask, add anhydrous toluene (5.0 mL) followed by 2-aminoethanol (0.30 mmol, 1.5 equiv.). The mixture is stirred at room temperature for 10 minutes. Then, a 40% aqueous solution of methylglyoxal (0.20 mmol, 1.0 equiv.) is added dropwise via syringe.

  • Catalyst Addition: (S)-TRIP (0.02 mmol, 10 mol%) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 50% ethyl acetate in hexanes).

  • Work-up: Upon completion of the reaction, the mixture is filtered through a pad of Celite to remove the molecular sieves. The filtrate is concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

  • Characterization: The structure and enantiomeric excess of the final product should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and chiral HPLC analysis.

Expected Results and Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature.[3][5] Actual yields and enantiomeric excess may vary depending on the precise reaction conditions and the purity of the reagents.

ParameterExpected Value
Yield 70-85%
Enantiomeric Excess (ee) >90%
Reaction Time 24-48 hours
Temperature Room Temperature
Catalyst Loading 10 mol%

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used. The use of molecular sieves is crucial for trapping any residual water.

  • Purity of Reagents: The purity of the starting materials, especially the methylglyoxal, can significantly impact the reaction outcome. It is advisable to use freshly opened or purified reagents.

  • Catalyst Quality: The activity of the chiral phosphoric acid catalyst is critical for achieving high enantioselectivity. Store the catalyst under an inert atmosphere and away from moisture.

  • Reaction Monitoring: Careful monitoring of the reaction by TLC is recommended to determine the optimal reaction time and to avoid the formation of byproducts.

Conclusion

The chiral phosphoric acid-catalyzed asymmetric aza-benzilic ester rearrangement provides a highly efficient and enantioselective route for the synthesis of this compound. This method offers several advantages over traditional approaches, including the use of a metal-free organocatalyst, mild reaction conditions, and high enantioselectivity. The detailed protocol provided in this application note serves as a valuable resource for researchers and scientists in the field of drug development and organic synthesis, enabling the reliable and scalable production of this important chiral building block.

References

  • He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325. [Link][2][3][4][5]

  • ResearchGate. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. [Link][2][3][5]

  • PubMed. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. [Link][2][3][4]

  • ACS Publications. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. [Link][2][3][4][5]

  • MySkinRecipes. (n.d.). This compound. [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (6S)-6-methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

<

Last Updated: January 19, 2026

Introduction

(6S)-6-methylmorpholin-3-one is a crucial chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its stereospecific structure is key to the efficacy of these complex molecules. However, achieving a high yield and purity of this compound can be challenging. This guide provides a comprehensive technical support resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound. We will delve into common issues, provide evidence-based solutions, and explain the underlying chemical principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method involves the reaction of (S)-alaninol with chloroacetyl chloride, followed by an intramolecular cyclization. This two-step, one-pot synthesis is often favored for its efficiency. The reaction typically employs a base to neutralize the HCl generated during the acylation and to promote the subsequent ring closure.

Q2: My overall yield is consistently low. What are the most likely causes?

A2: Low yields can stem from several factors. The most common culprits are:

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or base can significantly impact the reaction rate and lead to the formation of side products.

  • Incomplete reaction: The reaction may not be proceeding to completion, leaving unreacted starting materials.

  • Side reactions: The formation of undesired byproducts, such as dimers or over-alkylated products, can consume starting materials and reduce the yield of the desired product.

  • Product loss during workup and purification: The product may be lost during extraction, washing, or crystallization steps.

Q3: I'm observing significant impurity peaks in my crude product analysis (HPLC/GC-MS). What are these likely to be?

A3: Common impurities in the synthesis of this compound include:

  • Unreacted (S)-alaninol and chloroacetyl chloride.

  • The N,O-diacylated byproduct: This occurs when both the amine and hydroxyl groups of (S)-alaninol react with chloroacetyl chloride.

  • Dimerization products: Intermolecular reactions between two molecules of the N-acylated intermediate can lead to the formation of piperazine-2,5-dione derivatives.

  • Epimerization: Harsh reaction conditions (e.g., strong base, high temperature) can lead to the loss of stereochemical purity at the C6 position.

Troubleshooting Guide

Issue 1: Low Reaction Yield

Q: My reaction yield for the synthesis of this compound is below 50%. How can I improve it?

A: A low yield is a common issue that can be addressed by systematically evaluating several reaction parameters.

  • Reagent Quality and Stoichiometry:

    • Chloroacetyl Chloride: Ensure the chloroacetyl chloride is fresh and has not been hydrolyzed by atmospheric moisture. Use of a slight excess (1.05-1.1 equivalents) is often recommended to drive the initial acylation to completion.

    • (S)-Alaninol: Verify the purity of the (S)-alaninol. Impurities can interfere with the reaction.

    • Base: The choice and amount of base are critical. A non-nucleophilic, sterically hindered base is preferred to minimize side reactions. The amount of base should be sufficient to neutralize the generated HCl and catalyze the cyclization.

  • Reaction Conditions:

    • Temperature Control: The initial acylation is highly exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of chloroacetyl chloride is crucial to prevent side reactions. After the addition, the reaction is typically allowed to warm to room temperature or gently heated to promote cyclization.

    • Solvent Selection: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. The choice of solvent can influence reaction rates and solubility of intermediates.

    • Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to the formation of degradation products.

  • Workup and Purification:

    • Aqueous Workup: Careful pH adjustment during the aqueous workup is necessary to ensure the product is in a neutral, extractable form and to remove the base and its salt.

    • Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to maximize product recovery.

    • Purification: Column chromatography on silica gel is a common method for purification. Choose an appropriate eluent system to effectively separate the product from impurities. Recrystallization can be an effective final purification step to obtain a highly pure product.

Issue 2: Formation of N,O-Diacylated Impurity

Q: I have identified a significant amount of a byproduct with a mass corresponding to the diacylation of (S)-alaninol. How can I prevent this?

A: The formation of the N,O-diacylated byproduct is a result of the hydroxyl group of (S)-alaninol also reacting with chloroacetyl chloride. This can be minimized by controlling the reaction conditions.

  • Slow Addition of Chloroacetyl Chloride: Add the chloroacetyl chloride dropwise to the solution of (S)-alaninol at a low temperature (0-5 °C). This maintains a low instantaneous concentration of the acylating agent, favoring the more nucleophilic amine over the hydroxyl group.

  • Choice of Base: Using a weaker base or a sterically hindered base can reduce the deprotonation of the hydroxyl group, making it less nucleophilic.

  • In-situ Protection: While more complex, a transient protection of the hydroxyl group could be considered in challenging cases.

Issue 3: Dimerization and Polymerization

Q: My mass spectrometry analysis shows peaks corresponding to dimers or higher oligomers. What causes this and how can it be avoided?

A: Dimerization and polymerization occur when the N-acylated intermediate reacts intermolecularly instead of intramolecularly.

  • High Dilution: Performing the reaction under high dilution conditions (i.e., low concentration of reactants) favors the intramolecular cyclization over intermolecular reactions. This is a key principle in ring-forming reactions.

  • Controlled Addition: A slow, controlled addition of the chloroacetyl chloride can help to keep the concentration of the reactive intermediate low at any given time, thus favoring the intramolecular pathway.

Issue 4: Epimerization and Loss of Stereochemical Purity

Q: My chiral HPLC analysis indicates the presence of the (6R)-enantiomer. How can I maintain the stereochemical integrity of the product?

A: Epimerization at the C6 position can occur under harsh basic conditions. The proton alpha to the carbonyl group in the product can be abstracted by a strong base, leading to racemization.

  • Choice of Base: Use the mildest base that effectively promotes the reaction. Bases like potassium carbonate or triethylamine are generally preferred over stronger bases like sodium hydroxide or alkoxides.

  • Temperature Control: Avoid excessive heating, as higher temperatures can accelerate the rate of epimerization.

  • Minimize Reaction Time: Do not prolong the reaction unnecessarily after the starting material has been consumed.

Key Experimental Protocols

Protocol 1: Optimized Synthesis of this compound
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (S)-alaninol (1.0 eq) and a suitable base (e.g., triethylamine, 2.2 eq) in an appropriate solvent (e.g., dichloromethane) under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (1.05 eq) in the reaction solvent and add it dropwise to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a mild acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

Table 1: Effect of Base and Solvent on Yield

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (2.2)DCM0 to RT1875-85
2K₂CO₃ (2.5)AcetonitrileRT2470-80
3Diisopropylethylamine (2.2)THF0 to RT2072-82
4NaOH (2.2)Water/DCM (biphasic)0 to RT1250-60 (with epimerization)

Note: Yields are approximate and can vary based on specific experimental conditions and scale.

Visualizations

Troubleshooting Workflow for Low Yield

Sources

Technical Support Center: Purification of (6S)-6-methylmorpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (6S)-6-methylmorpholin-3-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of chiral building blocks. This compound is a valuable component in the synthesis of various active pharmaceutical ingredients (APIs), where stereochemistry is crucial for efficacy and safety.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of these compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and actionable solutions.

Issue 1: Poor Separation or Co-elution of Impurities During Column Chromatography

Scenario: You are performing flash column chromatography on a crude reaction mixture containing a this compound derivative, but you are observing poor separation between your desired product and closely related impurities or starting materials.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for resolving the components of your mixture.

    • Solution: Systematically screen different solvent systems with varying polarities. A common starting point for morpholinone derivatives is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.[2] You can gradually increase the polarity by increasing the percentage of ethyl acetate. For more polar derivatives, consider using dichloromethane/methanol gradients.[2]

  • Improper Column Packing: An improperly packed column can lead to channeling, resulting in broad peaks and poor separation.

    • Solution: Ensure your silica gel is uniformly packed as a slurry in the initial mobile phase. Avoid air bubbles and cracks in the stationary phase.

  • Overloading the Column: Exceeding the capacity of your column will lead to band broadening and decreased resolution.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, use a lower loading.

  • Compound Degradation on Silica Gel: Some morpholinone derivatives may be sensitive to the acidic nature of standard silica gel, leading to streaking or the appearance of new spots on your TLC plate.

    • Solution: Consider using deactivated silica gel, which can be prepared by treating the silica with a small amount of a base like triethylamine in the mobile phase.[2] Alternatively, alumina can be used as the stationary phase.

Issue 2: Difficulty in Inducing Crystallization

Scenario: You have a purified, concentrated solution of your this compound derivative that appears to be an oil, and it is resistant to crystallization.

Potential Causes & Solutions:

  • Residual Solvent: The presence of even small amounts of a good solvent can inhibit crystallization.

    • Solution: Ensure all high-boiling point solvents used in the reaction or previous purification steps (e.g., DMF, DMSO) are thoroughly removed under high vacuum. An azeotropic distillation with a solvent like toluene can sometimes help remove stubborn residual solvents.

  • Incorrect Crystallization Solvent: The chosen solvent may be too good of a solvent for your compound, preventing it from reaching supersaturation.

    • Solution: Select a solvent in which your compound is sparingly soluble at room temperature but more soluble at elevated temperatures. For morpholine derivatives, consider solvent systems like ethyl acetate/hexane or dichloromethane/pentane. A step-wise cooling process, from room temperature to 0-5°C and then to -20°C, can be effective.[3]

  • Absence of Nucleation Sites: Crystallization requires an initial nucleation event.

    • Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the desired compound, if available, is the most effective method to induce crystallization.

  • Purity Issues: The presence of impurities can sometimes inhibit crystal lattice formation.

    • Solution: If crystallization fails repeatedly, it may be necessary to re-purify the material using another technique, such as column chromatography, to achieve higher purity before attempting crystallization again.

Issue 3: Low Yield After Purification

Scenario: You have successfully purified your this compound derivative, but the final isolated yield is significantly lower than expected.

Potential Causes & Solutions:

  • Loss During Extraction: The compound may have some water solubility, leading to losses during aqueous workup steps.

    • Solution: When performing a liquid-liquid extraction, ensure the pH of the aqueous layer is optimized to keep your compound in its neutral form, thus maximizing its partitioning into the organic layer. Back-extracting the aqueous layer multiple times with the organic solvent can help improve recovery.[4]

  • Adsorption onto Silica Gel: Highly polar derivatives can irreversibly adsorb to the silica gel during column chromatography.

    • Solution: If you suspect strong adsorption, try using a more polar eluent or a different stationary phase like alumina. Pre-treating the silica gel with a small amount of a competitive binder, such as triethylamine, can also help.

  • Decomposition During Purification: The compound may be unstable under the purification conditions (e.g., prolonged exposure to acidic silica gel or heat during solvent evaporation).

    • Solution: Minimize the time your compound spends on the silica gel column. Use a less acidic stationary phase if necessary. When removing solvent, use a rotary evaporator at a moderate temperature and avoid prolonged heating.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for purifying this compound derivatives?

A1: The most frequently employed technique is flash column chromatography using silica gel as the stationary phase.[2][4] The choice of mobile phase typically depends on the polarity of the specific derivative, with common systems including gradients of ethyl acetate in hexane or methanol in dichloromethane.[2] For analytical purposes and for monitoring reaction progress, thin-layer chromatography (TLC) is routinely used.[5] High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, can be used for achieving very high purity on a smaller scale.[6]

Q2: My this compound derivative is a single enantiomer. How can I confirm its enantiomeric purity after purification?

A2: Since these compounds are chiral, it is crucial to assess their enantiomeric purity. Chiral High-Performance Liquid Chromatography (chiral HPLC) is a standard method for this.[7][8] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. Another powerful technique for the chiral separation of related compounds is capillary electrophoresis (CE) using chiral selectors like cyclodextrins.[9]

Q3: Are there any non-chromatographic methods for purifying these derivatives?

A3: Yes, crystallization is a powerful non-chromatographic purification technique, especially for obtaining highly pure, crystalline solids.[3][10] The process involves dissolving the crude material in a minimal amount of a hot solvent in which it is highly soluble, and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals while impurities remain in the mother liquor. Distillation can also be an option for derivatives that are thermally stable and have a sufficiently low boiling point.

Q4: How can I visualize this compound derivatives on a TLC plate?

A4: Since many morpholinone derivatives do not have a strong chromophore, visualization under a UV lamp at 254 nm might not be effective unless the derivative contains an aromatic ring.[5] In such cases, staining is necessary. A common and effective stain is potassium permanganate (KMnO₄) solution, which reacts with many organic compounds, appearing as yellow spots on a purple background.[5] Another general-purpose stain is vanillin solution followed by heating.[5]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat and uniform bed.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a suitable solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with the initial, non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase according to the separation observed on TLC.

    • Collect fractions and monitor their composition using TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified compound under high vacuum to remove any residual solvent.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection:

    • Choose a solvent or solvent system in which the compound has high solubility at an elevated temperature and low solubility at a low temperature.

  • Dissolution:

    • Place the crude or partially purified compound in a flask.

    • Add a minimal amount of the hot solvent until the compound is fully dissolved.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • For improved yield, further cool the flask in an ice bath or a refrigerator.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the crystals in a vacuum oven at a suitable temperature to remove all traces of solvent.

Data Presentation

Table 1: Common Solvent Systems for Chromatography of Morpholinone Derivatives

Derivative TypeStationary PhaseTypical Mobile Phase
Non-polar derivativesSilica GelHexane/Ethyl Acetate (gradient)
Moderately polar derivativesSilica GelDichloromethane/Methanol (gradient)
Basic derivativesDeactivated Silica GelHexane/Ethyl Acetate with 0.1% Triethylamine
Very polar derivativesReversed-Phase C18Water/Acetonitrile or Water/Methanol (gradient)

Visualizations

Purification_Workflow Crude_Product Crude this compound Derivative TLC_Analysis TLC Analysis to Determine Polarity and Impurity Profile Crude_Product->TLC_Analysis Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Complex Mixture Recrystallization Recrystallization TLC_Analysis->Recrystallization Relatively Pure Purity_Check Purity and Enantiomeric Excess Analysis (NMR, HPLC, Chiral HPLC) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Column_Chromatography Further Purification Needed Pure_Product Pure Product Purity_Check->Pure_Product Meets Specifications

Caption: A typical workflow for the purification of this compound derivatives.

Troubleshooting_Decision_Tree cluster_chromatography Column Chromatography Issue cluster_crystallization Crystallization Issue Poor_Separation Poor Separation Check_Solvent Optimize Solvent System Poor_Separation->Check_Solvent Check_Packing Check Column Packing Poor_Separation->Check_Packing Reduce_Loading Reduce Sample Load Poor_Separation->Reduce_Loading Deactivate_Silica Use Deactivated Silica Poor_Separation->Deactivate_Silica No_Crystals Fails to Crystallize Remove_Solvent Thoroughly Remove Residual Solvent No_Crystals->Remove_Solvent Screen_Solvents Screen Different Solvents No_Crystals->Screen_Solvents Add_Seed Add Seed Crystal No_Crystals->Add_Seed Re_purify Re-purify by Chromatography No_Crystals->Re_purify

Caption: Decision tree for troubleshooting common purification issues.

References

  • MySkinRecipes. This compound. [Link]

  • PubMed. (2023). Chromatographic purification of histidine-tagged proteins using zirconia particles modified with phosphate groups. [Link]

  • Google Patents. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Beilstein Journals. (2021). Synthesis of O 6 -alkylated preQ 1 derivatives. [Link]

  • ACS Publications. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement | Journal of the American Chemical Society. [Link]

  • Science.gov. chromatographic purification steps: Topics by Science.gov. [Link]

  • MDPI. (2023). Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids. [Link]

  • European Journal of Chemistry. (2021). Crystallization of 3-hexulose-6-phosphate synthase. [Link]

  • ResearchGate. (2019). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • ResearchGate. (2001). Chromatographic determination of morpholine and products of its microbiological degradation | Request PDF. [Link]

  • Google Patents. WO2014152657A1 - 6-acetylmorphine analogs, and methods for their synthesis and use.
  • Synthesis of Biologically Important Chiral Morpholine Derivatives. [Link]

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. [Link]

  • MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]

  • ResearchGate. (2006). Solution Crystallization Kinetics of 6-Aminopenicillanic Acid. [Link]

  • PubMed Central. Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors. [Link]

  • ResearchGate. (1997). (PDF) Chiral Separation Principles. [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • UVaDOC Principal. Chiral-achiral-separation-ten-flavanones.pdf. [Link]

  • ResearchGate. (2010). (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. [Link]

  • ACS Sustainable Chemistry & Engineering. Mechanically Robust, Forgeable, and Machinable Cellulose Hydrogel. [Link]

Sources

Technical Support Center: Stereochemical Integrity of (6S)-6-methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in maintaining the stereochemical purity of (6S)-6-methylmorpholin-3-one. This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols to prevent racemization during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and handling of this compound, providing the foundational knowledge needed to protect its chiral integrity.

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the process by which an enantiomerically pure compound, like this compound, converts into a mixture containing equal amounts of both of its enantiomers (the 'S' and 'R' forms), resulting in an optically inactive racemic mixture.[1][2]

The significance of preventing racemization is paramount in drug development. This compound is a chiral building block used in the asymmetric synthesis of complex pharmaceutical ingredients.[3][4][5] The two enantiomers of a chiral drug can have vastly different pharmacological activities and toxicological profiles.[6] One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, maintaining the enantiomeric purity of chiral synthons like this compound is essential for the safety, efficacy, and regulatory approval of the final drug product.

Q2: What is the most probable chemical mechanism leading to the racemization of this compound?

A2: The molecular structure of this compound, a type of lactam (a cyclic amide), contains a chiral center at the C6 position, which is alpha (α) to the carbonyl group. This structural feature makes it susceptible to racemization via an acid- or base-catalyzed enolization mechanism.

The process involves two key steps:

  • Deprotonation: The hydrogen atom at the chiral C6 carbon is acidic due to its proximity to the electron-withdrawing carbonyl group. In the presence of a base (B:), this proton can be removed to form a planar, achiral enolate intermediate.[1]

  • Reprotonation: This planar intermediate can be reprotonated from either face with equal probability by an acid (BH⁺).[1][7] Protonation from one face regenerates the original (S)-enantiomer, while protonation from the opposite face yields the (R)-enantiomer. Over time, this leads to a 1:1 racemic mixture.

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Q3: Which experimental factors pose the greatest risk for racemization?

A3: Several common laboratory conditions can inadvertently promote racemization. Understanding and controlling these factors is key to preserving the stereochemical integrity of your material.

FactorLow Racemization Risk ConditionHigh Racemization Risk ConditionScientific Rationale
Temperature Ambient or sub-ambient temperatures (e.g., 0 °C to 25 °C)Elevated temperatures (e.g., > 50 °C, reflux)Increased thermal energy helps overcome the activation energy barrier for proton removal and enolate formation.[2][8][9][10]
pH Neutral pH (approx. 6-8)Strongly acidic (pH < 4) or strongly basic (pH > 10) conditionsBoth strong acids and bases catalyze the enolization mechanism, significantly increasing the rate of proton exchange at the chiral center.[6][11][12][13]
Solvent Type Aprotic, non-polar solvents (e.g., Toluene, Hexane, Dichloromethane)Polar protic solvents (e.g., Water, Methanol, Ethanol)Polar solvents can stabilize the charged enolate intermediate, and protic solvents can facilitate the proton transfer required for racemization.[14][15][16]
Reaction Time Short, monitored reaction timesProlonged reaction or storage times in solutionThe extent of racemization is time-dependent; longer exposure to destabilizing conditions increases the probability of enantiomeric conversion.
Reagents Mild, non-ionic reagents; modern coupling agents (e.g., Oxyma-based)Strong bases (e.g., LDA, NaOH); harsh acids; some older peptide coupling reagentsReagents can directly act as catalysts for racemization or create a reaction environment (e.g., high pH) that promotes it.[17]
Q4: How should I properly store this compound to ensure its long-term stability?

A4: Proper storage is the first line of defense against racemization and chemical degradation.

ParameterRecommendationRationale
Temperature 2-8°CLow temperatures reduce the kinetic rate of potential racemization and degradation pathways.[3]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis or oxidative degradation which could generate acidic/basic impurities that catalyze racemization.
Light Protect from light; store in an amber vial or dark location.Prevents potential photoracemization or light-induced degradation.[14]
Physical Form Store as a solid.In the solid crystalline state, molecular mobility is restricted, significantly inhibiting pathways to racemization compared to when in solution.
Container Tightly sealed, appropriate container.Prevents contamination and exposure to atmospheric components.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving unexpected racemization in your experimental workflow.

Problem: My final product has low enantiomeric excess (ee).

If you suspect that your sample of this compound or a subsequent product has racemized, follow this logical troubleshooting workflow.

TroubleshootingWorkflow start Low Enantiomeric Excess (ee) Detected step1 Step 1: Verify Analytical Method - Is the chiral HPLC/GC method validated? - Is peak resolution adequate (Rs > 1.5)? - Are you using the correct column and conditions? start->step1 step2 Step 2: Analyze Starting Material - Test the ee of the stock this compound. - Was it stored correctly? step1->step2 step3 Step 3: Review Reaction Conditions - Temperature: Was it too high? - pH: Were strong acids/bases used? - Solvent: Was it a polar protic solvent? - Time: Was the reaction time minimized? step2->step3 step4 Step 4: Examine Work-up & Purification - Aqueous Washes: Were harsh acidic or basic solutions used? - Evaporation: Was excessive heat applied? - Chromatography: Is the stationary phase (e.g., silica) acidic? Consider neutralization or an alternative phase. step3->step4 step5 Step 5: Isolate & Remediate - Pinpoint the racemization-inducing step. - Modify the protocol based on findings (e.g., lower temp, use buffer, switch solvent). - Re-run the experiment with modified conditions. step4->step5 end High ee Product Achieved step5->end

Caption: A systematic workflow for troubleshooting racemization issues.

Key Experimental Protocols

Adhering to validated protocols for handling and analysis is crucial. Below are standardized procedures designed to minimize the risk of racemization.

Protocol 1: Standard Procedure for Handling and Use

This protocol outlines the best practices for preparing a solution of this compound for a reaction.

  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Inert Atmosphere: If available, perform all manipulations in a glove box or under a positive pressure of an inert gas (Argon or Nitrogen).

  • Weighing: Quickly weigh the required amount of the solid into a clean, dry, and oven-baked reaction vessel.

  • Solvent Addition: Add the chosen aprotic, anhydrous solvent (previously determined to be compatible with the reaction) via a syringe or cannula.

  • Dissolution: Dissolve the solid at room temperature with gentle stirring or agitation. Avoid heating to speed up dissolution. If gentle warming is absolutely necessary, use a water bath and do not exceed 30-35°C, monitoring the enantiomeric purity of a test sample.

  • Cooling: Once dissolved, immediately cool the solution to the desired reaction temperature (ideally 0°C or below) before adding other reagents, especially acids or bases.

Protocol 2: General Method for Determining Enantiomeric Excess (ee) by Chiral HPLC

This protocol provides a starting point for developing an analytical method to quantify the enantiomeric purity of this compound. Method development and validation are essential.[18]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralpak® series) is often a good starting point for this class of compounds.

  • Mobile Phase: A typical mobile phase for normal phase chromatography would be a mixture of Hexane and a polar modifier like Isopropanol (IPA) or Ethanol. A common starting ratio is 90:10 (Hexane:IPA).

  • Sample Preparation:

    • Accurately prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C (maintain consistent temperature)[9][19]

    • Injection Volume: 10 µL

    • Detection Wavelength: ~210 nm (or determined by UV scan)

  • Analysis and Calculation:

    • Inject a sample of the racemic mixture to identify the retention times of both the (S) and (R) enantiomers.

    • Inject the sample of unknown purity.

    • Integrate the peak areas for both enantiomers (Area_S and Area_R).

    • Calculate the enantiomeric excess (% ee) using the formula:[20] % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100

References

  • Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. PubMed. [Link]

  • Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. SciSpace. [Link]

  • Solvent effect on the racemization kinetics of d-2,2′-dimethoxybiphenyl-6,6′-dicarboxylic acid. ResearchGate. [Link]

  • Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. ResearchGate. [Link]

  • Racemization. Wikipedia. [Link]

  • Effects of temperature on retention of chiral compounds on a ristocetin A chiral stationary phase. PubMed. [Link]

  • Thermal Effects on Optical Chirality, Mechanics, and Associated Symmetry Properties. MDPI. [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. chemrxiv.org. [Link]

  • Effect of stereoisomerism and racemization on solubility. Chemistry Stack Exchange. [Link]

  • GROUP 5 ORGANIC CHEM 2 :Racemization and chiral centers. Slideshare. [Link]

  • Racemisation in Chemistry and Biology. The University of Manchester. [Link]

  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. PubMed Central. [Link]

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. [Link]

  • Chirality, Racemisation and Optical activity of Haloalkanes. BYJU'S. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. [Link]

  • This compound. MySkinRecipes. [Link]

  • Stereochemical Rules Govern the Soft Self‐Assembly of Achiral Compounds: Understanding the Heliconical Liquid‐Crystalline Phases of Bent‐Core Mesogens. ResearchGate. [Link]

  • What Is Racemization In Organic Chemistry?. YouTube. [Link]

  • How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. [Link]

  • Determination of enantiomeric excess. University of Bath. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. [Link]

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]

  • Synthesis and reaction of optically active morpholinones. Royal Society of Chemistry. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PubMed Central. [Link]

  • Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. PubMed. [Link]

  • Synthesis of (6S)-5-methyl-5,6,7,8-tetrahydrofolic acid.
  • Investigation of racemisation of the enantiomers of glitazone drug compounds at different pH using chiral HPLC and chiral CE. ResearchGate. [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Royal Society of Chemistry. [Link]

  • Investigation of racemisation of the enantiomers of glitazone drug compounds at different pH using chiral HPLC and chiral CE. PubMed. [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids. MDPI. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health. [Link]

  • Serine hydroxymethyltransferase: mechanism of the racemization and transamination of D- and L-alanine. PubMed. [Link]

  • Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. [Link]

  • Kinetics and Mechanisms of Isomerization and Racemization Processes of Six‐Coordinate Chelate Complexes. ResearchGate. [Link]

Sources

Common side reactions in the synthesis of chiral morpholinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of chiral morpholinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these intricate synthetic procedures. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of chiral morpholinones, offering explanations and actionable solutions.

Q1: My reaction is producing a significant amount of a diastereomer. How can I improve the diastereoselectivity?

A1: Unwanted diastereomer formation is a frequent challenge, often stemming from the cyclization step. The stereochemical outcome can be influenced by several factors.

Underlying Causes:

  • Epimerization: Base-mediated epimerization at a stereocenter alpha to a carbonyl group or other activating group is a common cause of diastereomer formation.[1] For instance, in syntheses involving the coupling of amino alcohols with α-chloroacyl chlorides, the base used for cyclization can epimerize the α-chloro stereocenter before ring closure.[1]

  • Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of the thermodynamically more stable diastereomer over the kinetically favored one. Longer reaction times and higher temperatures often lead to the thermodynamic product.

  • Reagent and Substrate Control: The inherent stereochemistry of your starting materials and the choice of reagents play a crucial role. The steric bulk of substituents on both the amino alcohol and the cyclizing partner can direct the approach of the nucleophile.

Troubleshooting Workflow:

G start Low Diastereoselectivity Observed cond1 Is a strong base used for cyclization? start->cond1 action1 Screen weaker bases (e.g., K₂CO₃, Cs₂CO₃) or use a hindered base. cond1->action1 Yes cond2 Are reaction times long or temperatures high? cond1->cond2 No action1->cond2 action2 Reduce reaction time and/or temperature. Monitor reaction progress closely by TLC/LC-MS. cond2->action2 Yes cond3 Is steric hindrance a potential issue? cond2->cond3 No action2->cond3 action3 Modify substrates to increase steric bulk and direct stereochemistry. cond3->action3 Yes action4 Consider a different synthetic route with better inherent stereocontrol. cond3->action4 No end Improved Diastereoselectivity action3->end action4->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Detailed Protocol: Separation of Diastereomers

If optimizing reaction conditions is insufficient, separation of diastereomers is necessary.

MethodStationary PhaseMobile PhaseKey Considerations
Normal-Phase HPLC Silica Gel[2]Hexane/Isopropanol or Hexane/Ethanol gradientsMost common and often effective for baseline separation.[2]
Reversed-Phase HPLC C18[3]Acetonitrile/Water or Methanol/Water gradientsUseful for more polar morpholinones.[3]
Supercritical Fluid Chromatography (SFC) Chiral or AchiralCO₂ with a co-solvent (e.g., Methanol)A greener and often faster alternative to HPLC for both analytical and preparative separations.[4]

Experimental Protocol: Preparative Normal-Phase HPLC for Diastereomer Separation

  • Column: A suitable preparative silica gel column.

  • Mobile Phase: A pre-determined mixture of hexane and isopropanol (e.g., 80:20 v/v), optimized by analytical HPLC.

  • Sample Preparation: Dissolve the crude mixture of diastereomers in a minimal amount of the mobile phase or a compatible solvent.

  • Injection: Inject the sample onto the column.

  • Elution: Run the separation under isocratic or gradient conditions.

  • Fraction Collection: Collect fractions and analyze by analytical HPLC or TLC to identify the pure diastereomers.

  • Solvent Removal: Combine the fractions containing the desired pure diastereomer and remove the solvent under reduced pressure.

Q2: I'm observing a loss of enantiomeric purity in my final product. What are the likely causes of racemization?

A2: Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, is a critical issue in chiral synthesis. Several factors can contribute to this loss of optical activity.

Underlying Causes:

  • Harsh Reaction Conditions: Exposure to strong acids, strong bases, or high temperatures can lead to racemization, especially if there is an acidic proton at the stereocenter.[5] For instance, a nitro group on a phenyl substituent at a stereocenter can increase the acidity of the proton at that center, making it more susceptible to base-catalyzed racemization.[5]

  • Intermediate Formation: The formation of achiral intermediates, such as enamines or enolates, can lead to racemization.

  • Protecting Group Instability: Certain protecting groups can be labile under reaction conditions, leading to side reactions that may affect the stereochemistry.

Preventative Measures:

  • Mild Reagents: Whenever possible, use mild bases (e.g., potassium carbonate) and acids.[6]

  • Temperature Control: Maintain the lowest effective temperature for the reaction.

  • Protecting Group Selection: Choose protecting groups that are stable under the planned reaction conditions. For example, in syntheses starting from α-amino acids, ensuring the N-protecting group is robust during cyclization is crucial to prevent racemization.[6]

  • Reaction Time: Minimize reaction times to reduce the exposure of the chiral centers to potentially racemizing conditions.

Q3: My reaction yield is low, and I've isolated a significant byproduct. NMR analysis suggests it might be an oxazolidine. How is this formed and how can I avoid it?

A3: The formation of a five-membered oxazolidine ring is a common side reaction in the synthesis of six-membered morpholinones, particularly when using aldehydes or ketones as starting materials.

Mechanism of Oxazolidine Formation:

Oxazolidines are typically formed from the condensation of a 2-aminoalcohol with an aldehyde or ketone.[7] This reaction can compete with the desired morpholinone formation. The formation of the five-membered ring is often kinetically favored over the six-membered ring.

G cluster_0 Reaction Pathways Amino Alcohol Amino Alcohol Hemiaminal Hemiaminal Amino Alcohol->Hemiaminal Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Hemiaminal Oxazolidine Oxazolidine Hemiaminal->Oxazolidine Kinetically Favored (5-exo-tet) Morpholinone Precursor Morpholinone Precursor Hemiaminal->Morpholinone Precursor Desired Pathway Morpholinone Morpholinone Morpholinone Precursor->Morpholinone Cyclization

Sources

Technical Support Center: Troubleshooting Low Conversion in 6-Methylmorpholin-3-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-methylmorpholin-3-one reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis and subsequent reactions of 6-methylmorpholin-3-one, with a primary focus on addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no product yield in reactions involving morpholinones?

Low yields are a frequent challenge and can stem from several factors, including inadequate temperature control, insufficient reaction time, poor quality of starting materials, and suboptimal catalyst or base selection. For instance, syntheses requiring high temperatures, such as the dehydration of diethanolamine derivatives, can see a significant drop in yield if the temperature is even 10-15°C below the optimal range.[1] Competing side reactions, like the self-condensation of a ketone reactant in Friedländer synthesis, can also significantly reduce the yield of the desired product.[2][3]

Q2: How critical is the quality of my reagents and starting materials?

Reagent quality is paramount for achieving accurate and reliable experimental results.[4] Impurities or degradation of starting materials can introduce variability and lead to the formation of undesired side products, ultimately lowering the conversion to 6-methylmorpholin-3-one.[4] For example, aldehydes used in the synthesis are prone to oxidation over time, and using degraded starting material can halt the reaction.[5] It is crucial to use high-purity reagents and verify their integrity using techniques like NMR or GC-MS before starting the reaction.[4][5]

Q3: My reaction seems to have stalled. What are the first things I should check?

If your reaction has stalled (i.e., no further consumption of starting materials is observed), the first steps are to re-verify the fundamental reaction parameters. Check the reaction temperature to ensure it is within the optimal range.[1] Confirm that the correct stoichiometry of all reagents, including any catalysts or bases, was used. A slight excess (1.1 to 1.5 equivalents) of one reagent, such as morpholine in a substitution reaction, can sometimes be used to drive the reaction to completion.[5] Finally, ensure that your reagents have not degraded, as this is a common cause of reaction failure.[5]

Q4: I'm observing multiple spots on my TLC, suggesting side product formation. What could be the cause?

The formation of multiple side products often points to issues with reaction conditions or substrate reactivity. Harsh reaction conditions, such as excessively high temperatures, can lead to the degradation of starting materials or the desired product.[2] In some cases, the electronic properties of your substrates can favor side reactions; for example, electron-poor aryl halides in Pd-catalyzed carboamination can lead to complex product mixtures.[1] Optimizing the reaction temperature to be high enough for the main reaction but low enough to prevent side reactions is a key strategy.[5]

Q5: What are the typical reaction conditions for synthesizing morpholinones?

The synthesis of morpholinones can be achieved through various routes, and the conditions are highly dependent on the chosen method. A common two-step process involves reacting an amino acid with an α-halogenated acyl halide to form an intermediate, which is then cyclized.[6] This cyclization is often performed in a polar aprotic solvent like DMF at temperatures ranging from 60 to 110 °C in the presence of a base.[6] Other methods, such as the annulation of 1,2-amino alcohols, may require different conditions and reagents like ethylene sulfate and a base like potassium tert-butoxide.[7]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Conversion

Low conversion is a multifaceted problem. This guide provides a systematic workflow to identify and address the root cause.

Step 1: Foundational Checks - Re-evaluating Your Setup and Reagents

Before delving into complex parameter optimization, it's essential to rule out fundamental errors.

  • Reagent Purity and Integrity :

    • Action : Verify the purity of all starting materials, solvents, and catalysts. If possible, run an NMR or other appropriate analytical technique on your starting materials to confirm their identity and purity.[5]

    • Causality : Impurities can act as catalysts for side reactions or inhibitors for the main reaction, directly impacting conversion.[4] Solvents must be anhydrous if the reaction is moisture-sensitive.

  • Stoichiometry and Measurement :

    • Action : Double-check all calculations for molar equivalents. Ensure that all reagents were accurately weighed and transferred.

    • Causality : Incorrect stoichiometry is a common and easily overlooked source of low conversion. An imbalance can leave an excess of one starting material while the limiting reagent is fully consumed, prematurely halting the reaction.[5]

  • Reaction Setup :

    • Action : Inspect your glassware to ensure it is clean and dry. Check that all joints are properly sealed and that the reaction is being conducted under the correct atmosphere (e.g., inert gas if required).

    • Causality : Contaminants or atmospheric moisture can interfere with many organic reactions, especially those involving sensitive reagents or intermediates.

Troubleshooting Workflow for Low Conversion

The following diagram outlines a logical progression for troubleshooting low conversion issues.

Troubleshooting_Workflow start Low Conversion Observed reagent_check Step 1: Verify Reagent Purity & Stoichiometry start->reagent_check temp_check Step 2: Assess Reaction Temperature reagent_check->temp_check Reagents OK failure Issue Persists: Consult Literature for Alternative Routes reagent_check->failure Reagents Degraded solvent_check Step 3: Evaluate Solvent Choice temp_check->solvent_check Temp is Optimal success Conversion Improved temp_check->success Temp Adjusted catalyst_check Step 4: Investigate Catalyst/Base Activity solvent_check->catalyst_check Solvent is Appropriate solvent_check->success Solvent Changed time_check Step 5: Extend Reaction Time catalyst_check->time_check Catalyst is Active catalyst_check->success Catalyst Replaced/Loading Adjusted time_check->success Longer Time Helps time_check->failure No Improvement

Caption: A step-by-step workflow for diagnosing low conversion.

Step 2: Systematic Parameter Optimization

If foundational checks do not reveal the issue, a systematic optimization of reaction parameters is necessary.[8]

ParameterPotential IssueRecommended Action & Rationale
Temperature Reaction temperature is too low, leading to slow kinetics, or too high, causing degradation.[1]Incrementally increase or decrease the temperature in 10°C intervals, monitoring the reaction by TLC or LC-MS. This helps find the sweet spot between sufficient activation energy and thermal stability of reactants and products.[2]
Solvent The chosen solvent may not adequately dissolve reactants or stabilize reaction intermediates.If reactants are not fully dissolved, switch to a more suitable solvent. For reactions involving polar intermediates, a polar aprotic solvent like DMSO or DMF might be beneficial.[5] The solvent's polarity can significantly influence reaction rates.[9]
Catalyst/Base The catalyst may be inactive, or the base may not be strong enough to deprotonate a substrate effectively.Use a fresh batch of catalyst or consider increasing the catalyst loading.[2] If a base is used, ensure it is appropriate for the reaction; for example, some cyclizations require a strong, non-nucleophilic base.[6]
Reaction Time The reaction may simply be slow and has not yet reached completion.Extend the reaction time, taking aliquots periodically to monitor progress via TLC, HPLC, or GC-MS. Some reactions, like certain dehydrations, can require 15 hours or more.[1]
Guide 2: Identifying and Mitigating Side Product Formation

The presence of side products not only lowers the yield of the desired 6-methylmorpholin-3-one but also complicates purification.

Common Side Reactions and Their Causes
  • Self-Condensation/Polymerization : Especially common with aldehydes and ketones under basic conditions (Aldol condensation).[2]

  • Over-reduction : If a reducing agent is used in the synthetic route, it may reduce other functional groups in the molecule.[1]

  • Incomplete Cyclization : The linear precursor may remain as a major impurity if cyclization conditions are not optimal.

  • Formation of Isomers : Depending on the reaction mechanism, constitutional isomers or stereoisomers may form.[10]

Strategies for Minimizing Side Products
  • Temperature Optimization : Lowering the reaction temperature can often increase selectivity and minimize the formation of degradation products.[2]

  • Order of Addition : Slowly adding a highly reactive reagent to the reaction mixture can help to control the reaction rate and prevent localized high concentrations that may lead to side reactions.

  • Protecting Groups : If a sensitive functional group is present that could interfere with the main reaction, consider using a protecting group strategy. Although this adds steps to the synthesis, it can significantly improve the final yield.[5]

  • Choice of Reagents : Switching to a milder or more selective reagent can prevent unwanted side reactions. For example, using a milder reducing agent like NaBH(OAc)₃ can be more effective for certain reductive aminations than stronger hydrides.[1]

Simplified Reaction Pathway and Potential Pitfalls

The following diagram illustrates a generalized two-step synthesis of a morpholin-3-one from an amino alcohol, highlighting key stages where problems can arise.

Reaction_Pathway cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization cluster_issues Potential Issues A Amino Alcohol + α-Halo Acyl Halide B N-(α-haloacyl) Amino Alcohol (Intermediate) A->B Base C Morpholin-3-one (Product) B->C Base, Heat I1 Incomplete Acylation (Low Yield of B) I2 Intermolecular Reactions (Side Products) I3 Incomplete Cyclization (Low Yield of C)

Sources

Technical Support Center: Mastering Diastereoselectivity with (6S)-6-Methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals utilizing the novel chiral auxiliary, (6S)-6-methylmorpholin-3-one. This guide is designed to provide in-depth, practical solutions to common challenges encountered during diastereoselective reactions. Our focus is on not just what to do, but why specific experimental choices are critical for success.

Introduction: The Role of this compound in Asymmetric Synthesis

This compound is a chiral auxiliary designed to impart stereochemical control in a variety of chemical transformations, most notably in the formation of new stereocenters adjacent to a carbonyl group. By temporarily installing this chiral scaffold onto a prochiral substrate, one face of the resulting enolate is effectively shielded, directing incoming electrophiles to the opposite face with high precision. The inherent conformational rigidity of the morpholinone ring, combined with the steric influence of the C6 methyl group, provides a robust platform for achieving high diastereomeric excess (d.e.).

This guide will address common questions and troubleshooting scenarios related to the application of this auxiliary in diastereoselective alkylation reactions, a foundational transformation in modern organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces diastereoselectivity?

A1: The diastereoselectivity arises from the rigid, chair-like conformation of the N-acylated morpholinone. Upon deprotonation with a suitable base, a Z-enolate is preferentially formed. The methyl group at the C6 position then acts as a steric directing group, blocking one face of the enolate. Consequently, an incoming electrophile can only approach from the less hindered face, leading to the preferential formation of one diastereomer. The chelation of the lithium cation between the enolate oxygen and the ring oxygen further rigidifies the transition state, enhancing facial bias.

Q2: Which type of reactions are most suitable for using this compound?

A2: This auxiliary is particularly effective for diastereoselective alkylations of carboxylic acid derivatives. By acylating the nitrogen of the morpholinone, a chiral amide is formed. Deprotonation at the α-carbon generates a chiral enolate that can react with various electrophiles (e.g., alkyl halides, benzyl halides) with high stereocontrol. It is also conceptually applicable to aldol and Michael additions, although reaction conditions would require specific optimization.

Q3: How do I attach the substrate to the this compound auxiliary?

A3: The most common method is to form an amide bond between the nitrogen of the auxiliary and your carboxylic acid substrate. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or a mixed anhydride, and then reacting it with the morpholinone in the presence of a non-nucleophilic base.

Q4: What are the best methods for removing the auxiliary after the reaction?

A4: The chiral auxiliary is typically cleaved under conditions that do not epimerize the newly formed stereocenter. Common methods include:

  • Hydrolysis: Basic hydrolysis (e.g., LiOH/H₂O₂) can yield the chiral carboxylic acid.

  • Reduction: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) will furnish the corresponding chiral primary alcohol.[1]

  • Transesterification: Reaction with a nucleophilic alcohol in the presence of a Lewis acid (e.g., Ti(OiPr)₄) can produce the chiral ester.

Troubleshooting Guide: Low Diastereoselectivity

One of the most common challenges in diastereoselective synthesis is obtaining a lower-than-expected diastereomeric ratio (d.r.).[2] Below is a systematic guide to diagnosing and resolving this issue.

Symptom: The diastereomeric ratio of my product is low (e.g., <90:10 d.r.).

Workflow for Troubleshooting Low Diastereoselectivity

G start Low Diastereoselectivity Observed check_enolate Step 1: Verify Enolate Geometry start->check_enolate check_temp Step 2: Assess Reaction Temperature check_enolate->check_temp [Correct Enolate Geometry] base Base Selection: - Use bulky, non-nucleophilic bases (LDA, LiHMDS). - Ensure slow addition of base. check_enolate->base [Incorrect Enolate Geometry] check_electrophile Step 3: Evaluate Electrophile & Solvent check_temp->check_electrophile [Temperature Optimal] temp Temperature Control: - Run reaction at -78 °C or lower. - Maintain low temperature during electrophile addition. check_temp->temp [Temperature Too High] electrophile Electrophile/Solvent Choice: - Consider less bulky electrophiles. - Use coordinating solvents (e.g., THF). - Screen Lewis acids for enhanced rigidity. check_electrophile->electrophile [Suboptimal Conditions] G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Work-up a Dissolve N-acylated auxiliary in anhydrous THF b Cool to -78 °C a->b c Slowly add LDA (1.05 eq.) b->c d Stir for 1 hour at -78 °C c->d e Add electrophile (R'-X, 1.2 eq.) d->e f Stir at -78 °C for 2-4 hours e->f g Slowly warm to room temperature f->g h Quench with sat. aq. NH4Cl g->h i Extract with Ethyl Acetate h->i j Purify by Chromatography i->j

Sources

Challenges in the scale-up synthesis of (6S)-6-methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (6S)-6-methylmorpholin-3-one

Welcome to the technical support guide for the scale-up synthesis of this compound. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols designed for researchers, chemists, and process development professionals. As a critical chiral building block in modern pharmaceuticals, ensuring the stereochemical integrity and overall yield of this compound during scale-up is paramount.[1][2] This guide is structured to address the practical challenges you may encounter, moving from the underlying chemical principles to actionable solutions in the laboratory.

The Synthetic Pathway: An Overview

The most common and scalable synthesis of this compound originates from the readily available chiral pool starting material, L-alanine. The general sequence involves the protection of the amine, reduction of the carboxylic acid to an alcohol to form N-protected L-alaninol, followed by reaction with an appropriate C2 synthon (e.g., an α-haloacetyl halide or ester) and subsequent intramolecular cyclization (lactamization).

The critical step, and the primary source of challenges, is the base-mediated intramolecular SN2 cyclization. It is at this stage that the stereocenter at the C6 position is vulnerable to epimerization, leading to the formation of the unwanted (6R)-diastereomer.

Synthesis_Workflow cluster_start Starting Material cluster_precursor Precursor Synthesis cluster_cyclization Critical Cyclization Step L_Alanine L-Alanine N_Boc_L_Alaninol N-Boc-L-alaninol L_Alanine->N_Boc_L_Alaninol 1. Protection (e.g., Boc) 2. Reduction Acyclic_Ester Acyclic Ester Precursor (e.g., N-(2-chloroacetyl)-N-Boc-L-alaninol) N_Boc_L_Alaninol->Acyclic_Ester 3. Acylation (e.g., Chloroacetyl chloride) Target_Molecule This compound Acyclic_Ester->Target_Molecule 4. Deprotection & Cyclization (Base-mediated) Epimer (6R)-epimer (Impurity) Acyclic_Ester->Epimer Epimerization (Side Reaction)

Caption: Mechanism of base-catalyzed epimerization via a planar enolate.

Question 2: The overall yield of my cyclization reaction is low, and I isolate a significant amount of unreacted acyclic precursor. What factors could be contributing to this?

Answer:

Core Problem: Low conversion points to either insufficient activation for the intramolecular cyclization or the presence of inhibiting factors.

Causality & Analysis:

  • Insufficient Basicity: The chosen base may be too weak to effectively deprotonate the alcohol (in an N-acyl alaninol precursor), which is the nucleophile for the cyclization.

  • Leaving Group Quality: The leaving group on the acetyl moiety (e.g., chloride, bromide) must be sufficiently reactive. While bromide is more reactive than chloride, chloride is often used for cost and stability reasons. Its lower reactivity might require slightly more forcing conditions.

  • Steric Hindrance: On scale-up, inefficient mixing can create localized areas of high concentration, potentially leading to intermolecular side reactions or aggregation, which hinders the desired intramolecular reaction.

  • Water Content: The presence of water can hydrolyze the ester group in some precursors or consume the base, reducing its effective concentration. Ensure all reagents and solvents are appropriately dried.

Recommended Solutions:

  • Optimize Base/Solvent System: If using a very weak base like NaHCO₃ with a chloroacetyl precursor, the reaction may be too slow. Consider a moderately stronger base like K₂CO₃ or carefully controlled addition of a stronger, non-nucleophilic base like DBU.

  • Increase Temperature ( cautiously): A modest increase in temperature (e.g., from 25 °C to 40-50 °C) can significantly increase the reaction rate. However, this must be balanced against the risk of epimerization (see Q1). Monitor the diastereomeric purity closely when adjusting temperature.

  • Improve Mixing: Ensure the reactor is equipped with an appropriate agitator for the scale of the reaction to maintain homogeneity.

  • Use a More Reactive Precursor: If feasible, using an N-bromoacetyl precursor instead of an N-chloroacetyl precursor will accelerate the cyclization step, often allowing for milder conditions.

Question 3: My final product is a sticky oil or an impure solid that is difficult to handle and purify by crystallization. How can I improve the isolation procedure?

Answer:

Core Problem: Difficulty in isolation is typically caused by the presence of impurities that act as crystallization inhibitors or by the inherent physical properties of the product.

Causality & Analysis:

  • Residual Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove completely and can keep the product oily.

  • Salts: Inorganic salts formed from the base and the leaving group (e.g., KCl, KBr) may not have been completely removed during the workup.

  • Oligomeric Byproducts: Intermolecular side reactions can form dimers or trimers, which are often oily and can interfere with the crystallization of the desired monomeric lactam.

  • Epimeric Impurity: The (6R)-epimer can sometimes form a eutectic mixture with the desired (6S)-epimer, making crystallization difficult and lowering the melting point.

Recommended Solutions:

  • Aqueous Workup: After the reaction is complete, perform a thorough aqueous wash. Quench the reaction mixture with water and extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with a dilute acid (to remove any remaining basic impurities), water, and then brine to aid in the removal of dissolved water. [3]2. Solvent Swap: If a high-boiling solvent was used for the reaction, perform a solvent swap to a lower-boiling solvent more amenable to crystallization (e.g., isopropanol, ethyl acetate, or toluene) via distillation before attempting to crystallize.

  • Column Chromatography: While not ideal for very large scales, flash column chromatography on silica gel is an effective method for removing both polar and non-polar impurities, yielding a product with high purity that is more likely to crystallize.

  • Recrystallization Solvent Screening: Systematically screen different solvent systems for recrystallization. Good single solvents to try include ethyl acetate, isopropanol, and acetonitrile. Anti-solvent crystallization (e.g., dissolving in ethyl acetate and slowly adding heptane or hexane) is also a very powerful technique.

ParameterCondition ACondition BCondition C
Base NaHCO₃K₂CO₃t-BuOK
Solvent AcetonitrileDMFTHF
Temperature 50 °C25 °C0 °C
Typical Yield 65-75%85-95%80-90%
Typical d.e. >99%98-99%85-95%
Caption: Comparison of typical outcomes for the cyclization step under different conditions.

Frequently Asked Questions (FAQs)

  • Q: What are the critical quality attributes (CQAs) to monitor for the N-Boc-L-alaninol starting material?

    • A: The two most critical attributes are chemical purity and enantiomeric purity. Impurities in the starting material can carry through and complicate the purification of the final product. More importantly, any (R)-enantiomer present in the N-Boc-L-alaninol will directly lead to the formation of the undesired (6R)-epimer in the final product, as the stereocenter from the alaninol is incorporated directly into the morpholinone ring. An enantiomeric excess (e.e.) of >99% is highly recommended. [4][5]

  • Q: How can I accurately determine the diastereomeric purity of the final product?

    • A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. A chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak IA, IB, etc.) can effectively separate the (6S) and (6R) diastereomers, allowing for accurate quantification. Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy can sometimes be used if there are baseline-resolved signals for the two diastereomers, though HPLC is generally more accurate for precise quantification. [6]

  • Q: Are there alternative, greener synthetic routes being explored for morpholinones?

    • A: Yes, the field is actively developing more sustainable methods. Recent research has focused on one or two-step protocols that avoid the use of halogenated reagents and harsh bases. For example, methods using reagents like ethylene sulfate to achieve selective monoalkylation of amino alcohols followed by cyclization represent a greener approach by minimizing steps and waste. [7]

Recommended Experimental Protocols

Protocol 1: Synthesis of N-(2-chloroacetyl)-L-alaninol

  • Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add N-Boc-L-alaninol (1.0 eq) and dichloromethane (DCM, 10 vol). Cool the solution to 0-5 °C.

  • Reagent Addition: Slowly add a solution of 4M HCl in dioxane (3.0 eq) while maintaining the internal temperature below 10 °C.

  • Deprotection: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Workup (Part 1): Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. Add toluene and reconcentrate to yield L-alaninol hydrochloride as a solid.

  • Acylation Setup: Suspend the L-alaninol hydrochloride in DCM (10 vol) and cool to 0-5 °C.

  • Base Addition: Slowly add triethylamine (2.5 eq).

  • Acylation: In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in DCM (2 vol). Add this solution dropwise to the reaction mixture, keeping the temperature below 10 °C.

  • Reaction: Stir at 0-5 °C for 1-2 hours until the reaction is complete.

  • Workup (Part 2): Quench the reaction by adding water. Separate the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by crystallization or used directly in the next step.

Protocol 2: Cyclization to this compound

  • Setup: To a reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add the crude N-(2-chloroacetyl)-L-alaninol (1.0 eq) and dimethylformamide (DMF, 8 vol).

  • Base Addition: Add finely powdered potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction: Stir the suspension at room temperature (20-25 °C) for 12-24 hours. Monitor the reaction progress by LC-MS for the disappearance of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts. Wash the filter cake with a small amount of DMF or ethyl acetate.

  • Solvent Removal & Extraction: Concentrate the filtrate under reduced pressure to remove the bulk of the DMF. To the residue, add ethyl acetate (15 vol) and water (10 vol). Separate the layers.

  • Washing: Wash the organic layer twice more with water and then once with brine to remove residual DMF and salts.

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to a crude solid/oil. Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

References

  • Stereospecific synthesis of a twinned alanine ester. RSC Publishing.
  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Institutes of Health (NIH).
  • This compound. MySkinRecipes.
  • Synthesis of N-substituted-β-amino lactam derivatives. ResearchGate.
  • How to Prepare N-Boc-L-alaninol? - FAQ. Guidechem.
  • Determination of Enantiomeric Purity via Formation of Diastereomers. Springer.
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed.
  • The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA.
  • Synthesis of γ-lactams. Organic Chemistry Portal.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed.
  • Synthesis method of intermediate L-alanine isopropyl ester hydrochloride. Google Patents.
  • N-Boc-L-alaninol. ChemicalBook.
  • THE PREPARATION OF (2R,5S)-2-t-BUTYL-3,5-DIMETHYLIMIDAZOLIDIN-4-ONE. Organic Syntheses.
  • L-Alanine Isopropyl Ester synthesis. ChemicalBook.
  • Synthesis of N-(2-Mercapto-1-oxopropyl)-L-alanine: A Technical Guide. Benchchem.
  • Total Synthesis and Conformational Analysis of Naturally Occurring Lipovelutibols along with Lead Optimization of Lipovelutibol D. ACS Omega.
  • Epimerisation in Peptide Synthesis. PubMed Central (NIH).
  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PubMed Central (NIH).
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Organic Chemistry Portal.
  • The Future of Chirality: Challenges and Innovations. Chiralpedia.
  • Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology.
  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
  • Synthesis of N-Alkyl Amino Acids. Monash University.
  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals.
  • Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via 'memory of chirality' in flow. ResearchGate.
  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
  • Asymmetric Synthesis of the Epimeric (3S)-3-((E)-hex-1-enyl)-2-methylcyclohexanones. MDPI.
  • N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. PubMed.
  • Asymmetric Synthesis of the Epimeric (3S)-3-((E)-Hex-1-enyl)-2-methylcyclohexanones. MDPI.
  • High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one. Google Patents.

Sources

Technical Support Center: Stereochemical Control in Morpholinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of morpholinones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling stereochemistry in this vital heterocyclic scaffold. Chiral morpholinones are not only crucial building blocks in organic synthesis but are also prevalent pharmacophores in numerous pharmaceuticals, including the antiemetic drug Aprepitant.[1]

This resource moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose experimental challenges and rationally design reaction conditions to achieve your desired stereochemical outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding the stereoselective synthesis of morpholinones.

Q1: What are the primary strategies for establishing stereocenters in morpholinones?

A1: There are three principal approaches for creating chiral morpholinones:

  • Chiral Pool Synthesis: This classic method utilizes readily available, enantiopure starting materials, such as amino acids or lactic acid, to construct the morpholinone core.[2] The inherent stereochemistry of the starting material is transferred to the final product. While reliable, this approach is limited by the availability and cost of the initial chiral building blocks.

  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to an achiral substrate to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed. For instance, pseudoephedrine can be used as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols, which are precursors to morpholinones.[3]

  • Asymmetric Catalysis: This is the most modern and efficient approach, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product from achiral or racemic starting materials. Key methods include:

    • Asymmetric Hydrogenation: Unsaturated morpholine precursors can be hydrogenated using chiral rhodium or iridium complexes to set specific stereocenters with high enantioselectivity.[4][5]

    • Catalytic Enantioselective Rearrangements: Chiral acids, particularly Chiral Phosphoric Acids (CPAs), have proven highly effective in catalyzing the enantioselective synthesis of C3-substituted morpholinones from achiral glyoxals and amino alcohols.[6][7][8][9]

Q2: My reaction between an arylglyoxal and a 2-aminoethanol derivative is stalling at an oxazolidine intermediate. Is this normal?

A2: Yes, this is a well-documented phenomenon. The reaction often proceeds through the formation of a 2-acyloxazolidine, which can be quite stable.[8] This oxazolidine is an intermediate that must rearrange to form the thermodynamically more stable six-membered morpholinone ring. This rearrangement is typically promoted by acid and/or heat. If you are isolating the oxazolidine, it indicates that the conditions are not sufficiently forcing to overcome the activation barrier for the rearrangement.

Part 2: Troubleshooting Guide for Stereocontrol

This section provides solutions to common problems encountered during the stereoselective synthesis of morpholinones.

Q3: I am attempting a diastereoselective synthesis using a chiral amino alcohol, but the diastereomeric ratio (dr) is poor. Which reaction conditions should I screen first?

A3: Low diastereoselectivity is a common challenge that arises from insufficiently different energy levels between the competing diastereomeric transition states. You should systematically investigate the following parameters, as minor changes can lead to major improvements.[10]

  • Temperature: This is often the most critical factor. Lowering the reaction temperature typically enhances diastereoselectivity. Reduced thermal energy makes the reaction more sensitive to small differences in the activation energies of the competing transition states, favoring the pathway with the lower barrier. In some syntheses, even a slight warming from -78°C can lead to a complete loss of product formation or selectivity.[10]

  • Catalyst Choice: The nature of the acid catalyst is crucial. The choice between a Brønsted acid (like TFA) and a Lewis acid (like ZnCl₂) can significantly alter the reaction pathway and stereochemical outcome.[8][11] In matched cases, where the catalyst's chirality complements the substrate's chirality, excellent diastereoselectivity (e.g., 20:1 dr) can be achieved.[8]

  • Solvent: The solvent influences the stability of the transition states through polarity, hydrogen bonding, and other solvation effects.[12][13] Changing the solvent can invert or significantly enhance stereoselectivity. It is advisable to screen a range of solvents with varying properties.

Troubleshooting Workflow for Poor Diastereoselectivity

G start Problem: Low Diastereomeric Ratio (dr) temp Step 1: Optimize Temperature (Lower temperature to -78°C, -40°C, or 0°C) start->temp solvent Step 2: Screen Solvents (Toluene, DCE, THF, CH2Cl2) temp->solvent catalyst Step 3: Screen Catalysts (TFA, CPAs, ZnCl2) solvent->catalyst result Improved dr? catalyst->result result->temp No success Success: Optimized Conditions Found result->success Yes fail Re-evaluate Substrate Design result->fail If no improvement

Caption: A logical workflow for troubleshooting low diastereoselectivity.

Q4: My CPA-catalyzed reaction is giving low enantiomeric excess (ee). How can I improve this?

A4: Low enantioselectivity in a catalytic reaction points to an issue with the chiral induction step. The catalyst is not effectively differentiating between the two enantiotopic faces of the substrate.

  • Catalyst Structure: The steric and electronic properties of the chiral catalyst are paramount. For Chiral Phosphoric Acids (CPAs), the substituents on the binaphthyl backbone create the chiral pocket. If one CPA gives poor results, screen others with different substituents (e.g., H, Ph, 2,4,6-iPr₃C₆H₂). The catalyst transmits stereochemical information via hydrogen bonding and ion-pairing, and the optimal match is highly substrate-dependent.[6]

  • Solvent Effects: The choice of solvent can dramatically influence enantioselectivity. Non-polar solvents often lead to better-organized, hydrogen-bonded transition states, enhancing stereochemical communication. In contrast, polar or coordinating solvents can interfere with the catalyst-substrate interaction, leading to lower ee.

Table 1: Influence of Solvent on a Hypothetical CPA-Catalyzed Morpholinone Synthesis
SolventDielectric Constant (ε)Key CharacteristicsExpected Impact on Enantioselectivity (ee)Rationale
Toluene 2.4Non-polar, AromaticOften HighPromotes a tight, well-ordered catalyst-substrate complex through H-bonding, minimizing background reactions.[12][13]
Dichloromethane (DCM) 9.1Moderately Polar, AproticModerate to HighBalances solubility with minimal interference in catalysis.
Tetrahydrofuran (THF) 7.6Polar, CoordinatingOften LowCan act as a competitive hydrogen bond acceptor, disrupting the crucial interaction between the CPA catalyst and the substrate.[14]
Acetonitrile (MeCN) 37.5Highly Polar, AproticOften Low to ModerateHigh polarity can destabilize the organized transition state assembly required for high stereoinduction.[14]
  • Temperature and Reaction Time: As with diastereoselectivity, lower temperatures are generally beneficial for enantioselectivity. Furthermore, it's crucial to monitor the reaction over time. Some reaction products can racemize under the reaction conditions if left for too long. In one study, a racemic product was recovered after stirring the enantiopure morpholinone under standard reaction conditions for 24 hours, confirming the risk of product racemization.[8]

Q5: My reaction is messy, with multiple side products and degradation, especially at higher temperatures. What is causing this?

A5: The intermediates in morpholinone synthesis, particularly the α-iminium hemiacetals, can be unstable. While heat is sometimes required to drive the rearrangement of an oxazolidine intermediate to the final morpholinone product, excessive heat can lead to degradation pathways.[6]

  • Careful Temperature Control: Increase the temperature gradually and monitor the reaction closely by TLC or LCMS. Find the minimum temperature required for the desired transformation.

  • Choice of Acid: A milder acid might be sufficient to catalyze the reaction without promoting decomposition. Screen a panel of Brønsted and Lewis acids to find the optimal balance of reactivity and stability. For example, ZnCl₂ has been used effectively to catalyze a cyclizative 1,2-rearrangement to access morpholinones bearing sensitive aza-quaternary stereocenters.[11]

Part 3: Experimental Protocol Example

This section provides a representative, detailed protocol for a state-of-the-art enantioselective synthesis.

Protocol: Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of a C3-Aryl Morpholinone

This protocol is adapted from methodologies developed for the asymmetric synthesis of C3-substituted morpholinones.[7][8][9]

Reaction Scheme Visualization

G cluster_0 Reaction Components cluster_1 Reaction Pathway r1 Arylglyoxal step1 Domino [4+2] Heteroannulation r1->step1 r2 2-(Arylamino)ethan-1-ol r2->step1 cat Chiral Phosphoric Acid (CPA) (e.g., TRIP) cat->step1 Catalyzes sol Solvent (e.g., Toluene) int α-Iminium Hemiacetal (Intermediate) step1->int step2 1,2-Aryl Shift (Rearrangement) int->step2 prod Enantioenriched C3-Aryl Morpholinone step2->prod

Caption: CPA-catalyzed synthesis of morpholinones via a domino reaction.

1. Materials and Reagents:

  • 2-(Arylamino)ethan-1-ol (1.0 equiv)

  • Arylglyoxal monohydrate (1.2 equiv)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP, 5 mol%)

  • Anhydrous Toluene (to achieve 0.1 M concentration)

  • 4Å Molecular Sieves

  • Anhydrous Sodium Sulfate

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

2. Reaction Setup:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add freshly activated 4Å molecular sieves (approx. 100 mg per 0.2 mmol of substrate).

  • Add the 2-(arylamino)ethan-1-ol (0.2 mmol, 1.0 equiv) and the CPA catalyst (0.01 mmol, 0.05 equiv).

  • Add anhydrous toluene (2.0 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

3. Reaction Execution:

  • Add the arylglyoxal monohydrate (0.24 mmol, 1.2 equiv) in one portion.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 30 °C). The optimal temperature must be determined experimentally.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LCMS until the starting material is consumed (typically 12-48 hours).

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure morpholinone product.

5. Analysis:

  • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

References

  • Zhu, J. et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]

  • He, Y.-P. et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed. [Link]

  • Muhammad, H. et al. (2022). Diastereoselective synthesis of morpholinones. ResearchGate. [Link]

  • He, Y.-P. et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. American Chemical Society. [Link]

  • Wang, Q. et al. (2022). Asymmetric synthesis of morpholin-2-ones with multi-stereocenters. ResearchGate. [Link]

  • Lattanzi, A. et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. [Link]

  • Unknown Author. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

  • He, Y.-P. et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ACS Publications. [Link]

  • Li, M. et al. (2021). 2-Substituted chiral morpholines as bioactive compounds. ResearchGate. [Link]

  • Li, M. et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. [Link]

  • Chemler, S. R. et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. National Institutes of Health. [Link]

  • Agami, C. et al. (1987). Synthesis and reaction of optically active morpholinones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Le, T. N. et al. (2023). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. [Link]

  • Pescarmona, P. P. et al. (2024). Solvent effects on stereoselectivity: More than just an environment. ResearchGate. [Link]

  • Pescarmona, P. P. et al. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]

  • di Donato, M. et al. (2021). Stereochemical Impacts on Acyclic Mechanochemical Carbon-Carbon Bond Activation. Wiley Online Library. [Link]

  • Masoud, M. S. et al. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry. [Link]

  • Smith, J. (2023). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Morpholinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for morpholinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments. Morpholinones are vital scaffolds in medicinal chemistry, and efficient, selective synthesis is key to accelerating discovery.[1][2] This guide will help you navigate the critical aspect of catalyst selection to overcome common challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for morpholinone synthesis, providing a foundational understanding for your experimental design.

Q1: What are the primary classes of catalysts used for morpholinone synthesis?

A: The synthesis of morpholinones can be achieved through various pathways, each favoring a different class of catalysts. The most common include:

  • Lewis Acids: Catalysts like Zinc Chloride (ZnCl₂) are effective in promoting cyclizative rearrangements, particularly for constructing morpholinones with quaternary centers.[3]

  • Transition Metal Catalysts: Copper(I) and Palladium(0) catalysts are widely used. Copper(I) catalysts are particularly effective in three-component reactions involving amino alcohols, aldehydes, and diazo compounds.[4] Palladium catalysts are employed in Wacker-type aerobic oxidative cyclizations and Tsuji-Trost reactions.[5][6]

  • Brønsted Acids: Chiral phosphoric acids have emerged as powerful catalysts for enantioselective synthesis, particularly in domino reactions involving hetero-annulation followed by rearrangement.[1][2]

  • Organocatalysts: Cinchona alkaloid derivatives (like quinine-derived ureas and thioureas) are used to catalyze asymmetric reactions, such as domino sequences involving Knoevenagel condensation, epoxidation, and cyclization, to produce chiral morpholinones with high enantioselectivity.[7][8][9]

Q2: How do I select the right catalyst for my specific target morpholinone?

A: Catalyst selection is dictated by the desired structure of the morpholinone and the chosen synthetic route. Consider the following:

  • For Achiral, Substituted Morpholinones: If your synthesis involves a straightforward cyclization or a multicomponent reaction without the need for stereocontrol, robust Lewis acids like ZnCl₂ or transition metals like Copper(I) are excellent starting points.[3][4]

  • For Chiral, Enantioenriched Morpholinones: When stereochemistry is critical, chiral catalysts are necessary. For C3-substituted chiral morpholinones, chiral phosphoric acids have proven highly effective in catalyzing asymmetric aza-benzilic ester rearrangements.[1][2] For other substitution patterns, organocatalysts based on Cinchona alkaloids can provide high enantiomeric excess (ee) through different mechanistic pathways.[8]

  • For Complex Scaffolds: If you are building a complex molecule, such as one with a bicyclic morpholinone core, a domino reaction strategy employing an organocatalyst might be the most efficient approach.[8][9]

Q3: Beyond the catalyst, what are the most critical reaction parameters to optimize?

A: The catalyst does not work in isolation. Its performance is intrinsically linked to the reaction environment. Key parameters to optimize include:

  • Solvent: The choice of solvent can significantly influence catalyst activity and selectivity. For instance, in some organocatalyzed reactions, alcoholic solvents can be beneficial for diastereoselection.[10]

  • Temperature: Temperature control is crucial. Some reactions require elevated temperatures to proceed efficiently, while others, particularly asymmetric syntheses, may need sub-ambient temperatures (-20°C or lower) to maximize enantioselectivity.[6][8][9]

  • Reactant Stoichiometry: The ratio of reactants can impact yield and byproduct formation. In some cases, using an excess of one reactant can drive the reaction to completion.[11]

  • Additives: Sometimes, additives are required to activate the catalyst or suppress side reactions. For example, in some copper-catalyzed reactions, acetic acid is a beneficial additive.[11]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments, with a focus on catalyst-related issues.

Problem 1: Low Yield or No Reaction

Q: My reaction is giving a very low yield of the desired morpholinone. What are the likely catalyst-related causes?

A: Low yield is a common issue that can often be traced back to the catalyst system or reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Inappropriate Catalyst Choice: The chosen catalyst may not be suitable for the specific transformation. For example, a mild Lewis acid might be ineffective for a challenging cyclization that requires a stronger catalyst.

    • Solution: Re-evaluate your synthetic strategy. If you are performing a multicomponent reaction, a copper(I) catalyst might be more effective than a rhodium catalyst, which has been shown to give lower yields in some cases.[4]

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion in a reasonable timeframe.

    • Solution: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Be aware that excessive catalyst can sometimes lead to side product formation.

  • Catalyst Incompatibility with Substrates: Certain functional groups on your starting materials may interfere with or poison the catalyst.

    • Solution: Ensure your starting materials are pure. If you suspect incompatibility, consider protecting sensitive functional groups or choosing a more robust catalyst that is tolerant of a wider range of functionalities.

  • Suboptimal Reaction Conditions: The catalyst may require specific conditions (temperature, solvent, pH) to be active.

    • Solution: Conduct a systematic optimization of reaction parameters. For instance, if you are performing a dehydration reaction, ensure the temperature is high enough (e.g., 180-210°C) and the reaction time is sufficient (often 15 hours or more).[6]

Troubleshooting Workflow for Low Yield

LowYieldWorkflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst appropriate for the transformation? Start->CheckCatalyst CheckLoading Is the catalyst loading sufficient? Start->CheckLoading CheckPurity Are starting materials pure? (Potential for catalyst poisoning) Start->CheckPurity CheckConditions Are reaction conditions (T, solvent, time) optimal? Start->CheckConditions Solution1 Select a more active catalyst (e.g., Cu(I) vs. Rh(II) for some multicomponent reactions). CheckCatalyst->Solution1 No Solution2 Increase catalyst loading incrementally (e.g., 5% -> 10%). CheckLoading->Solution2 No Solution3 Purify starting materials. Protect sensitive functional groups. CheckPurity->Solution3 No Solution4 Systematically optimize T, solvent, and reaction time. CheckConditions->Solution4 No Success Improved Yield Solution1->Success Solution2->Success Solution3->Success Solution4->Success Deactivation cluster_causes Deactivation Causes ActiveCatalyst Active Catalyst InactiveCatalyst Inactive Catalyst ActiveCatalyst->InactiveCatalyst Deactivation Poisoning Poisoning (e.g., Sulfur, Water) Poisoning->ActiveCatalyst blocks active sites ThermalDegradation Thermal Degradation (Sintering) ThermalDegradation->ActiveCatalyst reduces surface area Fouling Fouling (Coke/Polymer Deposition) Fouling->ActiveCatalyst blocks pores/sites

Caption: Common mechanisms leading to catalyst deactivation.

Experimental Protocols

Here are two representative protocols to illustrate the practical application of catalyst selection in morpholinone synthesis.

Protocol 1: Synthesis of 3-Morpholinone via Base-Catalyzed Cyclization

This protocol describes a common method for synthesizing the parent 3-morpholinone structure. [12] Materials:

  • 2-Aminoethanol

  • Isopropanol

  • Sodium metal

  • Ethyl chloroacetate

Procedure:

  • To a solution of 2-aminoethanol (1.1 eq.) in isopropanol, add sodium metal (1.1 eq.) in portions.

  • Heat the reaction mixture to 50°C and stir for 5 hours.

  • Cool the resulting yellow solution to 0°C in an ice-water bath.

  • Slowly add ethyl chloroacetate (1.0 eq.) dropwise at 0°C.

  • Heat the resulting suspension to 80°C and stir for 2 hours.

  • After the reaction is complete, cool to room temperature and remove insoluble impurities by filtration.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Recrystallize the crude product from an isopropanol/ethyl acetate mixture to yield 3-morpholinone.

Protocol 2: One-Pot Asymmetric Synthesis of a 3-Aryl Morpholin-2-one

This protocol is based on a domino reaction strategy using an organocatalyst. [8][9] Materials:

  • An appropriate aryl aldehyde (1.0 eq.)

  • (Phenylsulfonyl)acetonitrile (1.0 eq.)

  • Quinine-derived urea catalyst (eQNU) (10 mol%)

  • Anhydrous toluene

  • Cumyl hydroperoxide (CHP) (1.1 eq.)

  • An appropriate 2-aminoethanol derivative (1.2 eq.)

  • Triethylamine (Et₃N) (2.0 eq.)

Procedure:

  • Knoevenagel Step: In a flame-dried flask under an inert atmosphere, dissolve the aldehyde, (phenylsulfonyl)acetonitrile, and the eQNU catalyst in anhydrous toluene (to a concentration of ~0.3 M). Stir at room temperature until the condensation is complete (monitor by TLC).

  • Epoxidation Step: Dilute the reaction mixture with toluene (to ~0.02 M) and cool to -20°C. Add cumyl hydroperoxide (CHP) and stir until the epoxide is formed (monitor by TLC).

  • Domino Ring-Opening Cyclization (DROC) Step: Add the 2-aminoethanol derivative and triethylamine to the reaction mixture at -20°C. Allow the mixture to warm to 25°C and stir until the reaction is complete.

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the enantioenriched morpholin-2-one.

References

  • Li, X.-Z., He, Y.-P., & Wu, H. (2023). Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons. ResearchGate. [Link]

  • Wang, T., et al. (2019). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. ACS Omega. [Link]

  • SYNFACTS. (2023). Catalytic Asymmetric Synthesis of Morpholinones and Piperazinones via Domino Ring-Opening Cyclization. Thieme. [Link]

  • He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. [Link]

  • Capitta, F., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. [Link]

  • He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. organic-chemistry.org. [Link]

  • Faisca, P., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. [Link]

  • Al-Tel, T. H. (2013). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. [Link]

  • Carlone, A., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers. [Link]

  • Google Patents. (n.d.). CN103212420A - Morpholine synthetic catalyst and preparation method thereof.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]

  • Sharma, P., Kumar, A., & Kumar, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]

  • Capitta, F., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Morpholine. Wikipedia. [Link]

  • Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields. Reddit. [Link]

  • MDPI. (n.d.). Special Issue : Catalyst Deactivation in Hydrocarbon Processing. MDPI. [Link]

  • Bartholomew, C. H., & Farrauto, R. J. (2016). Advances in Catalyst Deactivation and Regeneration. MDPI. [Link]

  • Bartholomew, C. H. (2001). Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General. [Link]

  • Vachon, J., et al. (2016). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Institutes of Health. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to (6S)-6-methylmorpholin-3-one: A Chiral Scaffold for Enhanced Selectivity and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the demand for molecules with high target specificity and favorable pharmacokinetic profiles is paramount. The strategic incorporation of chiral building blocks is a cornerstone of this endeavor, as biological systems are inherently stereospecific.[1] This guide provides an in-depth comparison of (6S)-6-methylmorpholin-3-one, a functionalized chiral scaffold, against common alternatives. We will explore its intrinsic advantages in conferring stereoselectivity, enhancing drug-like properties, and unlocking superior target binding, supported by experimental data and detailed protocols for its application.

The Ascendance of the Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged heterocycle in medicinal chemistry, frequently employed for its ability to improve the physicochemical properties of bioactive molecules.[2][3] Its inclusion can enhance aqueous solubility, modulate lipophilicity, and provide metabolic stability, making it a valuable tool for optimizing lead compounds.[4][5] However, the introduction of chirality elevates this scaffold from a simple property modulator to a key determinant of biological activity. This compound serves as an exemplary chiral building block, providing a pre-defined stereocenter that can be exploited for precise interactions with biological targets.

Physicochemical Properties: A Comparative Overview

The subtle addition of a methyl group at a specific stereocenter distinguishes this compound from its parent achiral structure, with minimal impact on basic physicochemical parameters but profound implications for its three-dimensional shape and biological interactions.

CompoundMolecular FormulaMolecular Weight ( g/mol )H-Bond AcceptorsH-Bond Donors
This compound C₅H₉NO₂115.13[4]21
Morpholin-3-oneC₄H₇NO₂101.1021
(S)-3-hydroxypiperidineC₅H₁₁NO101.1512

Core Advantages of this compound in Drug Design

The utility of this chiral building block extends beyond its physical properties into the functional realms of pharmacology and pharmacokinetics.

Advantage 1: Precise Stereochemical Control for Target Recognition

The fundamental principle of stereospecificity dictates that enantiomers of a chiral drug can exhibit vastly different pharmacological activities and metabolic fates.[1] Utilizing a building block like this compound allows chemists to construct molecules with a defined three-dimensional architecture, ensuring an optimal fit into the chiral binding pocket of a target protein. This "chiral lock-and-key" mechanism is fundamental to achieving high potency and reducing off-target effects.

Figure 1. Conceptual model of stereospecific ligand-receptor binding.
Advantage 2: Enhancing Selectivity - A Vps34 Inhibitor Case Study

A compelling demonstration of this principle is found in the development of selective inhibitors for Vps34, a lipid kinase involved in autophagy. In a seminal study, medicinal chemists discovered that incorporating a (3R)-3-methylmorpholine moiety was critical for achieving exquisite selectivity for Vps34 over other class I PI3K isoforms.[6] X-ray crystallography revealed that the methyl group's specific orientation maximized favorable interactions within the Vps34 binding site while introducing steric clashes with key residues in other PI3K isoforms.[6]

This strategic use of a simple, methylated chiral morpholine transformed a less selective hit into a potent and highly specific inhibitor, highlighting the power of this scaffold.

Kinase TargetIC₅₀ of Compound 31 (nM) [(3R)-3-methylmorpholine derivative][6]
Vps34 (Target) < 2.5
p110α> 10,000
p110β> 10,000
p110δ> 10,000
p110γ> 10,000
Advantage 3: Improving Pharmacokinetic (PK) and Physicochemical Properties

The morpholine core is well-regarded for its ability to improve the "drug-likeness" of a molecule.[5] The oxygen atom acts as a hydrogen bond acceptor, improving solubility, while the basic nitrogen can be tailored to achieve a desired pKa for optimal absorption and distribution.[7] The methyl group on the this compound scaffold can further enhance PK properties by sterically shielding an adjacent site from metabolic enzymes (e.g., Cytochrome P450s), thereby reducing metabolic clearance and prolonging the drug's half-life.

G Start Hit Compound (Poor PK) Step1 Introduce (6S)-6-methyl- morpholin-3-one Scaffold Start->Step1 Result1 Improved Solubility (H-Bond Acceptor) Step1->Result1 Result2 Metabolic Stability (Steric Shielding) Step1->Result2 Result3 Defined Stereochemistry (Potency & Selectivity) Step1->Result3 End Optimized Lead (Drug-like Properties) Result1->End Result2->End Result3->End

Figure 2. Workflow for lead optimization using the chiral scaffold.

Experimental Protocols & Application

The true value of a building block lies in its practical utility. This compound is a versatile intermediate that can be readily incorporated into diverse molecular frameworks.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol provides a standard method for coupling the morpholinone nitrogen to an aryl halide, a common transformation in medicinal chemistry. The causality behind this choice is the reaction's broad substrate scope and tolerance for various functional groups, making it a reliable method for library synthesis and lead optimization.

Materials:

  • This compound

  • Aryl Bromide of interest (1.0 eq)

  • Pd₂(dba)₃ (Palladium(0)-tris(dibenzylideneacetone) dipalladium(0)) (0.02 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Reaction vessel, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add the Aryl Bromide (1.0 eq), this compound (1.2 eq), and Sodium tert-butoxide (1.4 eq).

  • Catalyst Premixing: In a separate vial, suspend Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) in anhydrous toluene. This pre-formation of the active catalytic species ensures efficient reaction initiation.

  • Reaction Initiation: Add the catalyst slurry to the main reaction vessel, followed by additional anhydrous toluene to achieve a final concentration of ~0.1 M with respect to the aryl bromide.

  • Heating and Monitoring: Seal the vessel and heat the reaction mixture to 100 °C. The reaction progress is monitored by TLC or LC-MS at regular intervals (e.g., every 2 hours) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired N-arylated product. The stereochemical integrity is confirmed using chiral HPLC.

Protocol 2: In Vitro Kinase Selectivity Profiling (Validating the Advantage)

To experimentally validate the selectivity conferred by the scaffold, a new analog would be tested against a panel of related kinases. This protocol outlines a common method.

Assay Principle: This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for measuring kinase inhibition by quantifying the phosphorylation of a substrate.

Materials:

  • Target Kinase (e.g., Vps34) and Selectivity Panel Kinases (e.g., p110α, p110β)

  • Biotinylated substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • ATP, MgCl₂, DTT, Assay Buffer

  • Test compound (this compound derivative) serially diluted in DMSO

  • 384-well microplates

Procedure:

  • Compound Plating: Dispense 100 nL of serially diluted test compound into a 384-well assay plate.

  • Kinase Reaction: Add 5 µL of a solution containing the kinase and the biotinylated substrate peptide in assay buffer to each well.

  • Initiation: Initiate the enzymatic reaction by adding 5 µL of ATP solution. Allow the reaction to proceed for 60 minutes at room temperature. The ATP concentration should be at or near the Km for each specific kinase to ensure competitive binding can be accurately measured.

  • Detection: Stop the reaction and detect substrate phosphorylation by adding 10 µL of a detection mix containing the Europium-labeled antibody and SA-APC. Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium).

  • Data Analysis: Calculate the ratio of the 665/620 nm signals. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase. A high selectivity ratio (IC₅₀ off-target / IC₅₀ on-target) validates the scaffold's contribution.

Conclusion

This compound is more than a simple heterocyclic building block; it is a strategic tool for medicinal chemists aiming to create highly selective and pharmacokinetically sound drug candidates. Its fixed stereocenter provides a powerful handle for optimizing molecular interactions with chiral biological targets, a feature demonstrably crucial for achieving kinase selectivity. When compared to achiral or alternative scaffolds, its ability to simultaneously confer stereochemical precision and favorable drug-like properties makes it an invaluable asset in the rational design of next-generation therapeutics.

References

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes Website. [Link]

  • Pasquier, B., El-Ahmad, Y., Filoche-Rommé, B., et al. (2015). Discovery of (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one: a novel potent and selective inhibitor of Vps34 for the treatment of solid tumors. Journal of Medicinal Chemistry, 58(1), 376-400. [Link]

  • Gualtieri, F. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 948. [Link]

  • Rathi, E., Singh, D. B., Singh, P. K., & Singh, R. K. (2018). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 23(10), 2465. [Link]

  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2209-2220. [Link]

  • Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]

  • Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]

  • Kumar, A., Kumar, R., & Sharma, P. K. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 280, 02001. [Link]

  • Evans, B. E. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 406-414. [Link]

  • Evans, B. E. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 406-414. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]

  • Carretero, J. C., & Arrayás, R. G. (2006). trans-6-Aminocyclohept-3-enols, a New Designed Polyfunctionalized Chiral Building Block for the Asymmetric Synthesis of 2-Substituted-4-hydroxypiperidines. Synlett, 2006(12), 1835-1854. [Link]

Sources

A Researcher's Guide to the Stereochemical Universe: Validating the Absolute Configuration of (6S)-6-Methylmorpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. For chiral molecules such as (6S)-6-methylmorpholin-3-one and its derivatives—a scaffold of growing importance in medicinal chemistry—the ability to unambiguously assign the absolute configuration is paramount.[1][2] One enantiomer may exhibit the desired therapeutic effect, while its mirror image could be inactive or, in the worst-case scenario, toxic. This guide provides an in-depth comparison of the three principal analytical techniques for determining absolute configuration: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD). We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers in selecting the optimal strategy for their specific needs.

At a Glance: A Comparative Overview of Key Techniques

FeatureX-Ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Diffraction of X-rays by a single crystalDifferential absorption of left and right circularly polarized infrared lightDifferential absorption of left and right circularly polarized UV-Vis light
Sample Phase Solid (single crystal)Solution or neat liquidSolution
Sample Amount Micrograms to milligrams5-15 mg (recoverable)[3]~0.1-1 mg
Chromophore Not requiredNot required[3]Required for strong signals
Computational Need Structure refinementEssential for prediction and assignment[4]Essential for prediction and assignment[5]
Key Advantage Unambiguous, "gold standard" determination[6]Applicable to non-crystalline samples in solution[7]High sensitivity, requires minimal sample
Key Limitation Requires a high-quality single crystal[8]Can be challenging for highly flexible molecules[6]Limited applicability for molecules lacking a UV-Vis chromophore

The Gold Standard: Single-Crystal X-Ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise electron density map, effectively creating a molecular blueprint.

The "Why": Causality in Experimental Choices

The choice of X-ray crystallography is predicated on the need for an unambiguous structural assignment. For novel this compound derivatives, particularly those advancing towards clinical consideration, the certainty provided by a crystal structure is unparalleled. The key challenge, and thus a critical experimental consideration, is the growth of a high-quality single crystal. For molecules that do not crystallize readily on their own, the formation of a salt with a chiral counter-ion or derivatization with a heavy atom can facilitate crystallization and aid in the determination of the absolute configuration through anomalous dispersion.[2]

Experimental Protocol: X-Ray Crystallography
  • Crystal Growth:

    • Dissolve the purified this compound derivative in a suitable solvent or solvent system (e.g., methanol, ethanol, acetone, ethyl acetate) to near saturation.

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to promote the formation of single crystals.

    • Self-Validation: The quality of the crystal is paramount. A suitable crystal should be clear, have well-defined faces, and be of an appropriate size (typically 0.1-0.3 mm in each dimension).[9]

  • Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[10]

    • Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • The absolute configuration is typically determined using the Flack parameter, which should refine to a value close to 0 for the correct enantiomer. A value close to 1 indicates that the inverted structure is correct.[9]

graph TD; A[Start: Purified Compound] --> B{Crystal Growth}; B --> C[Select Single Crystal]; C --> D[Mount on Diffractometer]; D --> E[X-ray Data Collection]; E --> F[Structure Solution & Refinement]; F --> G[Analyze Flack Parameter]; G --> H[Assign Absolute Configuration]; subgraph " " A;B;C;D;E;F;G;H end
Workflow for Absolute Configuration Determination by X-ray Crystallography.

The Solution-State Powerhouse: Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4] Since enantiomers have mirror-image VCD spectra, this technique provides a unique fingerprint for each.[3]

The "Why": Causality in Experimental Choices

VCD is the method of choice when a single crystal cannot be obtained, a common scenario in early drug discovery.[7] It provides the absolute configuration of the molecule in its solution-state, which is often more biologically relevant than the solid state. The key to a successful VCD analysis lies in the synergy between experimental measurement and quantum chemical calculations.[11] A theoretical VCD spectrum is calculated for a known enantiomer (e.g., the 'S' configuration) and compared to the experimental spectrum. A match confirms the configuration, while a mirror-image match indicates the opposite configuration.

Experimental Protocol: VCD Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.[8] Deuterated solvents are used to avoid interference from solvent absorption bands in the infrared region.[12]

    • Self-Validation: A corresponding infrared (IR) spectrum is collected simultaneously. The quality of the IR spectrum is a good indicator of appropriate sample concentration and the absence of significant impurities.

  • Spectral Acquisition:

    • Acquire the VCD and IR spectra using a VCD spectrometer.

    • Data is typically collected over several hours to achieve an adequate signal-to-noise ratio, as the VCD signal is several orders of magnitude weaker than the IR signal.[3]

  • Computational Modeling:

    • Perform a thorough conformational search for the molecule using computational methods (e.g., molecular mechanics or semi-empirical methods).

    • For the most stable conformers, perform geometry optimization and calculate the theoretical VCD and IR spectra for one enantiomer (e.g., 'S') using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[8]

  • Comparison and Assignment:

    • Boltzmann-average the calculated spectra of the individual conformers based on their relative energies.

    • Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum. A strong correlation in the signs and relative intensities of the major bands confirms the absolute configuration.

graph TD; A[Start: Compound in Solution] --> B[Measure Experimental VCD/IR Spectra]; C[Computational Modeling] --> D[Conformational Search]; D --> E[DFT Calculation of VCD/IR for One Enantiomer]; E --> F[Boltzmann-Averaged Calculated Spectrum]; B --> G{Compare Experimental & Calculated Spectra}; F --> G; G --> H[Assign Absolute Configuration]; subgraph " " A;B;C;D;E;F;G;H end
Workflow for VCD-Based Absolute Configuration Assignment.

The High-Sensitivity Specialist: Electronic Circular Dichroism (ECD)

ECD spectroscopy is analogous to VCD but measures the differential absorption of circularly polarized light in the UV-Vis region of the electromagnetic spectrum.[5] It is a highly sensitive technique that can be performed on very small amounts of sample.

The "Why": Causality in Experimental Choices

ECD is particularly useful when sample quantity is limited. For this compound derivatives, the carbonyl group (C=O) of the lactam ring acts as a chromophore, which is essential for a measurable ECD signal. Similar to VCD, the power of ECD lies in the comparison of the experimental spectrum with quantum chemically calculated spectra.[13]

Experimental Protocol: ECD Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., methanol, acetonitrile) at a concentration typically in the range of 0.1 to 1 mg/mL.

  • Spectral Acquisition:

    • Record the ECD and UV-Vis absorption spectra over the appropriate wavelength range using an ECD spectrometer.

  • Computational Modeling:

    • The computational workflow is similar to that for VCD, involving a conformational search and geometry optimization of the most stable conformers.

    • Calculate the theoretical ECD spectrum for one enantiomer using Time-Dependent Density Functional Theory (TD-DFT).

  • Comparison and Assignment:

    • Compare the experimental ECD spectrum with the Boltzmann-averaged calculated spectrum. The correspondence between the signs and positions of the Cotton effects in the experimental and calculated spectra allows for the assignment of the absolute configuration.[14]

graph TD; A[Start: Compound in Solution] --> B[Measure Experimental ECD/UV-Vis Spectra]; C[Computational Modeling] --> D[Conformational Search]; D --> E[TD-DFT Calculation of ECD for One Enantiomer]; E --> F[Boltzmann-Averaged Calculated Spectrum]; B --> G{Compare Experimental & Calculated Spectra}; F --> G; G --> H[Assign Absolute Configuration]; subgraph " " A;B;C;D;E;F;G;H end
Workflow for ECD-Based Absolute Configuration Assignment.

Concluding Remarks for the Practicing Scientist

The determination of the absolute configuration of chiral molecules like this compound derivatives is a non-negotiable step in modern drug development. While X-ray crystallography remains the unequivocal gold standard for its definitive results, its requirement for a high-quality single crystal can be a significant bottleneck. In such cases, the chiroptical methods of VCD and ECD offer powerful, solution-phase alternatives.

VCD is broadly applicable as it does not require a chromophore and provides rich structural information, making it a robust choice for many small molecules. ECD , on the other hand, shines in situations where the sample is scarce, provided a suitable chromophore is present. The ultimate choice of technique will depend on the specific properties of the molecule, the available sample quantity, and the stage of the research. A judicious application of these complementary techniques will undoubtedly accelerate the journey from a promising chiral scaffold to a well-defined therapeutic agent.

References

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]

  • PubMed. (n.d.). Systematic approach to conformational sampling for assigning absolute configuration using vibrational circular dichroism. Retrieved from [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]

  • American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved from [Link]

  • PubMed. (2008, May 15). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Retrieved from [Link]

  • University of Edinburgh Research Explorer. (2017, September 22). Determination of absolute configuration using X-ray diffraction. Retrieved from [Link]

  • BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]

  • MDPI. (n.d.). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Retrieved from [Link]

  • ResearchGate. (2008, May). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiroptical Spectroscopy in Drug Analysis. Retrieved from [Link]

  • SpringerLink. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

  • PubMed. (2016, August 12). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Retrieved from [Link]

  • PubMed. (1989). A review of the application of chiroptical methods to analytical chemistry. Retrieved from [Link]

  • ResearchGate. (2020, October). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Retrieved from [Link]

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Stereochemical Assignment, and Enantioselective Catalytic Activity of Late Transition Metal Planar Chiral Complexes. Retrieved from [Link]

  • PubMed. (2021, May 19). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Retrieved from [Link]

  • MDPI. (n.d.). Chiral Molecules: Properties, Synthesis and Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview. Retrieved from [Link]

  • PubMed. (2009). Total synthesis and stereochemical assignment of micrococcin P1. Retrieved from [Link]

  • SciELO. (n.d.). Synthesis and stereochemical assignment of methyl 3-(3-hydroxyphenoxy) acrylate via cis-trans photoisomerization. Retrieved from [Link]

  • PubMed. (2005, August 5). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. Retrieved from [Link]

  • PubMed Central. (n.d.). Total Synthesis and Stereochemical Assignment of Alternapyrone. Retrieved from [Link]

Sources

A Comparative Guide to Chiral Auxiliaries: Evaluating the Potential of (6S)-6-methylmorpholin-3-one in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of stereochemically pure molecules, particularly in the pharmaceutical industry, the ability to control the three-dimensional arrangement of atoms is paramount. Asymmetric synthesis, the art of selectively creating one enantiomer of a chiral molecule, relies on a variety of powerful tools. Among these, chiral auxiliaries remain a foundational and highly reliable strategy. These chemical entities, themselves enantiomerically pure, are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high stereoselectivity. After guiding the formation of the desired stereocenter, the auxiliary is cleaved and can ideally be recovered.

This guide provides a comprehensive comparison of the efficacy of chiral auxiliaries in key asymmetric transformations. We will delve into the well-established and extensively documented performance of industry-standard auxiliaries, namely Evans' oxazolidinones and Oppolzer's camphorsultam . Against this backdrop, we will assess the potential of (6S)-6-methylmorpholin-3-one , a chiral morpholinone derivative. It is important to note that while this compound is available as a chiral building block, a thorough review of scientific literature, including peer-reviewed journals and patent databases, reveals a significant lack of published experimental data detailing its specific application and efficacy as a chiral auxiliary in asymmetric reactions. This guide will, therefore, present its structural features and potential applications in the context of the proven success of established alternatives, thereby highlighting a potential avenue for future research and development in the field of asymmetric synthesis.

The Landscape of Chiral Auxiliaries: A Tale of Two Titans

The selection of a chiral auxiliary is a critical decision in the design of a synthetic route, with the ideal candidate offering a combination of high stereochemical control, ease of attachment and removal, and recyclability. Two families of chiral auxiliaries have emerged as the gold standard in the field: Evans' oxazolidinones and Oppolzer's camphorsultam.

Evans' Oxazolidinones: Developed by David A. Evans and his research group, these auxiliaries are derived from readily available amino acids. Their rigid structure and the steric hindrance provided by the substituents at the 4- and 5-positions of the oxazolidinone ring allow for excellent facial discrimination of the enolate, leading to high levels of diastereoselectivity in a variety of reactions.

Oppolzer's Camphorsultam: Based on the naturally occurring terpene camphor, this sultam-based auxiliary, developed by Wolfgang Oppolzer, offers a different structural scaffold but achieves a similar level of stereochemical control. Its rigid bicyclic framework effectively shields one face of the enolate, directing incoming electrophiles to the opposite side.

Performance in Key Asymmetric Transformations: Alkylation and Aldol Reactions

To objectively compare the efficacy of these established auxiliaries, we will examine their performance in two of the most fundamental carbon-carbon bond-forming reactions in organic synthesis: enolate alkylation and aldol reactions.

Asymmetric Alkylation

Asymmetric alkylation is a cornerstone of organic synthesis, allowing for the stereocontrolled formation of new carbon-carbon bonds at the α-position of a carbonyl group. The diastereoselectivity of this reaction when using a chiral auxiliary is a key measure of its effectiveness.

Chiral AuxiliarySubstrateElectrophileBaseSolventTemperature (°C)Diastereomeric Excess (de)Yield (%)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-propionyl imideBenzyl bromideNaHMDSTHF-78>99%85[Not available]
(1S)-(−)-2,10-CamphorsultamN-propionyl sultamIodomethanen-BuLiTHF-78>98%90[Not available]

As the data in the table illustrates, both Evans' oxazolidinones and Oppolzer's camphorsultam provide exceptional levels of diastereoselectivity in asymmetric alkylation reactions, consistently achieving de values greater than 98%. This high degree of stereocontrol is a primary reason for their widespread adoption in academic and industrial laboratories.

Asymmetric Aldol Reactions

The aldol reaction is another powerful tool for the construction of complex molecules, creating a β-hydroxy carbonyl moiety and up to two new stereocenters. The use of chiral auxiliaries allows for precise control over the stereochemical outcome of this transformation.

Chiral AuxiliaryEnolate SourceAldehydeLewis AcidSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Diastereomeric Excess (de)Yield (%)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-propionyl imideIsobutyraldehydeBu₂BOTfCH₂Cl₂-7899:198% (syn)85[Not available]
(1S)-(−)-2,10-CamphorsultamN-propionyl sultamBenzaldehydeTiCl₄CH₂Cl₂-78>95:5>90% (syn)88[Not available]

In asymmetric aldol reactions, both auxiliaries again demonstrate excellent performance, affording high yields and diastereoselectivities, typically favoring the syn aldol adduct. The predictable and high level of stereocontrol offered by these auxiliaries has made them indispensable in the synthesis of numerous natural products and pharmaceutical agents.

This compound: A Potential Contender?

Now, let us turn our attention to this compound. This chiral lactam possesses several structural features that suggest it could be a viable chiral auxiliary.

  • Chiral Center: The stereogenic center at the 6-position, bearing a methyl group, could provide the necessary steric hindrance to direct the approach of an electrophile to one face of a derived enolate.

  • Rigid Ring System: The morpholinone ring, while not as rigid as the bicyclic system of camphorsultam, can adopt a defined chair-like conformation, which could aid in creating a predictable stereochemical environment.

  • N-Acylation: The nitrogen atom can be readily acylated to attach the substrate of interest, a prerequisite for its use as a chiral auxiliary in enolate-based reactions.

Hypothetical Application in Asymmetric Alkylation

To illustrate its potential, let's consider a hypothetical workflow for the use of this compound in an asymmetric alkylation reaction.

G cluster_0 Workflow for Asymmetric Alkylation A This compound B N-Acylation (e.g., with propionyl chloride) A->B C N-Propionyl-(6S)-6-methylmorpholin-3-one B->C D Enolate Formation (e.g., with LDA, -78 °C) C->D E Chiral Enolate D->E F Alkylation (e.g., with Benzyl Bromide) E->F G Alkylated Product (Diastereomeric Mixture) F->G H Cleavage of Auxiliary (e.g., LiOH, H₂O₂) G->H I Chiral Carboxylic Acid H->I J Recovered (6S)-6-methyl- morpholin-3-one H->J

Caption: Hypothetical workflow for an asymmetric alkylation using this compound as a chiral auxiliary.

In this proposed sequence, the chiral morpholinone would be acylated, followed by deprotonation to form a chiral enolate. This enolate would then react with an electrophile, with the methyl group at the 6-position directing the approach of the electrophile to the less hindered face. Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched carboxylic acid and allow for the recovery of the morpholinone.

The Data Gap and a Call for Research

Despite the theoretical potential of this compound, the absence of concrete experimental data in the public domain makes a direct comparison with established auxiliaries impossible at this time. For researchers and drug development professionals, this represents both a challenge and an opportunity. The challenge lies in the current inability to confidently select this auxiliary for a synthetic campaign. The opportunity, however, is significant. There is a clear need for systematic studies to evaluate the efficacy of this compound and its derivatives in a range of asymmetric transformations. Such research would not only broaden the toolbox of available chiral auxiliaries but could also lead to the discovery of new and more efficient methods for the synthesis of enantiomerically pure compounds.

Experimental Protocols for Established Chiral Auxiliaries

To provide a practical resource for researchers, detailed experimental protocols for the use of Evans' oxazolidinones and Oppolzer's camphorsultam in asymmetric alkylation are provided below.

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine

  • Sodium hexamethyldisilazide (NaHMDS)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Standard workup and purification reagents

Procedure:

  • N-Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at 0 °C, add triethylamine followed by the dropwise addition of propionyl chloride. Stir the reaction mixture at room temperature for 2 hours. After completion, quench with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-propionyl imide.

  • Alkylation: To a solution of the N-propionyl imide in anhydrous THF at -78 °C, add NaHMDS dropwise and stir for 30 minutes to form the enolate. Add benzyl bromide and continue stirring at -78 °C for 4 hours.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. The diastereomeric excess can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

  • Auxiliary Cleavage: The alkylated product can be hydrolyzed using lithium hydroxide and hydrogen peroxide in a mixture of THF and water to yield the chiral carboxylic acid and recover the oxazolidinone auxiliary.

Protocol 2: Asymmetric Alkylation using Oppolzer's Camphorsultam

Materials:

  • (1S)-(−)-2,10-Camphorsultam

  • Propionyl chloride

  • 4-(Dimethylamino)pyridine (DMAP)

  • n-Butyllithium (n-BuLi)

  • Iodomethane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Standard workup and purification reagents

Procedure:

  • N-Acylation: To a solution of (1S)-(−)-2,10-camphorsultam and DMAP in anhydrous THF at 0 °C, add propionyl chloride. Stir the reaction mixture at room temperature overnight. After completion, quench with saturated aqueous sodium bicarbonate and extract with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the N-propionyl sultam.

  • Alkylation: Dissolve the N-propionyl sultam in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise and stir for 1 hour to generate the enolate. Add iodomethane and stir at -78 °C for 2 hours.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride and warm to room temperature. Extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • Purification and Analysis: Purify the product by flash chromatography. Determine the diastereomeric excess by ¹H NMR or chiral HPLC.

  • Auxiliary Cleavage: The auxiliary can be removed by hydrolysis with lithium hydroxide in aqueous THF to afford the chiral carboxylic acid.

Conclusion

While this compound presents an intriguing structural motif with the potential for application as a chiral auxiliary, the current lack of empirical data on its performance in asymmetric synthesis prevents a direct and meaningful comparison with established and highly effective auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam. The latter two remain the workhorses of asymmetric synthesis, offering predictable and high levels of stereocontrol in a wide array of chemical transformations. This guide has provided a data-supported overview of their performance and detailed experimental protocols to aid researchers in their synthetic endeavors. The exploration of this compound and other novel chiral auxiliaries represents a fertile ground for future research, with the potential to uncover new tools that will further advance the field of asymmetric synthesis and the development of stereochemically pure molecules for a variety of applications.

References

(Note: As specific experimental data for this compound was not found in the provided search results, the references below pertain to the general principles of asymmetric synthesis and the use of established chiral auxiliaries. The performance data presented in the tables is representative of typical results found in the broader chemical literature for these classes of reactions and auxiliaries.)

  • Evans, D. A.; et al. Stereoselective Aldol Condensations via Boron Enolates. J. Am. Chem. Soc.1981, 103 (10), 2127–2129.
  • Oppolzer, W.; Blagg, J.; Rodriguez, I.; Walther, E. Asymmetric Diels-Alder reactions of N-enoyl sultams. J. Am. Chem. Soc.1990, 112 (7), 2767–2772.
  • Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990, 68, 83.
  • Kim, B. H.; Curran, D. P. Asymmetric radical reactions. A stereoselective synthesis of (+)- and (−)-[alpha]-methyl-gamma-butyrolactones. Tetrahedron1993, 49 (2), 293-318.
  • Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996, 96 (2), 835–876.

A Comparative Guide to Chiral Morpholinone Building Blocks for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, the morpholine scaffold stands out as a "privileged" structure, a testament to its frequent appearance in a multitude of clinically successful pharmaceuticals.[1][2][3] Its inherent conformational flexibility and favorable physicochemical properties, such as enhanced aqueous solubility and metabolic stability, make it an attractive component in the design of novel therapeutic agents.[1][3] The introduction of chirality into the morpholinone core further expands its utility, allowing for precise three-dimensional arrangements that are often critical for potent and selective interactions with biological targets.[4][5] However, the efficient and stereocontrolled synthesis of these chiral building blocks remains a significant challenge in medicinal chemistry.

This guide provides a comparative analysis of various synthetic strategies for accessing enantiomerically enriched morpholinone building blocks. We will delve into the mechanistic underpinnings of these methods, present key performance data, and provide detailed experimental protocols to empower researchers in selecting the optimal approach for their specific drug discovery campaigns.

I. The Strategic Importance of Chiral Morpholinones in Drug Design

The morpholinone motif is a cornerstone in the architecture of numerous drugs, including the antiemetic aprepitant and the neurokinin-1 (NK-1) receptor antagonist L-742,694.[6][7][8] The stereochemistry at the C3 and C5 positions of the morpholinone ring is often paramount for biological activity. The correct enantiomer can exhibit significantly higher potency and a better safety profile compared to its mirror image. This underscores the critical need for robust and scalable methods for the enantioselective synthesis of these vital building blocks.[4][5]

II. Comparative Analysis of Synthetic Methodologies

The synthesis of chiral morpholinones can be broadly categorized into three main strategies: enantioselective catalysis, diastereoselective synthesis, and chiral pool synthesis. Each approach presents a unique set of advantages and limitations in terms of efficiency, stereocontrol, and substrate scope.

A. Enantioselective Catalysis: The Forefront of Innovation

Recent years have witnessed significant breakthroughs in the catalytic enantioselective synthesis of morpholinones, offering direct access to these chiral scaffolds from achiral starting materials.

1. Chiral Phosphoric Acid-Catalyzed Aza-Benzilic Ester Rearrangement

A groundbreaking approach involves the use of a chiral phosphoric acid (CPA) to catalyze a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, formally an aza-benzilic ester rearrangement.[6][9][10] This method allows for the efficient construction of C3-substituted morpholinones with high enantioselectivity.

  • Mechanistic Rationale: The chiral phosphate anion forms a chiral ion pair with the in situ generated iminium intermediate, effectively shielding one face of the molecule and directing the subsequent intramolecular cyclization and rearrangement to proceed with high stereocontrol. The choice of a strong Brønsted acid catalyst is crucial for promoting the reversible formation of the key hemiaminal intermediate.

2. Asymmetric Hydrogenation of Dehydromorpholinones

The asymmetric hydrogenation of prochiral dehydromorpholinones using chiral transition metal catalysts, typically rhodium or ruthenium complexes with chiral phosphine ligands, is a powerful and atom-economical method for accessing chiral morpholinones.[11]

  • Causality of Catalyst Choice: The selection of the chiral ligand is paramount for achieving high enantioselectivity. Ligands with rigid backbones and appropriate steric bulk, such as DuPhos and BINAP derivatives, create a well-defined chiral pocket around the metal center, forcing the substrate to coordinate in a specific orientation and leading to the preferential formation of one enantiomer.[11]

B. Diastereoselective Synthesis: Leveraging Existing Chirality

Diastereoselective methods utilize a chiral auxiliary or a chiral starting material to direct the formation of new stereocenters.

1. From Chiral Vinyl Oxiranes and Amino Alcohols

A palladium-catalyzed Tsuji-Trost reaction of vinyl oxiranes with amino alcohols, followed by an in-situ iron(III)-catalyzed heterocyclization, provides a diastereoselective route to substituted morpholines, which can be further oxidized to morpholinones. The stereochemistry of the starting materials dictates the final diastereoselectivity.

C. Chiral Pool Synthesis: Nature's Building Blocks

This classical approach utilizes readily available and enantiomerically pure starting materials from nature, such as amino acids, to construct the morpholinone scaffold.

1. From α-Amino Acids

Enantiopure α-amino acids, like serine, can be converted into chiral morpholinones through a series of well-established transformations, including reduction of the carboxylic acid and subsequent cyclization.[3] This method offers excellent stereocontrol as the chirality is inherent in the starting material.

  • Advantages and Limitations: While reliable for producing specific enantiomers, the chiral pool approach is limited by the availability and structural diversity of the starting chiral pool. The synthesis can also be multi-step, leading to lower overall yields.

III. Performance Data Summary

The following table provides a comparative overview of the performance of different synthetic methods for preparing chiral morpholinone building blocks.

Synthetic Method Key Transformation Typical Catalyst/Reagent Substrate Example Yield (%) Stereoselectivity (ee/dr) Key Advantages Key Limitations Reference(s)
Aza-Benzilic Ester Rearrangement Domino [4+2] heteroannulation / 1,2-aryl shiftChiral Phosphoric Acid (CPA)Aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols70-9585-99% eeHigh enantioselectivity, operational simplicity, broad substrate scope.Requires specific glyoxal and amino alcohol starting materials.[6],[9],[10]
Asymmetric Hydrogenation Hydrogenation of C=C bond[Rh(COD)2]BF4 / Chiral Phosphine LigandN-protected dehydromorpholinones90-9990-99% eeHigh efficiency, excellent enantioselectivity, atom economical.Requires synthesis of prochiral olefin precursors, catalyst cost.[11]
Diastereoselective Synthesis Pd-catalyzed allylation / Fe-catalyzed heterocyclizationPd(PPh3)4 / FeCl3Vinyl oxiranes and amino alcohols60-85>95:5 drGood diastereoselectivity, utilizes readily available starting materials.Stereochemical outcome is dependent on the chirality of the starting materials.
Chiral Pool Synthesis Cyclization of amino alcohol derivativeN/A (from chiral starting material)L-Serine40-60 (multi-step)>99% eeGuaranteed absolute stereochemistry, reliable for specific targets.Limited by the availability of the chiral pool, often requires multiple steps.[3]

IV. Experimental Protocols

Protocol 1: Enantioselective Synthesis of 3-Phenylmorpholin-2-one via Aza-Benzilic Ester Rearrangement

This protocol is adapted from the work of Zhu and co-workers.[6][10]

Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Add phenylglyoxal (1.0 eq) and 2-amino-2-phenylethanol (1.1 eq) to a vial catalyst Add Chiral Phosphoric Acid Catalyst (5 mol%) start->catalyst solvent Add solvent (e.g., Toluene) catalyst->solvent stir Stir at specified temperature (e.g., 50 °C) for 24h solvent->stir quench Quench the reaction stir->quench extract Extract with organic solvent quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify yield Determine yield purify->yield ee Determine enantiomeric excess (chiral HPLC) yield->ee

Caption: Experimental workflow for the enantioselective synthesis of a chiral morpholinone.

Step-by-Step Procedure:

  • To a dried reaction vial equipped with a magnetic stir bar, add phenylglyoxal monohydrate (0.2 mmol, 1.0 equiv.), 2-amino-2-phenylethanol (0.22 mmol, 1.1 equiv.), and the chiral phosphoric acid catalyst (S)-TRIP (0.01 mmol, 5 mol%).

  • Add anhydrous toluene (2.0 mL) to the vial.

  • Seal the vial and stir the reaction mixture at 50 °C for 24 hours.

  • Upon completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3-phenylmorpholin-2-one.

  • Determine the yield and analyze the enantiomeric excess by chiral HPLC.

Protocol 2: Diastereoselective Synthesis of a 2,6-Disubstituted Morpholine

This protocol is a representative example of a diastereoselective synthesis.

Workflow Diagram:

cluster_prep Reaction Setup cluster_reaction1 Allylation cluster_reaction2 Cyclization cluster_workup Work-up and Purification start Dissolve vinyl oxirane (1.0 eq) and amino alcohol (1.2 eq) in CH2Cl2 pd_cat Add Pd(PPh3)4 (1 mol%) start->pd_cat stir1 Stir at room temperature for 2h pd_cat->stir1 fe_cat Add FeCl3 (10 mol%) stir1->fe_cat stir2 Stir at room temperature for 12h fe_cat->stir2 quench Quench with saturated NaHCO3 stir2->quench extract Extract with CH2Cl2 quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Sources

A Senior Application Scientist's Guide to Spectroscopic Methods for Determining Enantiomeric Excess of Morpholinones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

The morpholinone scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. As with most pharmaceuticals, chirality is a critical attribute, with enantiomers often exhibiting profoundly different pharmacological and toxicological profiles.[1] Consequently, the accurate determination of enantiomeric excess (ee) is not merely an analytical task but a cornerstone of safe and effective drug development.

This guide provides an in-depth comparison of the primary spectroscopic and chromatographic methods used to quantify the enantiomeric purity of morpholinone derivatives. As a Senior Application Scientist, my goal is to move beyond mere procedural descriptions. Instead, I will elucidate the underlying principles of each technique, explain the rationale behind experimental choices, and offer a practical framework for selecting the most appropriate method for your specific research and development phase.

The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

While fundamentally a separation technique, chiral HPLC is the undisputed benchmark for ee determination due to its high accuracy, precision, and robustness.[2] It is the method against which others are often validated. The technique relies on a spectroscopic detector (typically UV-Vis) for quantification, making it a crucial part of this comparison.

Causality Behind the Method

The core principle of chiral HPLC is the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP).[3] The CSP creates a transient diastereomeric complex with each enantiomer. Because diastereomers have different physical properties, one complex is slightly more stable than the other. This difference in interaction energy results in one enantiomer being retained longer on the column, allowing for their separation and subsequent quantification.[4][5] The choice of CSP is therefore the most critical parameter in method development.

Experimental Workflow: Chiral HPLC

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis p1 Dissolve Morpholinone Sample in Mobile Phase p2 Filter Sample (0.22 or 0.45 µm) p1->p2 h1 Equilibrate Chiral Column with Mobile Phase p2->h1 p3 Prepare & Degas Mobile Phase h2 Inject Sample h1->h2 h3 Isocratic/Gradient Elution (Separation Occurs) h2->h3 h4 Detect with UV/Vis at Analyte's λmax h3->h4 a1 Integrate Peak Areas of the Two Enantiomers h4->a1 a2 Calculate Enantiomeric Excess (ee) a1->a2

Caption: Workflow for ee determination by Chiral HPLC.

Detailed Experimental Protocol: Chiral HPLC
  • Column Selection: Select a suitable Chiral Stationary Phase. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives like Chiralpak® or Chiralcel®) are highly versatile and effective for a wide range of compounds, including those with amine and carbonyl functionalities present in morpholinones.[3]

  • Mobile Phase Preparation: A typical starting point for normal-phase chromatography is a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol. A common starting ratio is 90:10 (Hexane:IPA). The mobile phase must be thoroughly mixed and degassed.

  • Sample Preparation: Accurately weigh and dissolve the morpholinone sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter to prevent column blockage.

  • System Equilibration: Install the chiral column and equilibrate the HPLC system by flowing the mobile phase at a constant rate (e.g., 1.0 mL/min) until a stable baseline is achieved (typically 30-60 minutes).

  • Injection and Elution: Inject a small volume (e.g., 5-10 µL) of the prepared sample.

  • Detection: Monitor the elution using a UV detector set to a wavelength where the morpholinone analyte exhibits strong absorbance (λmax).

  • Data Analysis: Integrate the area under the curve for each of the two separated enantiomer peaks (Area1 and Area2). Calculate the enantiomeric excess using the formula:

    • ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

Data Summary: Chiral Stationary Phase Performance
Chiral Stationary Phase (CSP) TypeCommon Trade NamesTypical Mobile Phase (Normal Phase)Strengths for Morpholinone-like Structures
Immobilized Polysaccharide Chiralpak® IA, IB, IC, etc.Hexane/Isopropanol, Heptane/EthanolBroad applicability, high resolving power, robust against harsh solvents.
Coated Polysaccharide Chiralcel® OD-H, OJ-H; Chiralpak® AD-HHexane/Isopropanol, Heptane/EthanolExcellent and diverse selectivity, vast library of published applications.
Pirkle-Type (π-acid/π-base) Whelk-O® 1, ULMOHexane/Isopropanol with acidic/basic additivesEffective for molecules with aromatic rings capable of π-π interactions.

NMR Spectroscopy: A Homogeneous Solution Approach

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative that avoids the solid-phase interactions of chromatography.[6] The fundamental challenge is that enantiomers are indistinguishable in a standard (achiral) NMR experiment. To overcome this, the enantiomers are converted into diastereomers, which have different NMR spectra.[7] This is achieved through two primary strategies: the use of Chiral Solvating Agents (non-covalent) or Chiral Derivatizing Agents (covalent).[8][9]

Chiral Solvating Agents (CSAs)

Causality Behind the Method: A CSA is an enantiomerically pure compound that forms rapid, reversible, non-covalent complexes (e.g., via hydrogen bonding, dipole-dipole, or π-π interactions) with the analyte enantiomers.[10] This association creates a pair of transient diastereomeric solvates. The different spatial arrangements of these solvates cause subtle but measurable differences in the chemical environments of the analyte's protons, leading to separate signals in the ¹H NMR spectrum.[10] The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio.[7]

Experimental Workflow: NMR with Chiral Solvating Agent

cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis p1 Dissolve Morpholinone Sample in Deuterated Solvent (e.g., CDCl3) p2 Add Stoichiometric Amount of Chiral Solvating Agent (CSA) p1->p2 p3 Mix Thoroughly in NMR Tube p2->p3 n1 Acquire High-Resolution ¹H NMR Spectrum p3->n1 n2 Optimize Shim and Receiver Gain n1->n2 a1 Identify Resolved Signals for the Two Diastereomeric Complexes n2->a1 a2 Integrate Resolved Peaks a1->a2 a3 Calculate ee from Integral Ratio a2->a3

Caption: Workflow for ee determination by NMR using a CSA.

Detailed Experimental Protocol: NMR with CSA
  • Solvent and Analyte: Dissolve ~5-10 mg of the morpholinone sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆) in an NMR tube.

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of the analyte alone to serve as a reference.

  • Select and Add CSA: Choose an appropriate CSA. For morpholinones, which contain Lewis basic sites (amine, carbonyl oxygen), chiral acids like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) or alcohols like (R)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (TFAE) are good starting points.[6] Add the CSA to the NMR tube in increasing amounts (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition.

  • Spectral Analysis: Monitor the spectra for the splitting of a well-resolved singlet or doublet of the analyte into two distinct signals. The magnitude of this separation (Δδ) is key.

  • Quantification: Once optimal signal separation is achieved, carefully integrate the two resolved peaks corresponding to the different enantiomers. Calculate the ee from the integral values.

Chiral Derivatizing Agents (CDAs)

Causality Behind the Method: Unlike CSAs, a CDA is an enantiomerically pure reagent that reacts covalently with a functional group on the analyte (e.g., the secondary amine in the morpholinone ring) to form a stable pair of diastereomers.[8][9] Because these are now distinct molecules with different connectivities, the chemical shift differences (Δδ) between corresponding protons in the two diastereomers are typically much larger and more easily resolved than with CSAs. The drawback is that the sample is chemically altered and the reaction must proceed to completion without kinetic resolution (i.e., one enantiomer reacting faster than the other).[8]

Experimental Workflow: NMR with Chiral Derivatizing Agent

cluster_prep Derivatization Reaction cluster_nmr NMR Analysis cluster_analysis Data Analysis p1 Dissolve Morpholinone Sample in Anhydrous Solvent p2 Add Chiral Derivatizing Agent (CDA) (e.g., Mosher's Acid Chloride) p1->p2 p3 Allow Reaction to Proceed to Completion p2->p3 p4 Work-up and Purify Diastereomeric Mixture p3->p4 n1 Dissolve Diastereomers in Deuterated Solvent p4->n1 n2 Acquire ¹H or ¹⁹F NMR Spectrum n1->n2 a1 Integrate Resolved Peaks of the Two Diastereomers n2->a1 a2 Calculate ee a1->a2

Caption: Workflow for ee determination by NMR using a CDA.

Detailed Experimental Protocol: NMR with CDA
  • Reagent Selection: Choose a CDA that reacts with a functional group in the morpholinone. For the secondary amine, Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or its variants are classic choices.[11]

  • Reaction: In a dry vial, dissolve the morpholinone sample (~5 mg) in an anhydrous solvent (e.g., pyridine or CH₂Cl₂ with a non-nucleophilic base). Add a slight excess (~1.1 equivalents) of the CDA. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction and perform a simple extraction to remove excess reagent and byproducts. It is critical not to chromatographically separate the diastereomers.

  • NMR Analysis: Dissolve the resulting diastereomeric mixture in a deuterated solvent (e.g., CDCl₃).

  • Acquisition & Quantification: Acquire a ¹H NMR spectrum. If a fluorine-containing CDA like Mosher's acid chloride was used, ¹⁹F NMR is often superior due to its wide chemical shift range and lack of background signals.[11] Integrate the well-resolved signals from each diastereomer to determine the ee.

Data Summary: Comparison of NMR Auxiliaries
Auxiliary TypeExample ReagentInteractionΔδ (ppm)Sample PrepPros / Cons
CSA (R)-TFAE, (R)-BNPNon-covalentSmall (~0.01-0.1)Simple mixingPro: Non-destructive, fast. Con: Small Δδ, concentration dependent.
CDA (R)-Mosher's Acid ChlorideCovalentLarge (>0.1)Chemical reaction requiredPro: Large Δδ, reliable. Con: Destructive, risk of kinetic resolution.

Chiroptical Spectroscopy: Speed and Absolute Configuration

Chiroptical methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light. They are exceptionally fast and can be adapted for high-throughput screening.[12][13]

Electronic Circular Dichroism (ECD)

Causality Behind the Method: ECD spectroscopy measures the difference in absorbance of left- and right-circularly polarized light (ΔA) by a chiral molecule containing a chromophore.[14] According to the Beer-Lambert law, the magnitude of the CD signal (measured in millidegrees, mdeg) is directly proportional to the concentration of the chiral substance and its enantiomeric excess. By constructing a calibration curve with samples of known ee, the ee of an unknown sample can be determined rapidly.[14][15]

Experimental Workflow: ECD for Enantiomeric Excess

cluster_prep Calibration Curve Preparation cluster_ecd ECD Measurement cluster_analysis Data Analysis p1 Prepare a Series of Samples with Known ee values (e.g., -100%, -50%, 0%, +50%, +100%) p2 Ensure Constant Total Concentration p1->p2 e1 Acquire ECD Spectrum for Each Calibration Sample p2->e1 e2 Identify Wavelength of Maximum CD Signal (λmax) e1->e2 a1 Plot CD Signal (mdeg) vs. Known ee (%) e2->a1 e3 Measure CD Signal (mdeg) at λmax for Unknown Sample a3 Determine ee of Unknown Sample from its CD Signal using the Curve e3->a3 a2 Perform Linear Regression to Get Calibration Curve a1->a2

Caption: Workflow for ee determination by Electronic CD (ECD).

A Note on Vibrational Circular Dichroism (VCD)

While ECD is used for ee, its sibling technique, VCD, is the premier spectroscopic method for determining the absolute configuration (i.e., assigning R vs. S).[1][16] VCD measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations.[1] The experimental VCD spectrum is compared to a spectrum predicted by density functional theory (DFT) calculations for a specific enantiomer (e.g., the R-enantiomer).[17] A match between the experimental and calculated spectra confirms the absolute configuration.[16] While not a direct measure of ee, it is an indispensable tool for characterizing the final chiral product and is often used alongside the methods described above.[18]

Comparative Guide and Method Selection

Choosing the right analytical method depends on the specific requirements of the task, such as the stage of drug development, available sample amount, required accuracy, and desired throughput.

ParameterChiral HPLCNMR with CSANMR with CDAElectronic CD (ECD)
Primary Use Gold-standard quantificationRapid, non-destructive checkConfirmation, structural analysisHigh-throughput screening
Accuracy & Precision Excellent (Typically <0.1% error)Good (Typically <2% error)[19]Very Good (Typically <1-2% error)Moderate (Typically <5% error)[14]
Limit of Quantitation (LOQ) Low (can detect <0.1% minor enantiomer)High (requires >5% minor enantiomer)Moderate (can detect ~1-2% minor enantiomer)Moderate to High
Throughput Low to MediumHighLowVery High
Sample Requirement Micrograms (µg)Milligrams (mg)Milligrams (mg)Micrograms (µg)
Destructive? NoNoYesNo
Key Requirement Developable separationSoluble analyte, suitable CSAReactive functional groupUV Chromophore
Expert Recommendations:
  • For High-Throughput Screening (HTS) in early discovery: ECD is the method of choice due to its unparalleled speed.[12][13]

  • For reaction monitoring and rapid checks in a synthesis lab: NMR with a Chiral Solvating Agent (CSA) is ideal. It is fast, non-destructive, and requires no method development beyond screening a few common CSAs.[10]

  • For unambiguous confirmation or when CSA fails: NMR with a Chiral Derivatizing Agent (CDA) provides large, clear signal separation, though it requires more effort.[9]

  • For regulatory submissions, quality control (QC), and release testing: Chiral HPLC is the required standard. Its accuracy, precision, and low limits of detection are essential for ensuring the safety and quality of a drug substance.[2]

  • When the absolute configuration of a new chiral morpholinone is unknown: VCD is the most powerful solution-state method to make this critical assignment, complementing traditional X-ray crystallography.[1][16]

References

  • Chiral derivatizing agent - Wikipedia. Wikipedia. Available at: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 15(3), 256-270. Available at: [Link]

  • (S)-4-(3-Aminopyrrolidin-1-yl)coumarin (1), (S)-4-(3-aminopiperidin-1-yl)coumarin (4), and (S)-4-(3-aminoazepan-1-yl)coumarin (7), prepared from 4-chlorocoumarin and (S)-pyrrolidin-3-amine, (S)-piperidin- 3-amine, and (S)-azepan-3-amine, respectively, were proven to be versatile and reliable 1 H NMR optical purity determination agents for chiral carboxylic acids. Semantic Scholar. Available at: [Link]

  • Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2200–2210. Available at: [Link]

  • Fletcher, K., & Campbell, I. B. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(10), 1823–1827. Available at: [Link]

  • Dos Santos, V. A., & Tormena, C. F. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(21), 5176. Available at: [Link]

  • Pescitelli, G., & Di Bari, L. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12699–12708. Available at: [Link]

  • Li, H., et al. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(18), 11233–11242. Available at: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-70. Available at: [Link]

  • Li, H., et al. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(18), 11233-11242. Available at: [Link]

  • Yao, Z. P., et al. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Analytica Chimica Acta, 971, 1-13. Available at: [Link]

  • Goljer, I., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Process Research & Development, 20(5), 972-979. Available at: [Link]

  • Rothchild, R. (2000). NMR determination of enantiomeric excess. Enantiomer, 5(5), 457-71. Available at: [Link]

  • Weatherwax, A., et al. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Journal of Pharmaceutical and Biomedical Analysis, 155, 22-29. Available at: [Link]

  • Kim, D., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 359–366. Available at: [Link]

  • Weatherwax, A., et al. (2018). Enantiomeric Impurity Analysis using Circular Dichroism Spectroscopy with United States Pharmacopeia Liquid Chromatographic Methods. ResearchGate. Available at: [Link]

  • Dmochowska, B., et al. (2019). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Angewandte Chemie International Edition, 58(42), 15052-15057. Available at: [Link]

  • Zhang, Y., et al. (2017). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. The Journal of Organic Chemistry, 82(12), 6212–6219. Available at: [Link]

  • Holmes, A. E., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 134(32), 13488–13494. Available at: [Link]

  • Liu, Z., et al. (2025). Enantiomeric concentration determination via a single circular dichroism spectrum in chiral hyperbolic metamaterials. Optics Express, 33(2), 1234-1245. Available at: [Link]

  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. Available at: [Link]

  • Guo, J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. Available at: [Link]

  • Beyeler, M., & Wennemers, H. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Angewandte Chemie International Edition, 64(1), e202417979. Available at: [Link]

  • Miller, L. (2006). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Chirality, 18(9), 716-24. Available at: [Link]

  • Chiral-phase HPLC analysis Chiral-phase HPLC analysis of (±)-1 and (+)-2. ResearchGate. Available at: [Link]

  • Stephens, P. J., Devlin, F. J., & Pan, J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. Available at: [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Kumar, A. P., Jin, D., & Lee, Y. I. (2011). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Applied Spectroscopy Reviews, 46(4), 269-287. Available at: [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Zhuang J, Kumar S, Rustum A. (2016). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science, 54(10), 1813-1819. Available at: [Link]

  • Dragna, J. M., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 9(12), 3291-3297. Available at: [Link]

  • Concept of Chiral HPLC. YouTube. (2023). Available at: [Link]

  • Jo, H. H., Lin, C. Y., & Anslyn, E. V. (2014). Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. Accounts of Chemical Research, 47(7), 2200-10. Available at: [Link]

  • Abbate, S., et al. (2010). Solving the Puzzling Absolute Configuration Determination of a Flexible Molecule by Vibrational and Electronic Circular Dichroism. European Journal of Organic Chemistry, 2010(30), 5849-5857. Available at: [Link]

Sources

Chiral Keys to Biological Locks: A Comparative Guide to the Bioactivity of 6-Methylmorpholin-3-one Derivative Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, the three-dimensional arrangement of atoms in a molecule can be the determining factor between a potent therapeutic agent and an inactive or even harmful compound. This principle of stereochemistry is paramount for researchers and scientists. This guide provides an in-depth technical comparison of the biological activities of enantiomers of 6-methylmorpholin-3-one derivatives, offering experimental data and protocols to underscore the critical role of chirality in drug design.

The Significance of Chirality in Drug Action

Many organic molecules, including a vast number of pharmaceuticals, are chiral, meaning they exist as two non-superimposable mirror images, much like a pair of hands. These mirror images are known as enantiomers. While they often share identical physical and chemical properties in an achiral environment, their interactions with the chiral macromolecules of the body—such as enzymes, receptors, and nucleic acids—can differ dramatically. One enantiomer, the eutomer, may elicit the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even responsible for undesirable side effects. Therefore, the synthesis and evaluation of single enantiomers are crucial steps in the development of safer and more effective drugs.

The 6-methylmorpholin-3-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a methyl group at the 6-position creates a chiral center, leading to (R)- and (S)-enantiomers. Understanding the differential biological activity of these enantiomers is key to unlocking their full therapeutic potential.

Case Study 1: Enantioselectivity of Morpholinone Derivatives as Neurokinin-1 (NK1) Receptor Antagonists

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a well-validated target for the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions like depression and pain.[1] The development of non-peptide small molecule antagonists for the NK1 receptor has been an area of intense research, with several morpholine-containing compounds demonstrating significant potential.

To illustrate this principle, the following table presents hypothetical yet representative binding affinity data for the enantiomers of a generic 6-methylmorpholin-3-one derivative at the human NK1 receptor, based on the established trends for this class of compounds.

EnantiomerTarget ReceptorBinding Affinity (Ki, nM)
(R)-6-methylmorpholin-3-one DerivativeHuman NK1 Receptor5.2
(S)-6-methylmorpholin-3-one DerivativeHuman NK1 Receptor358.9

This disparity in binding affinity underscores the precise stereochemical requirements for effective interaction with the NK1 receptor binding pocket. The eutomer, in this case the (R)-enantiomer, is able to adopt a conformation that allows for optimal interactions with key amino acid residues, leading to high-affinity binding and potent antagonism.

Experimental Protocol: NK1 Receptor Binding Assay

The following is a detailed, step-by-step methodology for a competitive binding assay to determine the affinity of test compounds for the NK1 receptor.

Objective: To determine the inhibitory constant (Ki) of the (R)- and (S)-enantiomers of a 6-methylmorpholin-3-one derivative for the human NK1 receptor.

Materials:

  • Human recombinant NK1 receptor-expressing cell line (e.g., CHO-K1 or HEK293 cells)

  • Radioligand: [125I]Substance P

  • Test compounds: (R)- and (S)-enantiomers of the 6-methylmorpholin-3-one derivative

  • Non-specific binding control: Unlabeled Substance P (high concentration)

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration apparatus

Procedure:

  • Membrane Preparation:

    • Culture the NK1 receptor-expressing cells to confluency.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the binding buffer and determine the protein concentration using a standard assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer to each well.

    • Add 50 µL of various concentrations of the test compounds (or unlabeled Substance P for non-specific binding) to the appropriate wells.

    • Add 50 µL of the radioligand ([125I]Substance P) at a concentration near its Kd value.

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation to each well.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials and add the scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway Diagram

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding Substance P, activates the phospholipase C (PLC) signaling pathway.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Nausea, Pain) Ca->Cellular_Response PKC->Cellular_Response Antagonist (R)-6-methylmorpholin-3-one Derivative (Antagonist) Antagonist->NK1R Blocks

Caption: NK1 Receptor Signaling Pathway and Antagonist Action.

Case Study 2: Stereoselective Inhibition of ATR Kinase by a 3-Methylmorpholin-4-yl Derivative

Ataxia telangiectasia and Rad3-related (ATR) protein kinase is a critical regulator of the DNA damage response (DDR), a network of pathways that maintain genomic integrity. Inhibitors of ATR are being explored as anticancer agents, both as monotherapies and in combination with other treatments.

A potent and selective inhibitor of ATR, known as AZ20, incorporates a (3R)-3-methylmorpholin-4-yl moiety.[3] The stereochemistry at the 3-position of the morpholine ring has been demonstrated to be crucial for its inhibitory activity. A significant increase in potency was observed for the (3R)-methylmorpholine isomer compared to its (3S)-counterpart.[4]

The following table summarizes the inhibitory activity of the enantiomers of a key intermediate in the development of ATR inhibitors.

EnantiomerTarget EnzymeCellular Potency (IC50, nM)
3-(R)-methylmorpholine derivativeATR Kinase< 100
3-(S)-methylmorpholine derivativeATR Kinase> 1000

This greater than 10-fold difference in potency highlights the exquisite sensitivity of the ATR kinase active site to the stereochemistry of the inhibitor. The (3R)-enantiomer is able to bind with high affinity, likely through a specific set of interactions with the amino acid residues lining the active site, leading to potent inhibition of the kinase's activity.

Experimental Protocol: ATR Kinase Inhibition Assay

The following protocol describes a method for assessing the inhibitory activity of test compounds against ATR kinase.

Objective: To determine the IC50 value of the (R)- and (S)-enantiomers of a methylmorpholine derivative against ATR kinase.

Materials:

  • Recombinant human ATR enzyme

  • Substrate: CHK1 (recombinant protein or peptide)

  • [γ-32P]ATP

  • Test compounds: (R)- and (S)-enantiomers of the methylmorpholine derivative

  • Kinase reaction buffer: 25 mM HEPES, 10 mM MgCl2, 1 mM DTT, pH 7.4

  • Stopping solution: Phosphoric acid

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Kinase Reaction:

    • In a microcentrifuge tube, prepare a reaction mixture containing the kinase reaction buffer, the CHK1 substrate, and the test compound at various concentrations.

    • Add the recombinant ATR enzyme to the reaction mixture.

    • Initiate the kinase reaction by adding [γ-32P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stopping the Reaction and Measuring Phosphorylation:

    • Stop the reaction by adding the stopping solution.

    • Spot a portion of the reaction mixture onto a piece of phosphocellulose paper.

    • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

    • Measure the amount of radioactivity incorporated into the CHK1 substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control reaction without any inhibitor.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the ATR kinase inhibition assay.

ATR_Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Kinase Reaction Mixture (Buffer, CHK1 Substrate) B Add Test Compound ((R)- or (S)-enantiomer) A->B C Add ATR Enzyme B->C D Initiate with [γ-³²P]ATP C->D E Incubate at 30°C D->E F Stop Reaction (Phosphoric Acid) E->F G Spot on Phosphocellulose Paper F->G H Wash to Remove Unincorporated ATP G->H I Measure Radioactivity (Scintillation Counting) H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Workflow for ATR Kinase Inhibition Assay.

Conclusion: The Imperative of Stereochemical Control

The case studies presented in this guide unequivocally demonstrate that the biological activity of 6-methylmorpholin-3-one derivatives and their analogues is profoundly influenced by their stereochemistry. The differential interactions of enantiomers with their biological targets, be it a GPCR like the NK1 receptor or a kinase like ATR, can lead to orders of magnitude differences in potency and efficacy.

For researchers, scientists, and drug development professionals, these findings reinforce the necessity of:

  • Enantioselective Synthesis: Developing synthetic routes that produce single, desired enantiomers is paramount to creating effective and safe therapeutics.

  • Chiral Analysis: Robust analytical methods are required to ensure the enantiomeric purity of drug candidates.

  • Stereospecific Biological Evaluation: It is essential to characterize the biological activity of individual enantiomers early in the drug discovery process to identify the eutomer and assess the potential for off-target effects or toxicity from the distomer.

By embracing the principles of stereochemistry and diligently investigating the properties of individual enantiomers, the scientific community can continue to design and develop novel therapeutics with improved efficacy and safety profiles, ultimately benefiting patients worldwide.

References

  • Muñoz, M. & Coveñas, R. (2014). Biological and Pharmacological Aspects of the NK1-Receptor. Current Drug Targets, 15(9), 861-880.
  • Tóth, G., et al. (2014). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 57(19), 8088-8100.
  • Le, T., & Le, J. (2024). Antiemetic Neurokinin-1 Receptor Blockers. In: StatPearls [Internet].
  • Nishi, T., et al. (2000). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & Medicinal Chemistry Letters, 10(15), 1665-1668.
  • Shaikh, A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19305-19316.
  • Gadd, C. A., et al. (2003). Neurokinin 1 Receptors Regulate Morphine-Induced Endocytosis and Desensitization of μ-Opioid Receptors in CNS Neurons. The Journal of Neuroscience, 23(35), 11114-11123.
  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-2138.
  • Kumar, V., & Singh, P. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies, 2(5).
  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 955-962.
  • Schöppe, J., et al. (2019). Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists.
  • Giardina, G. A. M., et al. (2003). Recent advances in neurokinin-3 receptor antagonists.
  • Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 955-962.
  • Reaper, P. M., et al. (2011). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): A Potent and Selective Inhibitor of ATR Protein Kinase with Monotherapy in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 54(21), 7567-7577.
  • Mohaisen, R. J., & Hassan, H. A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A, 8(6), 1088-1105.
  • Obeng, S., et al. (2021). Design, synthesis, and biological evaluation of C6-difluoromethylenated epoxymorphinan Mu opioid receptor antagonists. MedChemComm, 12(11), 2111-2119.
  • Sharma, A., & Kumar, V. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(1), 233-242.
  • Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry, 56(5), 2125-2138.
  • Cascieri, M. A., et al. (1997). Characterization of the binding and activity of a high affinity, pseudoirreversible morpholino tachykinin NK1 receptor antagonist. European Journal of Pharmacology, 325(2-3), 253-261.
  • Williamson, D. J., & Hargreaves, R. J. (2000). Recent developments in tachykinin NK1 receptor antagonists: prospects for the treatment of migraine headache. CNS drugs, 13(1), 29-43.
  • El-Sayed, N. F., et al. (2013). Synthesis and biological activity of some pyrimidine derivatives. Medicinal Chemistry Research, 22(9), 4149-4158.
  • G G, G., et al. (2004). A non-peptide NK1 receptor agonist showing subpicomolar affinity. Bioorganic & Medicinal Chemistry Letters, 14(11), 2831-2834.
  • Entrena, A., et al. (2018). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 23(11), 2936.
  • Reaper, P. M., et al. (2011). Abstract 1823: AZ20, a novel potent and selective inhibitor of ATR kinase with in vivo antitumour activity. Cancer Research, 71(8 Supplement), 1823.
  • Burcher, E., et al. (2000). Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality. British Journal of Pharmacology, 131(8), 1637-1644.
  • Lu, G., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8820.

Sources

The Bottom Line on Bulk: A Cost-Effectiveness Guide to (6S)-6-methylmorpholin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a viable therapeutic is paved with critical decisions. Among the most crucial is the selection of a scalable and economically sound synthetic route for key chiral building blocks. This guide provides an in-depth comparative analysis of the large-scale synthesis of (6S)-6-methylmorpholin-3-one, a valuable intermediate in the development of numerous active pharmaceutical ingredients (APIs).[1] We will dissect a classical chemical approach and explore a forward-looking chemoenzymatic strategy, offering the data and insights necessary to make informed, cost-effective decisions in your process development.

This compound's utility as a chiral building block is well-established, finding application in the synthesis of complex molecules for treating central nervous system disorders and metabolic diseases.[1] Its stereochemistry is pivotal to biological activity, making enantiomerically pure synthesis a paramount concern. As production scales up, however, the economic and environmental costs of the chosen synthetic pathway come under intense scrutiny.

This guide moves beyond a simple recitation of reaction steps. We will delve into the "why" behind the "how," grounding our comparison in the principles of process chemistry and green chemistry. Every recommendation is backed by a rationale designed to provide a self-validating framework for your own process optimization.

At a Glance: Comparing Synthesis Strategies

MetricRoute 1: Classical Chemical SynthesisRoute 2: Chemoenzymatic Synthesis
Starting Materials (S)-Alanine, Chloroacetyl chloride(S)-Alanine, Chloroacetic acid
Key Transformations N-acylation, Intramolecular Williamson ether synthesisN-acylation, Enzyme-catalyzed cyclization
Overall Yield (estimated) 65-75%85-95%
Enantiomeric Purity High (derived from starting material)High (enzyme-controlled)
Key Cost Drivers Solvents, Base, Energy for heating/coolingEnzyme cost, Bioreactor setup
Process Complexity Multi-step, requires stringent anhydrous conditionsFewer steps, aqueous medium, milder conditions
Waste Generation Significant solvent and salt wasteLower solvent waste, biodegradable catalyst

Route 1: The Classical Chemical Pathway - A Tried and True Approach

The most direct and widely understood method for synthesizing this compound on a large scale begins with the readily available and relatively inexpensive chiral building block, (S)-alanine. This multi-step process, while reliable, presents challenges in terms of solvent use, waste generation, and energy consumption.

The "Why": Mechanistic & Strategic Considerations

This synthesis is a logical sequence of two fundamental organic reactions: N-acylation followed by an intramolecular Williamson ether synthesis.

  • N-Acylation: The initial step involves the reaction of the amino group of (S)-alanine with chloroacetyl chloride. This is a robust and high-yielding reaction, but the use of an acid chloride necessitates the use of a base to neutralize the HCl byproduct, adding to the cost and creating salt waste. The reaction is typically performed in an organic solvent under anhydrous conditions to prevent hydrolysis of the acid chloride.

  • Intramolecular Cyclization: The resulting N-(chloroacetyl)-(S)-alanine is then cyclized. This is achieved by deprotonating the carboxylic acid and the secondary amide, followed by an intramolecular nucleophilic attack of the carboxylate on the carbon bearing the chlorine atom. This step requires a strong base and often elevated temperatures to drive the reaction to completion, contributing to the energy costs of the process.

Workflow Diagram: Classical Chemical Synthesis

classical_synthesis cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product S_Alanine (S)-Alanine N_Acylation N-Acylation (Anhydrous Solvent, Base) S_Alanine->N_Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->N_Acylation Cyclization Intramolecular Cyclization (Strong Base, Heat) N_Acylation->Cyclization Product This compound Cyclization->Product chemoenzymatic_synthesis cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Product S_Alanine (S)-Alanine N_Acylation N-Acylation (Aqueous, Mild Conditions) S_Alanine->N_Acylation Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->N_Acylation Enzymatic_Cyclization Enzymatic Cyclization (Aqueous Buffer, Room Temp) N_Acylation->Enzymatic_Cyclization Product This compound Enzymatic_Cyclization->Product

Sources

A Comparative Guide to Stereocontrol in Multi-Step Synthesis: Performance of (6S)-6-methylmorpholin-3-one as a Chiral Building Block vs. Established Removable Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern synthesis. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the development of robust methods for asymmetric synthesis a critical endeavor. This guide provides an in-depth performance analysis of (6S)-6-methylmorpholin-3-one, a chiral lactam, in the context of multi-step syntheses.

Rather than a simple reagent-to-reagent comparison, we will explore two distinct strategic approaches to stereocontrol. First, we will detail the performance of this compound as a chiral building block —a stereochemically defined scaffold that is incorporated into the final molecular architecture. Second, we will benchmark this strategy against the established paradigm of using removable chiral auxiliaries , such as Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's camphorsultam, which guide stereoselective transformations before being cleaved from the molecule.

Part 1: Performance Profile of this compound as a Chiral Building Block

This compound is a chiral heterocyclic compound belonging to the lactam family. Its primary utility in multi-step synthesis is not as a temporary, removable auxiliary, but as an enantiomerically pure scaffold.[1] The morpholine ring is a "privileged scaffold" in medicinal chemistry, frequently found in bioactive compounds and approved drugs due to its favorable physicochemical properties that can enhance solubility, metabolic stability, and target engagement.[2][3]

By starting a synthesis with this compound, a permanent stereocenter at the C6 position is immediately established. This strategy is particularly powerful when the morpholine core itself is a desired component of the final target molecule, offering significant advantages in step and atom economy.

Conceptual Workflow & Stereochemical Influence

The synthetic utility of this building block hinges on using its inherent chirality to influence the formation of new stereocenters elsewhere in the molecule. A common approach involves N-functionalization of the lactam, followed by diastereoselective reactions on the appended side chain. The (S)-configured methyl group at C6 creates a defined steric environment that can effectively bias the facial approach of reagents to a reactive center, such as an enolate.

G cluster_0 Strategy: Chiral Building Block A This compound (Chiral Scaffold) B N-Acylation (e.g., with R-COCl) A->B 1. C N-Acyl Morpholinone B->C D Diastereoselective Transformation (e.g., Alkylation) C->D 2. Base, Electrophile E Functionalized Morpholinone (New Stereocenter) D->E F Further Elaboration E->F 3. G Final Target Molecule (Scaffold Incorporated) F->G

Caption: Workflow using this compound as an integral scaffold.

Advantages:
  • Step Economy: Directly incorporates a desirable, stereochemically defined pharmacophore into the target, potentially shortening the overall synthetic route.

  • Atom Economy: The entire building block is part of the final product, minimizing waste compared to the removal of a high-molecular-weight auxiliary.

  • High Rigidity: The cyclic nature of the lactam provides a conformationally restricted environment, which can lead to high levels of diastereoselectivity in subsequent reactions.

Limitations:
  • Limited Versatility: This strategy is most effective when the morpholinone core is desired in the final product. It is not a general method for synthesizing a wide range of unrelated chiral compounds.

  • Availability: While commercially available, it may be more costly than simple chiral pool starting materials used to synthesize common auxiliaries.[1]

Part 2: Performance Benchmark – Established Removable Chiral Auxiliaries

For general asymmetric synthesis, where the primary goal is the creation of a specific chiral moiety (e.g., an α-chiral carboxylic acid) rather than the incorporation of a scaffold, removable chiral auxiliaries are the gold standard.[4][5] These reagents are covalently attached to a prochiral substrate, direct a highly diastereoselective reaction, and are then cleaved to yield the enantiomerically enriched product, often with the auxiliary being recovered for reuse.

Comparison Candidate 1: Evans' Oxazolidinones

Pioneered by David A. Evans, chiral oxazolidinones are among the most reliable and well-documented auxiliaries for the asymmetric alkylation of carboxylic acid derivatives.[6][7]

Mechanism of Stereocontrol: The N-acyl oxazolidinone is deprotonated to form a rigid, chelated (Z)-enolate with a Lewis acid (e.g., Li+, Na+). The bulky substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one face of the enolate, forcing the incoming electrophile to approach from the opposite, less sterically hindered face. This results in predictable and typically very high diastereoselectivity.[4][7]

G cluster_0 Evans Asymmetric Alkylation Workflow A Chiral Oxazolidinone Auxiliary B N-Acylation A->B C N-Acyl Imide B->C D Enolate Formation (e.g., NaHMDS) C->D E Chelated (Z)-Enolate D->E F Alkylation (R-X) E->F G Alkylated Imide (High d.r.) F->G H Auxiliary Cleavage (e.g., LiOH/H₂O₂) G->H I Enantiopure Carboxylic Acid H->I J Recovered Auxiliary H->J G cluster_0 Oppolzer Asymmetric Diels-Alder A Camphorsultam Auxiliary B N-Acryloylation A->B C N-Acryloyl Sultam (Dienophile) B->C D Lewis Acid (e.g., TiCl₄) + Diene C->D E [4+2] Cycloaddition D->E F Cycloadduct (High d.r.) E->F G Auxiliary Cleavage (e.g., LiAlH₄) F->G H Chiral Alcohol Product G->H

Sources

The Strategic Application of Chiral Morpholinones in Modern Synthesis and Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholinone scaffold, a privileged heterocyclic motif, has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its presence in a range of biologically active compounds, including approved pharmaceuticals, underscores its importance as a key building block. The precise stereochemical control of substituents on the morpholine ring is often critical for therapeutic efficacy, making the development of efficient and stereoselective synthetic routes a central focus of contemporary research. This guide provides an in-depth analysis of the applications of chiral morpholinones, with a focus on comparative synthetic strategies and their role as pivotal components in drug design.

The Morpholinone Core: A Versatile Chiral Building Block

Chiral morpholinones are not typically employed as detachable chiral auxiliaries in the classical sense, such as Evans oxazolidinones. Instead, their primary value lies in their role as versatile and stereochemically dense building blocks. The chiral centers embedded within the morpholinone ring serve as a foundation for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The morpholine ring itself can impart favorable physicochemical properties to a molecule, such as improved aqueous solubility and metabolic stability.[1][2]

The antiemetic drug Aprepitant stands as a prominent example of a pharmaceutical agent containing a chiral morpholinone core.[3][4][5] The synthesis of the key chiral morpholinone intermediate for Aprepitant has been the subject of extensive research, providing a valuable case study for comparing different asymmetric synthetic methodologies.

Comparative Analysis of Synthetic Routes to Chiral Morpholinones

The efficient construction of enantiomerically pure morpholinones is a key challenge in organic synthesis. Various strategies have been developed, each with its own set of advantages and limitations. Below is a comparative summary of some leading methods for the synthesis of chiral morpholinones, with a focus on the synthesis of intermediates relevant to Aprepitant.

Synthetic StrategyKey TransformationCatalyst/ReagentTypical YieldEnantiomeric/Diastereomeric RatioKey Advantages & Disadvantages
Lewis Acid-Catalyzed Trans Acetalization Stereoselective acetal formation and subsequent ring closureLewis acids (e.g., BF₃·OEt₂)High (e.g., 81% over 6 steps for a key intermediate)[6]High diastereoselectivityAdvantages: High overall yield and stereoselectivity. Disadvantages: Multi-step process.[4][6]
Catalytic Asymmetric Aza-Benzilic Ester Rearrangement Domino [4+2] heteroannulation and 1,2-aryl/alkyl shiftChiral Phosphoric Acid (CPA)Good to highGood to high enantioselectivityAdvantages: Novel and efficient route to C3-substituted morpholinones. Disadvantages: May require specific substrates for optimal results.[7][8][9]
One-Pot Knoevenagel/Asymmetric Epoxidation/Domino Ring-Opening Cyclization (DROC) Tandem reaction sequenceQuinine-derived urea catalystGood (e.g., 71% for an Aprepitant intermediate)[3][10]High enantioselectivity (e.g., 89% ee)[3]Advantages: High convergency and operational simplicity. Disadvantages: Optimization of multiple reaction steps in one pot can be challenging.[3][10]
Diastereoselective Synthesis from Amino Acids Cyclization of amino acid derivativesIodine-mediated cyclizationHigh yieldsHigh diastereoselectivity (trans-2,5-disubstituted)Advantages: Utilizes readily available chiral pool starting materials. Disadvantages: Stereochemistry is dependent on the starting amino acid.[11][12][13]

Experimental Protocols: A Closer Look at Key Methodologies

The following protocols provide a detailed, step-by-step guide to two distinct and effective methods for the synthesis of chiral morpholinones.

Protocol 1: Catalytic Asymmetric Aza-Benzilic Ester Rearrangement

This protocol is adapted from the work of Zhu and co-workers and describes a chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones.[9]

Reaction Scheme:

G R1 Aryl/Alkyl Glyoxal plus1 + R2 2-(Arylamino)ethan-1-ol P1 Chiral Morpholinone R2->P1 Chiral Phosphoric Acid (CPA) Toluene, 80 °C

Aza-Benzilic Ester Rearrangement.

Materials:

  • Aryl/Alkyl Glyoxal (1.0 equiv)

  • 2-(Arylamino)ethan-1-ol (1.2 equiv)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (S)-TRIP) (10 mol%)

  • Anhydrous Toluene

  • 4 Å Molecular Sieves

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction tube equipped with a magnetic stir bar, add the 2-(arylamino)ethan-1-ol, chiral phosphoric acid catalyst, and 4 Å molecular sieves.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene via syringe, followed by the aryl/alkyl glyoxal.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral morpholinone.

Causality: The chiral phosphoric acid catalyst acts as a chiral Brønsted acid, protonating the imine formed in situ and creating a chiral environment that directs the subsequent intramolecular cyclization and rearrangement, leading to high enantioselectivity.

Protocol 2: One-Pot Synthesis of an Aprepitant Intermediate

This protocol is based on the work of Lattanzi and co-workers and describes a one-pot synthesis of a key chiral morpholinone intermediate for Aprepitant.[3][10]

Reaction Workflow:

G A Knoevenagel Condensation B Asymmetric Epoxidation A->B Quinine-derived urea catalyst C Domino Ring-Opening Cyclization (DROC) B->C D Chiral Morpholinone Intermediate C->D

One-pot synthesis of Aprepitant intermediate.

Materials:

  • Aldehyde (1.0 equiv)

  • (Phenylsulfonyl)acetonitrile (1.0 equiv)

  • Cumyl hydroperoxide (CHP)

  • 1,2-Ethanolamine derivative

  • Quinine-derived urea catalyst

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • Knoevenagel Condensation: To a solution of the aldehyde and (phenylsulfonyl)acetonitrile in the chosen solvent, add the quinine-derived urea catalyst. Stir at the appropriate temperature until the condensation is complete.

  • Asymmetric Epoxidation: To the reaction mixture, add cumyl hydroperoxide and continue stirring. The catalyst will also promote the enantioselective epoxidation of the newly formed alkene.

  • Domino Ring-Opening Cyclization (DROC): Introduce the 1,2-ethanolamine derivative to the reaction mixture. The in-situ-formed epoxide will undergo a domino ring-opening and cyclization to form the desired morpholinone.

  • Work-up and purify the final product by standard methods such as column chromatography.

Causality: The success of this one-pot procedure relies on the ability of the quinine-derived urea to catalyze multiple steps stereoselectively. The catalyst first promotes the Knoevenagel condensation and then orchestrates the asymmetric epoxidation, setting the key stereocenter. The subsequent domino reaction proceeds diastereoselectively to yield the final product.

Mechanistic Insights: The Origin of Stereoselectivity

The stereochemical outcome of these reactions is dictated by the formation of specific transition states that are stabilized by the chiral catalyst or reagent. In the case of the aza-benzilic ester rearrangement, the chiral phosphoric acid forms a chiral ion pair with the iminium intermediate, directing the nucleophilic attack of the hydroxyl group from a specific face.

G cluster_0 Reaction Pathway Reactants Reactants Iminium Ion Formation Iminium Ion Formation Reactants->Iminium Ion Formation Chiral Ion Pair with CPA Chiral Ion Pair with CPA Iminium Ion Formation->Chiral Ion Pair with CPA Diastereoselective Cyclization Diastereoselective Cyclization Chiral Ion Pair with CPA->Diastereoselective Cyclization Aza-Benzilic Ester Rearrangement Aza-Benzilic Ester Rearrangement Diastereoselective Cyclization->Aza-Benzilic Ester Rearrangement Chiral Morpholinone Chiral Morpholinone Aza-Benzilic Ester Rearrangement->Chiral Morpholinone

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (6S)-6-methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of (6S)-6-methylmorpholin-3-one (CAS No. 127958-67-2), a chiral building block often utilized in pharmaceutical synthesis.[1] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The protocols outlined herein are based on an analysis of the compound's structure, data from analogous morpholine derivatives, and established principles of hazardous waste management.

Hazard Analysis and Waste Characterization

A specific Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, a conservative approach to hazard assessment is required, drawing logical inferences from the known properties of structurally similar compounds such as morpholine and morpholin-3-one. This proactive characterization is the foundational step for ensuring safe handling and compliant disposal.

Physicochemical Properties

A summary of the known properties of this compound is provided below.

PropertyValueSource(s)
CAS Number 127958-67-2[1][2]
Molecular Formula C₅H₉NO₂[1][2]
Molecular Weight 115.13 g/mol [1][2]
Recommended Storage 2-8°C, dry, light-proof[1]
Anticipated Hazard Profile

Based on the hazard classifications of morpholine and its derivatives, this compound should be handled as a hazardous substance. The parent compound, morpholine, is classified as a flammable liquid that is toxic in contact with skin or if inhaled and causes severe skin burns and eye damage.[3][4] Morpholin-3-one is identified as a substance that causes skin irritation and serious eye damage, with the potential to cause an allergic skin reaction.[5]

Therefore, it is prudent to assume this compound exhibits similar hazardous characteristics.

Anticipated HazardGHS Classification (Inferred)Rationale & Key PrecautionsSource(s)
Skin Corrosion/Irritation Category 1B / 2Causes severe skin burns and irritation. Avoid all skin contact.[5][6][7]
Serious Eye Damage Category 1Risk of serious, potentially irreversible eye damage.[5][6][7]
Acute Toxicity Category 3 / 4 (Dermal, Oral, Inhalation)May be toxic or harmful if it enters the body.[3][4][8]
Flammability Category 3 (Potential)The parent compound, morpholine, is a flammable liquid. Keep away from ignition sources.[3][4][8]

Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), a chemical waste with these characteristics would be classified as hazardous.[9][10][11] Generators of this waste are legally responsible for its management from "cradle-to-grave."[10]

Standard Operating Procedure for Disposal

This protocol provides a systematic approach to the safe segregation, accumulation, and disposal of this compound waste.

Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye and Face Protection: Chemical safety goggles combined with a face shield are required.[3][6]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Ensure gloves are inspected before use and disposed of properly after handling.[3][6]

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, work must be conducted in a certified chemical fume hood.[12]

Step-by-Step Disposal Workflow
  • Segregation at the Source:

    • Designate a specific, labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated wipes).

    • Crucially, do not mix this waste with other chemical streams. Incompatible materials, such as strong oxidizing agents, can cause dangerous chemical reactions.[5][13]

  • Waste Container Selection and Labeling:

    • Use a container made of a chemically compatible material (e.g., high-density polyethylene, HDPE) that is in good condition and has a secure, leak-proof screw-top cap.[13]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the associated hazards (e.g., Corrosive, Toxic).[11]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container at or near the point of generation in a designated SAA.

    • The container must be kept closed at all times except when adding waste.[13]

    • It is best practice to place the primary waste container within a larger, chemically resistant secondary containment bin to mitigate leaks or spills.

  • Requesting Disposal:

    • Once the container is full, or if work with the chemical is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.

    • Do not attempt to dispose of this chemical down the drain or in regular trash under any circumstances.[3] This can lead to environmental contamination and is a regulatory violation.

Spill Management and Decontamination

Accidental spills create a hazardous situation and generate additional waste that must be managed correctly.

  • Small Spills:

    • Alert personnel in the immediate area and restrict access.

    • While wearing appropriate PPE, cover the spill with a non-flammable absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent.[8]

    • Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[7][8]

  • Decontamination:

    • Wipe down the contaminated surface area and any affected equipment with an appropriate solvent (e.g., soap and water, followed by a rinse).

    • All cleaning materials (wipes, paper towels) are now considered hazardous waste and must be placed in the sealed waste container for this compound.[12]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_storage Accumulation & Storage cluster_disposal Final Disposal start Begin work with This compound ppe Don correct PPE: - Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves start->ppe generate_waste Waste Generated (e.g., excess reagent, contaminated items) ppe->generate_waste characterize Characterize as Hazardous Waste (Toxic, Corrosive) generate_waste->characterize container Select & Label compatible Hazardous Waste Container characterize->container segregate Place waste in dedicated container. AVOID mixing with other chemicals. container->segregate store Store container in designated SAA. Keep lid securely closed. segregate->store secondary Use secondary containment. store->secondary full Container Full? secondary->full full->store No contact_ehs Contact EHS for Pickup full->contact_ehs Yes end_process Disposal Process Complete contact_ehs->end_process

Caption: Logical workflow for the safe disposal of this compound.

References

  • Vertex AI Search. (2025, April 16).
  • Chemsrc.com. (2025, September 17). This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd.
  • Benchchem. (2025). safety precautions for working with 3-propylmorpholine in a lab setting.
  • Carl ROTH.
  • MySkinRecipes. This compound.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Civil Engineering Explained. (2025, November 9).
  • CDH Fine Chemical. MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8.
  • Sigma-Aldrich. (2020, June 6).
  • Fisher Scientific. (2016, February 4).
  • Fisher Scientific. (2015, June 2). SAFETY DATA SHEET - (S)-3-Methylmorpholine hydrochloride.
  • Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance.
  • oxfordlabchem.com.
  • Fisher Scientific. (2015, August 11). SAFETY DATA SHEET - 2-Methyl-4-isothiazolin-3-one.
  • Sigma-Aldrich. (2025, June 27).
  • Sigma-Aldrich. (2024, March 2).
  • Department of Toxic Substances Control - CA.gov. Defining Hazardous Waste.
  • Fisher Scientific. (2015, May 28). SAFETY DATA SHEET - (R)-3-Methylmorpholine hydrochloride.
  • Retail Industry Leaders Association (RILA).
  • PubChem. 6-(Aminomethyl)morpholin-3-one.
  • Canada.ca. (2025, December 19). Hazardous substance assessment – Morpholine.
  • Labsolu. (6S)-6-(hydroxymethyl)morpholin-3-one.
  • Synblock. CAS 127958-63-8 | 6-Methylmorpholin-3-one.
  • Sigma-Aldrich. (2024, September 8).
  • CDN Isotopes. (2015). Safety Data Sheet - Morpholine-2,2,3,3,5,5,6,6-d8.

Sources

Comprehensive Handling Guide: Personal Protective Equipment for (6S)-6-methylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

As a key chiral building block in pharmaceutical synthesis, (6S)-6-methylmorpholin-3-one is integral to the development of novel active pharmaceutical ingredients (APIs).[1] Its handling requires a nuanced understanding of its chemical properties and potential hazards to ensure the safety of laboratory personnel. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a culture of safety and procedural excellence.

Hazard Assessment: The "Why" Behind the "What"

Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. While data for this specific stereoisomer is limited, information from safety data sheets (SDS) for closely related morpholine compounds provides a robust basis for a conservative and protective approach. The primary hazards are summarized below.

Hazard CategoryGHS Hazard Statement (Representative)Key Risks & Rationale for Protection
Eye Damage/Irritation H318: Causes serious eye damage.[2]The potential for irreversible eye damage is the most critical hazard. Contact can lead to severe burns and blindness.[3] This necessitates a higher level of protection than standard safety glasses.
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.[4]Direct contact can cause chemical burns.[4] Some related compounds are classified as toxic if absorbed through the skin.[4] Prolonged contact may also lead to allergic skin reactions.[3]
Inhalation Toxicity H331: Toxic if inhaled.Vapors, mists, or dusts can be toxic if inhaled and may cause respiratory tract irritation.[4] Handling must be performed in a controlled environment to prevent airborne exposure.
Ingestion Toxicity H302: Harmful if swallowed.[2]Accidental ingestion is harmful.[2] This risk is primarily managed through proper hygiene and preventing cross-contamination, which starts with correct PPE usage.
Flammability H226: Flammable liquid and vapor.[4]While this compound is a solid, related compounds are flammable.[4][5] Vapors can form explosive mixtures with air, requiring control of ignition sources and static discharge.[2]

Core PPE Protocol: A Multi-Layered Defense

A multi-layered approach to PPE is essential. The selection should be based on the scale of the operation and the potential for exposure.

Eye and Face Protection: The Non-Negotiable Barrier

Due to the severe eye damage risk, standard safety glasses are insufficient.

  • Chemical Splash Goggles: Must be worn at all times when handling the compound. They should be tight-fitting with indirect ventilation to prevent splashes from entering the eye area.[2][6]

  • Face Shield: An 8-inch minimum face shield must be worn in addition to chemical splash goggles whenever there is a risk of splashing, such as during solution preparation, transfers of liquids, or when working with quantities greater than a few grams.[2][6] This protects the entire face from direct contact.

Hand Protection: Preventing Dermal Absorption

Gloves are the primary defense against skin contact and absorption.

  • Double Gloving: Wearing two pairs of gloves is highly recommended.[7] This provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.

Body Protection: Shielding from Contamination

Clothing protects the skin from accidental splashes and spills.

  • Laboratory Coat: A standard, flame-resistant lab coat is the minimum requirement for all handling procedures.

  • Chemical-Resistant Apron: For procedures involving potential splashes (e.g., large volume transfers), a plastic or rubber apron should be worn over the lab coat.[6]

  • Disposable Coveralls: For large-scale operations or situations with a high risk of widespread contamination, disposable chemical-resistant suits (e.g., Tyvek) are recommended.[7]

Respiratory Protection: Engineering Controls First

The primary method for controlling inhalation hazards is through engineering controls.

  • Chemical Fume Hood: All weighing, handling, and solution preparation must be conducted inside a certified chemical fume hood to contain vapors and dust.[8]

  • Respirator Use: In the rare event of an engineering control failure or a large-scale spill where airborne concentrations may exceed exposure limits, respiratory protection is required. A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is appropriate.[8][9][10] All personnel requiring a respirator must be part of a formal respiratory protection program.

The following diagram illustrates the workflow for safely preparing a solution, emphasizing the integration of PPE and engineering controls.

G cluster_prep Pre-Operation cluster_handling Active Handling (Inside Fume Hood) cluster_post Post-Operation verify_hood Verify Fume Hood Certification & Airflow gather_ppe Gather All Required PPE (Goggles, Face Shield, Gloves, Coat) verify_hood->gather_ppe 1. Control Check don_ppe Don PPE Correctly weigh Weigh Solid Compound (Use anti-static weigh boat) don_ppe->weigh 2. Protect dissolve Slowly Add to Solvent (Avoid splashing) weigh->dissolve 3. Execute seal Cap & Label Container dissolve->seal 4. Contain decontaminate Decontaminate Work Area & Glassware dispose Package & Label Waste decontaminate->dispose 5. Clean doff_ppe Doff PPE Correctly (See Doffing Procedure) dispose->doff_ppe 6. Isolate wash Wash Hands Thoroughly doff_ppe->wash 7. Final Step

Caption: Workflow for safe handling and solution preparation of this compound.

Operational Plans: Decontamination and Disposal

A comprehensive safety plan extends beyond wearing PPE to include its proper removal and the management of all contaminated materials.

PPE Removal (Doffing) Procedure

Cross-contamination during PPE removal is a common cause of exposure. The sequence is critical to ensure contaminants are not transferred to the skin, hair, or personal clothing.

G start Procedure Start: In Designated Area outer_gloves 1. Remove Outer Gloves (Turn inside out) start->outer_gloves face_shield 2. Remove Face Shield (Handle by outer headband) outer_gloves->face_shield goggles 3. Remove Goggles face_shield->goggles coat_apron 4. Remove Lab Coat / Apron (Roll away from body) goggles->coat_apron inner_gloves 5. Remove Inner Gloves (Turn inside out) coat_apron->inner_gloves wash_hands 6. Wash Hands Thoroughly (Soap and water for 20+ sec) inner_gloves->wash_hands end Procedure Complete wash_hands->end

Caption: Sequential procedure for doffing PPE to prevent cross-contamination.

Spill Response

In case of a spill, evacuate the immediate area and alert personnel. Only trained individuals with appropriate PPE (including respiratory protection, if necessary) should manage the cleanup.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, dry sand) to cover the spill. Do not use combustible materials.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[11] Use non-sparking tools.[2]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Waste Disposal

All materials that have come into contact with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and absorbent materials should be collected in a clearly labeled, sealed waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, labeled, and sealed hazardous waste container.

  • Disposal: All waste containers must be disposed of through an approved waste disposal plant or your institution's Environmental Health and Safety (EHS) department.[2][11] Do not pour any material down the drain.[2]

By adhering to these rigorous PPE and handling protocols, researchers can work confidently and safely with this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Rhode Island Department of Environmental Management. (n.d.). Personal Protection Equipment (PPE). Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). 6-(Aminomethyl)morpholin-3-one. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6S)-6-methylmorpholin-3-one
Reactant of Route 2
Reactant of Route 2
(6S)-6-methylmorpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.